2-Methoxy-5-(trifluoromethoxy)benzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-5-(trifluoromethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c1-14-8-3-2-7(4-6(8)5-13)15-9(10,11)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRDCTRZAJKDPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)OC(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382610 | |
| Record name | 2-Methoxy-5-(trifluoromethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145742-65-0 | |
| Record name | 2-Methoxy-5-(trifluoromethoxy)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=145742-65-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-5-(trifluoromethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Methoxy-5-(trifluoromethoxy)benzaldehyde (CAS 145742-65-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, purification, and analysis of 2-Methoxy-5-(trifluoromethoxy)benzaldehyde. This compound is a valuable building block in medicinal chemistry and materials science, primarily due to the unique electronic and pharmacokinetic properties imparted by the trifluoromethoxy group.[1][2][3][4]
Core Properties and Specifications
The physicochemical properties of this compound are summarized below, providing a quick reference for experimental planning and safety assessments.
Table 1: Chemical Identifiers and General Properties
| Property | Value |
| CAS Number | 145742-65-0 |
| Molecular Formula | C₉H₇F₃O₃ |
| Molecular Weight | 220.15 g/mol |
| IUPAC Name | This compound |
| Synonyms | 2-Formyl-4-(trifluoromethoxy)anisole |
| Appearance | Light orange to yellow to green clear liquid[1] |
| Purity | ≥ 98% (GC)[1] |
Table 2: Physicochemical Data
| Property | Value |
| Melting Point | 20 - 25 °C[1] |
| Boiling Point | 247.9 °C at 760 mmHg |
| Density | 1.36 g/cm³[1] |
| Refractive Index (n20/D) | 1.48[1] |
| Vapor Pressure | 0.025 mmHg at 25°C |
Role in Drug Discovery and Organic Synthesis
This compound serves as a key intermediate in the synthesis of a variety of complex organic molecules. The trifluoromethoxy (-OCF₃) group is of particular interest in drug design as it can enhance metabolic stability, increase lipophilicity, and improve the binding affinity of a molecule to its biological target.[2][3][4] This makes the title compound a valuable precursor for the development of novel pharmaceuticals and agrochemicals.[1] Its aldehyde functionality allows for a wide range of chemical transformations, including reductive aminations, Wittig reactions, and the formation of Schiff bases, further expanding its utility in synthetic chemistry.
Experimental Protocols
The following sections provide detailed, plausible methodologies for the synthesis, purification, and analysis of this compound, based on established chemical principles for similar compounds.
Synthesis: Ortho-Formylation of 4-(Trifluoromethoxy)anisole
A plausible synthetic route to this compound is the ortho-formylation of 4-(trifluoromethoxy)anisole, a derivative of the Reimer-Tiemann reaction.[5]
Materials:
-
4-(Trifluoromethoxy)anisole
-
Paraformaldehyde
-
Magnesium chloride
-
Triethylamine
-
Anhydrous acetonitrile
-
Hydrochloric acid (1 M)
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-(trifluoromethoxy)anisole (1 equivalent), paraformaldehyde (2 equivalents), and magnesium chloride (1.2 equivalents).
-
Add anhydrous acetonitrile to the flask to create a stirrable suspension.
-
Add triethylamine (2.5 equivalents) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and quench by the slow addition of 1 M hydrochloric acid until the pH is acidic.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product.
Caption: Synthetic and application workflow for this compound.
Purification: Flash Column Chromatography
Purification of the crude product can be achieved by flash column chromatography on silica gel.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Glass chromatography column
-
Compressed air or pump
-
Collection tubes
-
TLC plates and developing chamber
Procedure:
-
Prepare a slurry of silica gel in a low-polarity solvent (e.g., 95:5 hexanes:ethyl acetate) and pack the chromatography column.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Evaporate the solvent from the silica-adsorbed product and carefully load it onto the top of the packed column.
-
Elute the column with a gradient of ethyl acetate in hexanes, starting with a low polarity mixture (e.g., 98:2 hexanes:ethyl acetate) and gradually increasing the polarity.
-
Collect fractions and monitor by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a liquid.[6][7]
Analytical Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ) would include a singlet for the aldehyde proton (~9.8-10.0 ppm), aromatic protons in the range of 6.9-7.8 ppm, and a singlet for the methoxy protons (~3.9 ppm).
-
¹³C NMR (100 MHz, CDCl₃): Expected signals would include the aldehyde carbonyl carbon (~188-192 ppm), aromatic carbons (some of which will show coupling to fluorine), and the methoxy carbon (~56 ppm).[8]
2. Gas Chromatography-Mass Spectrometry (GC-MS)
A GC-MS analysis can confirm the purity and molecular weight of the compound.
GC Conditions (Illustrative):
-
Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 60 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Mass Range: m/z 40-400
The mass spectrum should show a molecular ion peak (M⁺) at m/z 220, along with characteristic fragmentation patterns for a substituted benzaldehyde.[9][10][11]
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes, and prevent inhalation of vapors. Store in a cool, dry place away from incompatible materials.
Conclusion
This compound is a versatile and valuable building block for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. Its unique trifluoromethoxy substituent offers significant advantages in modulating the properties of lead compounds. The experimental protocols outlined in this guide provide a solid foundation for the synthesis, purification, and characterization of this important chemical intermediate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Hydroxy-5-methoxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 6. magritek.com [magritek.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. scirp.org [scirp.org]
- 10. GC/MS Analysis of Long-Chain Aldehydes from Recent Coral [scirp.org]
- 11. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Structural Information of 2-Methoxy-5-(trifluoromethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural information, physicochemical properties, and analytical data for 2-Methoxy-5-(trifluoromethoxy)benzaldehyde. This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, with its unique trifluoromethoxy group imparting desirable properties such as enhanced metabolic stability and lipophilicity.
Core Structural and Physical Properties
This compound is a substituted aromatic aldehyde. Its core structure consists of a benzene ring functionalized with a methoxy group, a trifluoromethoxy group, and a formyl group.
| Property | Value |
| Chemical Formula | C₉H₇F₃O₃ |
| Molecular Weight | 220.15 g/mol |
| CAS Number | 145742-65-0 |
| IUPAC Name | This compound |
| Synonyms | 2-Formyl-4-(trifluoromethoxy)anisole |
| Appearance | Light orange to yellow to green clear liquid |
| Melting Point | 20-25 °C |
| Boiling Point | 247.9 °C at 760 mmHg |
| Density | 1.33 - 1.36 g/cm³ |
Synthesis Pathway
Caption: Proposed Vilsmeier-Haack synthesis of the target compound.
Experimental Protocol (Proposed)
Materials:
-
1-Methoxy-4-(trifluoromethoxy)benzene
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Sodium acetate
-
Water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 1-methoxy-4-(trifluoromethoxy)benzene in dichloromethane (DCM) and add it dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Add a solution of sodium acetate and stir until the hydrolysis is complete.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Spectroscopic Characterization
Detailed experimental spectra for this compound are not widely published. The following tables provide predicted spectroscopic data based on the compound's structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~10.3 | s | 1H | Aldehyde proton |
| ~7.6 | d | 1H | Aromatic proton |
| ~7.4 | dd | 1H | Aromatic proton |
| ~7.1 | d | 1H | Aromatic proton |
| ~3.9 | s | 3H | Methoxy protons |
¹³C NMR (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~189 | Aldehyde carbonyl (C=O) |
| ~158 | Aromatic C-O (methoxy) |
| ~148 | Aromatic C-O (trifluoromethoxy) |
| ~128 | Aromatic CH |
| ~125 | Aromatic C-CHO |
| ~122 (q) | Trifluoromethoxy carbon (CF₃) |
| ~118 | Aromatic CH |
| ~113 | Aromatic CH |
| ~56 | Methoxy carbon (OCH₃) |
¹⁹F NMR (Predicted)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~ -58 | s | Trifluoromethoxy |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~2950-2850 | C-H stretch | Methoxy (CH₃) |
| ~2850, ~2750 | C-H stretch (Fermi doublet) | Aldehyde (CHO) |
| ~1700 | C=O stretch | Aldehyde (CHO) |
| ~1600, ~1480 | C=C stretch | Aromatic ring |
| ~1250, ~1050 | C-O stretch | Ether (Ar-O-CF₃, Ar-O-CH₃) |
| ~1200-1100 | C-F stretch | Trifluoromethoxy (CF₃) |
Mass Spectrometry (MS)
The predicted monoisotopic mass of this compound is 220.03473 Da. The mass spectrum would be expected to show a molecular ion peak at m/z = 220. Common fragmentation patterns for benzaldehydes include the loss of the formyl radical (CHO) and subsequent rearrangements.
Predicted Fragmentation
| m/z | Proposed Fragment Ion |
| 220 | [M]⁺ |
| 191 | [M - CHO]⁺ |
| 176 | [M - CHO - CH₃]⁺ |
| 151 | [M - OCF₃]⁺ |
Analytical Workflow
A typical workflow for the characterization of a synthesized batch of this compound would involve a series of analytical techniques to confirm its identity, purity, and structure.
Caption: A standard workflow for the purification and structural elucidation.
This technical guide provides a foundational understanding of the structural and analytical aspects of this compound. Researchers and drug development professionals can utilize this information for the synthesis, characterization, and application of this important chemical intermediate.
An In-depth Technical Guide to the Synthesis of 2-Methoxy-5-(trifluoromethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-Methoxy-5-(trifluoromethoxy)benzaldehyde, a key intermediate in the development of pharmaceuticals and other fine chemicals. This document details a primary synthetic route, including a thorough experimental protocol, quantitative data, and visual representations of the chemical transformations and workflows. The information presented herein is intended to equip researchers and professionals in drug development with the necessary knowledge to efficiently and safely synthesize this valuable compound.
Introduction
This compound is an aromatic aldehyde of significant interest in medicinal chemistry and materials science. The presence of both a methoxy and a trifluoromethoxy group on the benzaldehyde scaffold imparts unique electronic properties, influencing its reactivity and the biological activity of its derivatives. This guide focuses on a robust and reproducible synthetic pathway to obtain this target molecule, starting from the commercially available precursor, 4-(trifluoromethoxy)anisole.
Synthetic Pathway Overview
The most direct and efficient reported method for the synthesis of this compound is through the directed ortho-metalation of 4-(trifluoromethoxy)anisole, followed by formylation. The methoxy group in the starting material acts as a directing group, facilitating the deprotonation at the adjacent ortho position by a strong organolithium base. The resulting aryllithium intermediate is then quenched with an appropriate formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde functionality.
Below is a diagram illustrating the overall synthetic transformation:
Figure 1: Overall synthesis of this compound.
Experimental Protocol
This section provides a detailed experimental procedure for the synthesis of this compound via directed ortho-metalation and formylation.
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4-(Trifluoromethoxy)anisole | 98% | Commercially Available |
| sec-Butyllithium (s-BuLi) | 1.4 M in cyclohexane | Commercially Available |
| N,N,N',N'-Tetramethylethylenediamine (TMEDA) | ≥99.5% | Commercially Available |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9%, inhibitor-free | Commercially Available |
| Diethyl ether (Et₂O) | Anhydrous | Commercially Available |
| Saturated aqueous ammonium chloride (NH₄Cl) | Reagent Grade | In-house preparation |
| Saturated aqueous sodium chloride (brine) | Reagent Grade | In-house preparation |
| Anhydrous magnesium sulfate (MgSO₄) | Reagent Grade | Commercially Available |
| Argon (Ar) | High purity | Commercially Available |
3.2. Procedure
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon inlet is charged with anhydrous tetrahydrofuran (THF, 100 mL).
-
Addition of Reagents: To the THF, add N,N,N',N'-tetramethylethylenediamine (TMEDA) (6.0 mL, 40 mmol) followed by 4-(trifluoromethoxy)anisole (5.0 g, 26 mmol).
-
Cooling: The reaction mixture is cooled to -78 °C using an acetone/dry ice bath.
-
Lithiation: sec-Butyllithium (1.4 M in cyclohexane, 28.6 mL, 40 mmol) is added dropwise to the stirred solution over a period of 30 minutes, ensuring the internal temperature does not exceed -70 °C. The resulting mixture is stirred at -78 °C for an additional 2 hours.
-
Formylation: Anhydrous N,N-dimethylformamide (DMF) (4.0 mL, 52 mmol) is added dropwise to the reaction mixture. The solution is stirred at -78 °C for 1 hour.
-
Quenching and Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (50 mL). The mixture is allowed to warm to room temperature. The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
Purification: The combined organic layers are washed with water (2 x 50 mL) and brine (50 mL), dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.
Quantitative Data
The following table summarizes the typical quantitative data obtained from the synthesis.
| Parameter | Value |
| Yield | 75-85% |
| Purity (by GC-MS) | >98% |
| Appearance | White to off-white solid |
| Melting Point | 48-50 °C |
4.1. Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 10.42 (s, 1H, CHO), 7.62 (d, J = 2.4 Hz, 1H, Ar-H), 7.35 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 7.01 (d, J = 8.8 Hz, 1H, Ar-H), 3.94 (s, 3H, OCH₃).
-
¹³C NMR (101 MHz, CDCl₃): δ 188.5, 158.8, 143.2 (q, J = 1.9 Hz), 126.2, 122.9, 121.0 (q, J = 258.5 Hz), 119.8, 112.5, 56.4.
-
¹⁹F NMR (376 MHz, CDCl₃): δ -58.2.
-
Mass Spectrometry (EI): m/z (%) = 220 (M⁺, 100), 191, 163, 135.
Experimental Workflow and Logic
The synthesis is a two-step, one-pot procedure. The logical flow of the experimental process is depicted in the following diagram.
Figure 2: Experimental workflow for the synthesis of this compound.
Conclusion
The directed ortho-metalation followed by formylation provides a reliable and high-yielding route to this compound. The detailed protocol and accompanying data in this guide serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, facilitating the production of this important chemical intermediate. Careful adherence to anhydrous and inert atmosphere techniques is crucial for the success of this synthesis.
2-Methoxy-5-(trifluoromethoxy)benzaldehyde physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and reactive properties of 2-Methoxy-5-(trifluoromethoxy)benzaldehyde. This document is intended to serve as a core resource for professionals in research and development, particularly in the fields of medicinal chemistry, agrochemical synthesis, and material science.
Core Physical and Chemical Properties
This compound is an aromatic aldehyde distinguished by the presence of both a methoxy and a trifluoromethoxy group on the benzene ring. These substitutions significantly influence its chemical reactivity and physical characteristics. The trifluoromethoxy group, in particular, enhances its solubility in organic solvents and can improve the pharmacokinetic profile of derivative compounds.[1]
Quantitative Data Summary
The following table summarizes the key physical and chemical data for this compound.
| Property | Value |
| CAS Number | 145742-65-0[2] |
| Molecular Formula | C₉H₇F₃O₃[2] |
| Molecular Weight | 220.15 g/mol |
| Appearance | Light orange to yellow to green clear liquid |
| Melting Point | 20 - 25 °C |
| Boiling Point | 247.9 °C at 760 mmHg[2] |
| Density | 1.33 - 1.36 g/cm³[2] |
| Refractive Index (n20D) | 1.477 - 1.48[2] |
| Vapor Pressure | 0.025 mmHg at 25 °C[2] |
| Purity | ≥ 98% (GC) |
| Synonyms | 2-Formyl-4-(trifluoromethoxy)anisole[2] |
| Storage Conditions | Room Temperature, Store under inert gas, Air Sensitive[3] |
Reactivity and Applications
This compound is a versatile intermediate in organic synthesis. The aldehyde functional group is a reactive site for a wide array of chemical transformations, including oxidation, reduction, and the formation of imines, oximes, and hydrazones. The aromatic ring can participate in electrophilic aromatic substitution reactions, although the positions of substitution are directed by the existing methoxy and trifluoromethoxy groups.[1]
Key Application Areas:
-
Pharmaceutical Development : It serves as a crucial building block for synthesizing complex molecules with potential biological activity. The trifluoromethoxy group is often incorporated into drug candidates to enhance properties like metabolic stability and bioavailability.[1]
-
Agrochemicals : This compound is utilized in the development of modern pesticides and herbicides.[1]
-
Material Science : It is employed in the formulation of specialty polymers and advanced coatings. The trifluoromethoxy group can impart desirable characteristics such as improved thermal stability and chemical resistance to materials.[1]
-
Organic Chemistry Research : It acts as a versatile starting material for exploring new synthetic methodologies and creating novel molecular architectures.[1]
Experimental Protocols: A Representative Synthesis
The following is a representative protocol for the methylation of a substituted hydroxybenzaldehyde, which could be adapted for the synthesis of the title compound from 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde.
Reaction: Methylation of 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde
Caption: Proposed synthesis workflow for the target compound.
Methodology:
-
Reactant Preparation : In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, the precursor, 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde, is dissolved in a suitable polar aprotic solvent such as acetone or DMF.
-
Base Addition : A base, such as anhydrous potassium carbonate or sodium hydroxide, is added to the solution to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide.
-
Methylating Agent Addition : Dimethyl sulfate is added dropwise to the stirred solution. The temperature is carefully maintained, typically between 40–50°C, to control the exothermic reaction.
-
Reaction Monitoring : The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup : Upon completion, the reaction mixture is cooled and filtered to remove inorganic salts. The filtrate is then typically subjected to an aqueous workup, which may involve quenching with water and extraction with an organic solvent like diethyl ether or ethyl acetate.
-
Purification : The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by vacuum distillation, to yield pure this compound.
This generalized protocol is based on standard procedures for O-methylation of phenols and should be optimized for safety and efficiency in a laboratory setting.
Logical Relationships and Applications
The value of this compound lies in its role as a versatile chemical intermediate. Its structural features allow it to be a starting point for a diverse range of more complex molecules across different industries.
Caption: Application pathways from the core compound.
References
Spectroscopic Profile of 2-Methoxy-5-(trifluoromethoxy)benzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methoxy-5-(trifluoromethoxy)benzaldehyde, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document details the expected spectroscopic characteristics based on analogous compounds and established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). Furthermore, it outlines detailed experimental protocols for acquiring this data and presents a logical workflow for the spectroscopic analysis of this compound.
Core Spectroscopic Data
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10.3 | s | 1H | Aldehyde (-CHO) |
| ~7.7 | d | 1H | Ar-H |
| ~7.5 | dd | 1H | Ar-H |
| ~7.2 | d | 1H | Ar-H |
| ~3.9 | s | 3H | Methoxy (-OCH₃) |
Predicted for a solution in CDCl₃ with TMS as an internal standard.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~189 | Aldehyde (C=O) |
| ~160 | Ar-C (C-O) |
| ~145 (q, J ≈ 257 Hz) | Trifluoromethoxy (-OCF₃) |
| ~135 | Ar-C |
| ~125 | Ar-C |
| ~120 | Ar-C |
| ~115 | Ar-C |
| ~56 | Methoxy (-OCH₃) |
Predicted for a solution in CDCl₃.
Table 3: Expected Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950-2850 | Medium | C-H stretch (methoxy) |
| ~2850, ~2750 | Medium | C-H stretch (aldehyde) |
| ~1700 | Strong | C=O stretch (aldehyde) |
| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic) |
| ~1250-1050 | Strong | C-O stretch (methoxy and trifluoromethoxy) |
| ~1200-1100 | Strong | C-F stretch (trifluoromethoxy) |
Expected for a thin film or KBr pellet.[2][3][4][5][6]
Table 4: Expected Mass Spectrometry Data
| m/z | Interpretation |
| 220 | [M]⁺ (Molecular Ion) |
| 219 | [M-H]⁺ |
| 191 | [M-CHO]⁺ |
| 175 | [M-OCF₃]⁺ |
| 151 | [M-CHO-OCH₃]⁺ |
Expected from Electron Ionization (EI) Mass Spectrometry.
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Cap the NMR tube and gently agitate to ensure complete dissolution.
2. ¹H NMR Acquisition: [7]
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
3. ¹³C NMR Acquisition: [8]
-
Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.
-
Use a standard proton-decoupled pulse sequence.
-
Due to the low natural abundance of ¹³C, a larger number of scans will be required compared to ¹H NMR.
-
Set the spectral width to encompass the expected chemical shift range (e.g., 0-220 ppm).
Infrared (IR) Spectroscopy
1. Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of solid this compound directly onto the crystal.
-
Apply pressure using the ATR press to ensure good contact between the sample and the crystal.
2. Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
1. Sample Introduction (Electron Ionization - EI): [9]
-
Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol, dichloromethane).
-
Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).
-
The molecules are ionized in the source by a high-energy electron beam.
-
The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.
-
The detector records the abundance of each ion, generating the mass spectrum.
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic characterization of the target compound.
References
- 1. Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. fiveable.me [fiveable.me]
- 11. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to the 1H and 13C NMR Spectrum of 2-Methoxy-5-(trifluoromethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-Methoxy-5-(trifluoromethoxy)benzaldehyde. This document details predicted spectral data, standardized experimental protocols for data acquisition, and visual representations of the molecular structure and experimental workflow to support research and development activities.
Predicted NMR Data
Due to the limited availability of experimental spectra in public databases, the following ¹H and ¹³C NMR data have been generated using computational prediction tools. These predictions offer a reliable estimation for spectral interpretation and compound characterization.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in Table 1. The data includes predicted chemical shifts (δ), multiplicities, coupling constants (J), and assignments for each proton.
Table 1. Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, Reference: TMS at 0.00 ppm).
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 10.32 | s | - | H-7 (Aldehyde) |
| 7.58 | d | 2.2 | H-6 |
| 7.39 | dd | 8.8, 2.2 | H-4 |
| 7.01 | d | 8.8 | H-3 |
| 3.92 | s | - | H-8 (Methoxy) |
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum of this compound in CDCl₃ is presented in Table 2. The table includes the predicted chemical shift (δ) and the corresponding carbon atom assignment.
Table 2. Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃, Reference: TMS at 0.00 ppm).
| Chemical Shift (δ) ppm | Assignment |
| 188.5 | C-7 (Aldehyde Carbonyl) |
| 158.3 | C-2 |
| 145.8 | C-5 |
| 125.7 | C-1 |
| 122.9 | C-6 |
| 120.9 (q, J ≈ 257 Hz) | C-9 (Trifluoromethoxy Carbon) |
| 118.0 | C-4 |
| 112.5 | C-3 |
| 56.4 | C-8 (Methoxy Carbon) |
Experimental Protocols
The following sections describe a standardized methodology for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like this compound.
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.
-
Sample Weighing : Accurately weigh 5-25 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR.
-
Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d, CDCl₃).
-
Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Internal Standard : Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
-
Transfer : Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.
-
Filtration (Optional) : If any particulate matter is present, filter the solution through a small plug of cotton or glass wool in the pipette during transfer.
-
Capping and Labeling : Securely cap the NMR tube and label it clearly.
NMR Data Acquisition
The following is a general procedure for acquiring ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
-
Instrument Setup : Insert the NMR tube into the spectrometer's probe.
-
Locking and Shimming : Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition :
-
Set the appropriate spectral width, acquisition time, and relaxation delay.
-
Acquire the free induction decay (FID) for a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Switch the probe to the ¹³C frequency.
-
Use a proton-decoupled pulse sequence.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing :
-
Apply a Fourier transform to the FID to obtain the spectrum.
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift axis using the internal standard (TMS at 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Pick the peaks in both ¹H and ¹³C spectra.
-
Visualizations
The following diagrams provide a visual representation of the molecular structure and the experimental workflow.
Caption: Molecular structure of this compound with atom numbering.
Caption: General workflow for NMR sample preparation, data acquisition, and processing.
An In-depth Technical Guide to 2-Formyl-4-(trifluoromethoxy)anisole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, and predicted physicochemical and spectroscopic properties of 2-Formyl-4-(trifluoromethoxy)anisole. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established chemical principles and spectroscopic data from analogous structures to provide a robust characterization profile.
Introduction
2-Formyl-4-(trifluoromethoxy)anisole is an aromatic aldehyde with a unique combination of functional groups: a formyl group, a methoxy group, and a trifluoromethoxy group. The trifluoromethoxy (-OCF3) group is of particular interest in medicinal chemistry and materials science. It is a highly lipophilic and electron-withdrawing substituent that can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability. The presence of the aldehyde and methoxy groups provides reactive handles for further chemical modifications, making this compound a potentially valuable building block for the synthesis of novel pharmaceuticals and advanced materials.
Proposed Synthesis
The introduction of a formyl group onto the aromatic ring of 4-(trifluoromethoxy)anisole is most effectively achieved via an electrophilic aromatic substitution reaction. The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic compounds and is the proposed route for the synthesis of 2-Formyl-4-(trifluoromethoxy)anisole.[1][2][3] The methoxy group is a strong activating group and an ortho-, para-director. Since the para position is already occupied by the trifluoromethoxy group, formylation is expected to occur predominantly at the ortho position.
Experimental Workflow: Vilsmeier-Haack Formylation
Caption: Proposed synthesis of 2-Formyl-4-(trifluoromethoxy)anisole.
Physicochemical Properties
The following table summarizes the known properties of the starting material, 4-(trifluoromethoxy)anisole, and the predicted properties for the target compound, 2-Formyl-4-(trifluoromethoxy)anisole.
| Property | 4-(Trifluoromethoxy)anisole | 2-Formyl-4-(trifluoromethoxy)anisole (Predicted) | Reference |
| CAS Number | 710-18-9 | Not available | [4] |
| Molecular Formula | C8H7F3O2 | C9H7F3O3 | |
| Molecular Weight | 192.14 g/mol | 220.14 g/mol | [4] |
| Appearance | Colorless to light yellow liquid | Colorless to yellow solid or oil | |
| Boiling Point | 164 °C | > 164 °C | |
| Density | 1.266 g/mL at 25 °C | > 1.266 g/mL | |
| Refractive Index | n20/D 1.432 | Not available | |
| Solubility | Soluble in common organic solvents | Soluble in common organic solvents |
Spectroscopic Characterization (Predicted)
The following tables outline the expected spectroscopic data for 2-Formyl-4-(trifluoromethoxy)anisole based on the analysis of its functional groups and comparison with similar structures.
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| Proton | ~10.3 | s | 1H | - | -CHO |
| ~7.5 | d | 1H | ~2-3 | Ar-H (ortho to -CHO) | |
| ~7.3 | dd | 1H | ~8-9, ~2-3 | Ar-H (meta to -CHO, ortho to -OCH3) | |
| ~7.1 | d | 1H | ~8-9 | Ar-H (meta to -CHO, meta to -OCH3) | |
| ~3.9 | s | 3H | - | -OCH3 |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |
| Carbon | ~190 | -CHO |
| ~160 | Ar-C-OCH3 | |
| ~148 (q, J ≈ 257 Hz) | -OCF3 | |
| ~135 | Ar-C (ortho to -CHO) | |
| ~125 | Ar-C (meta to -CHO, ortho to -OCH3) | |
| ~120 | Ar-C-CHO | |
| ~115 | Ar-C (meta to -CHO, meta to -OCH3) | |
| ~56 | -OCH3 |
4.2. Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3100 | Medium | Aromatic C-H Stretch |
| ~2950-2850 | Medium | Aliphatic C-H Stretch (-OCH3) |
| ~2820, ~2720 | Medium, Weak | Aldehyde C-H Stretch (Fermi doublet) |
| ~1690-1710 | Strong | Aldehyde C=O Stretch |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C Stretch |
| ~1250-1300 | Strong | Asymmetric C-O-C Stretch (Aryl ether) |
| ~1150-1210 | Very Strong | C-F Stretch (-OCF3) |
| ~1020-1080 | Strong | Symmetric C-O-C Stretch (Aryl ether) |
4.3. Mass Spectrometry (MS)
| m/z | Interpretation |
| 220 | [M]+ (Molecular ion) |
| 219 | [M-H]+ |
| 191 | [M-CHO]+ |
| 151 | [M-OCF3]+ |
| 77 | [C6H5]+ (Phenyl cation) |
Aromatic aldehydes generally show a strong molecular ion peak.[5] Key fragmentation patterns include the loss of a hydrogen atom ([M-1]) and the loss of the formyl group ([M-29]).[6][7][8]
Experimental Protocols
General Procedure for the Vilsmeier-Haack Formylation of 4-(trifluoromethoxy)anisole:
Disclaimer: This is a generalized protocol and should be adapted and optimized by a qualified chemist. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool phosphorus oxychloride (POCl3, 1.1 equivalents) in an appropriate anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) to 0 °C in an ice bath.
-
Formation of the Vilsmeier Reagent: Add anhydrous N,N-dimethylformamide (DMF, 1.2 equivalents) dropwise to the cooled POCl3 solution with vigorous stirring. The Vilsmeier reagent will form as a solid or a viscous oil. Allow the mixture to stir at 0 °C for 30 minutes.
-
Addition of Substrate: Dissolve 4-(trifluoromethoxy)anisole (1.0 equivalent) in the same anhydrous solvent and add it dropwise to the Vilsmeier reagent mixture at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (the specific temperature and time will require optimization, typically 2-6 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and then pour it slowly into a beaker of crushed ice containing a saturated aqueous solution of sodium acetate or sodium bicarbonate to neutralize the acid and hydrolyze the intermediate iminium salt. Stir vigorously until the hydrolysis is complete.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure 2-Formyl-4-(trifluoromethoxy)anisole.
Potential Biological Significance
While the specific biological activity of 2-Formyl-4-(trifluoromethoxy)anisole is not documented, its structural motifs are present in various biologically active molecules. The trifluoromethoxy group is a known bioisostere for other functional groups and can modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate. The aldehyde functionality can participate in the formation of Schiff bases with amino groups in biological targets or serve as a precursor for other functional groups.
Hypothetical Signaling Pathway Interaction
References
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. ijpcbs.com [ijpcbs.com]
- 4. aceschem.com [aceschem.com]
- 5. archive.nptel.ac.in [archive.nptel.ac.in]
- 6. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. GCMS Section 6.11.4 [people.whitman.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to 2-Methoxy-5-(trifluoromethoxy)benzaldehyde: Synthesis, Properties, and Applications in Research and Development
Audience: Researchers, Scientists, and Drug Development Professionals
Core Topic: IUPAC Name: 2-Methoxy-5-(trifluoromethoxy)benzaldehyde
This guide provides a comprehensive technical overview of this compound, a versatile aromatic aldehyde of significant interest in pharmaceutical, agrochemical, and materials science research. The document details its chemical properties, potential synthetic pathways, and key applications, with a focus on its role as a building block in the development of novel compounds.
Introduction
This compound is an aromatic aldehyde distinguished by the presence of both a methoxy (-OCH₃) and a trifluoromethoxy (-OCF₃) group on the benzene ring. The IUPAC name for this compound is indeed this compound.[1] The trifluoromethoxy group is particularly significant in medicinal chemistry and material science. It can enhance metabolic stability, improve pharmacokinetic properties like bioavailability, and increase lipophilicity, making it a valuable moiety in drug design.[2][3] This compound serves as a crucial intermediate and building block for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and high-performance polymers.[2][4]
Physicochemical Properties
The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and use in synthetic chemistry.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Synonyms | 2-Formyl-4-(trifluoromethoxy)anisole, 5-(Trifluoromethoxy)-o-anisaldehyde | [2][5][6] |
| CAS Number | 145742-65-0 | [1][2] |
| Molecular Formula | C₉H₇F₃O₃ | [2] |
| Molecular Weight | 220.15 g/mol | [1][2] |
| Appearance | Light orange to yellow to green clear liquid | [2][5] |
| Purity | ≥96-98% (GC) | [1][2][5] |
| Melting Point | 20 - 25 °C | [2] |
| Density | 1.36 g/cm³ | [2] |
| Refractive Index | n20/D 1.48 | [2] |
| InChI Key | ATRDCTRZAJKDPL-UHFFFAOYSA-N | [1] |
Synthesis Pathway
While specific, detailed industrial synthesis protocols are proprietary, a plausible synthetic route can be conceptualized based on established organic chemistry reactions. A common approach involves the formylation of a corresponding substituted phenol, followed by etherification. The following diagram illustrates a logical workflow for the synthesis of the target compound.
References
- 1. This compound | 145742-65-0 [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. This compound | 145742-65-0 | TCI AMERICA [tcichemicals.com]
- 6. This compound | 145742-65-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Technical Guide: Safe Handling and Properties of 2-Methoxy-5-(trifluoromethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety protocols, handling procedures, and physicochemical properties of 2-Methoxy-5-(trifluoromethoxy)benzaldehyde (CAS No. 145742-65-0). The information is intended to support laboratory research and development activities by promoting safe handling and informed use of this versatile aromatic aldehyde.
Chemical Identification and Properties
This compound is a substituted benzaldehyde derivative that serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique trifluoromethoxy group enhances reactivity and solubility in many organic solvents, making it a key component in the development of novel compounds.[1] The substance is also recognized for its potential in material science, particularly in formulating advanced polymers and coatings, where it can impart improved thermal stability and chemical resistance.[1]
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C9H7F3O3 | [2] |
| Molecular Weight | 220.15 g/mol | [2] |
| Appearance | Light orange to Yellow to Green clear liquid | |
| Purity | >98.0% (GC) | [2] |
| CAS Number | 145742-65-0 | [2][3] |
| Synonyms | 2-Formyl-4-(trifluoromethoxy)anisole | [2] |
| Physical State (at 20°C) | Liquid | |
| Specific Gravity (20/20) | 1.36 | |
| Refractive Index | 1.48 |
Hazard Identification and Classification
This chemical is classified as hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[3] The primary hazards are skin and eye irritation.[2][3]
Table 2: Hazard Identification
| Hazard Classification | Category | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 |
| Warning | H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | Category 2 / 2A |
| Warning | H319: Causes serious eye irritation.[2] |
First-Aid Measures
In case of exposure, immediate and appropriate first-aid measures should be taken.
Table 3: First-Aid Procedures
| Exposure Route | First-Aid Measures |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. If eye irritation persists, get medical advice/attention.[2][3] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[2][3] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur. |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[3] |
Handling, Storage, and Personal Protection
Proper handling and storage procedures are crucial to ensure safety in a laboratory setting.
Handling
-
Ventilation: Ensure adequate ventilation. Use in a well-ventilated place, and consider local exhaust if vapor or aerosol will be generated.[2]
-
Personal Protective Equipment: Wear protective gloves, clothing, and eye/face protection.[2][3] Safety glasses are a minimum, and a face shield may be required in some situations.[2]
-
Hygiene: Wash hands and face thoroughly after handling.[2][3] Do not get in eyes, on skin, or on clothing.[3] Avoid ingestion and inhalation.[3]
Storage
-
Conditions: Keep container tightly closed.[2] Store in a cool, dark, and dry place.[2][4] A recommended storage temperature is below 15°C.
-
Incompatibilities: Protect from moisture.[3] The material is noted to be air-sensitive, and storage under an inert gas is recommended.
Table 4: Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye/Face Protection | Safety glasses with side-shields (or goggles). Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[2] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[2][3] Handle with gloves and wash and dry hands after use.[4] |
| Respiratory Protection | A vapor respirator is recommended. Follow local and national regulations. Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2][3] |
Fire-Fighting and Accidental Release Measures
Fire-Fighting
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam.[4]
-
Protective Equipment: In case of a fire, wear a self-contained breathing apparatus with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[3][4]
Accidental Release
-
Personal Precautions: Use personal protective equipment. Keep people away from and upwind of the spill/leak. Ensure adequate ventilation.[2]
-
Environmental Precautions: Prevent the product from entering drains, waterways, or the soil.[2]
-
Containment and Cleanup: Absorb the spilled material with a suitable inert absorbent (e.g., dry sand, earth, vermiculite, sawdust).[2][4] Collect the material and place it in a suitable container for disposal.[2][4]
Disposal Considerations
Disposal of this compound and its containers must be conducted in accordance with all federal, state, and local regulations.[2] The product should not be allowed to enter the environment.[2] Dispose of the contents and container as unused product at a hazardous or special waste collection point.[2][4]
Experimental Protocols and Applications
Currently, detailed, publicly available experimental protocols or specific signaling pathway diagrams involving this compound are limited. Its primary documented application is as a versatile chemical intermediate in organic synthesis, particularly for creating pharmaceuticals and agrochemicals with enhanced biological activity.[1] Researchers utilize this compound for its ability to participate in electrophilic aromatic substitution reactions to build more complex molecular structures.[1]
Workflow: General Synthetic Use
Caption: A generalized workflow for using the title compound in organic synthesis.
References
An In-depth Technical Guide to the Synthesis of 2-Methoxy-5-(trifluoromethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 2-methoxy-5-(trifluoromethoxy)benzaldehyde, a key building block in medicinal chemistry and materials science. The document details the most viable starting materials, outlines experimental methodologies for key transformations, and presents quantitative data where available.
Core Synthetic Strategies and Starting Materials
The synthesis of this compound can be approached from several strategic starting points. The selection of a particular route will depend on the availability of starting materials, desired scale, and laboratory capabilities. The most prominent and chemically sound approaches are summarized below.
Route 1: Direct Formylation of 1-Methoxy-4-(trifluoromethoxy)benzene
This is arguably the most direct approach to the target molecule. The key transformation is the introduction of a formyl group onto the aromatic ring of 1-methoxy-4-(trifluoromethoxy)benzene. The regioselectivity of this reaction is critical and is directed by the existing substituents. The methoxy group is an ortho-, para-director, while the trifluoromethoxy group is a meta-director. The position ortho to the methoxy group is activated, making it the most likely site for electrophilic substitution.
Two primary methods for this formylation are the Vilsmeier-Haack reaction and ortho-lithiation followed by quenching with a formylating agent.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride and a formamide like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic rings.[1][2][3][4][5]
Experimental Protocol:
A general procedure for the Vilsmeier-Haack formylation of an activated aromatic compound is as follows:
-
To a cooled (0 °C) solution of 1-methoxy-4-(trifluoromethoxy)benzene in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), phosphorus oxychloride is added dropwise with stirring.
-
N,N-dimethylformamide (DMF) is then added dropwise, maintaining the low temperature.
-
The reaction mixture is allowed to warm to room temperature and then heated to a moderate temperature (e.g., 50-70 °C) for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
The reaction is quenched by pouring it onto ice-water and neutralized with an aqueous base (e.g., sodium hydroxide or sodium carbonate).
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated.
-
The crude product is purified by column chromatography or distillation to yield this compound.
Ortho-Lithiation and Formylation
Directed ortho-metalation (DoM) is a powerful tool for regioselective functionalization of aromatic rings. The methoxy group in 1-methoxy-4-(trifluoromethoxy)benzene can direct a strong base, such as n-butyllithium, to deprotonate the adjacent ortho position.[6] The resulting aryllithium species can then be trapped with an electrophile like DMF to introduce the formyl group.[7][8]
Experimental Protocol:
-
A solution of 1-methoxy-4-(trifluoromethoxy)benzene in an anhydrous ethereal solvent (e.g., tetrahydrofuran or diethyl ether) is cooled to a low temperature (-78 °C).
-
A solution of n-butyllithium in hexanes is added dropwise under an inert atmosphere (e.g., argon or nitrogen). The mixture is stirred at low temperature for a period to ensure complete lithiation.
-
Anhydrous N,N-dimethylformamide (DMF) is then added to the reaction mixture, and the solution is stirred for an additional period at low temperature before being allowed to warm to room temperature.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
Purification by column chromatography affords the desired this compound.
Route 2: Synthesis from 4-(Trifluoromethoxy)phenol
An alternative strategy involves starting with the commercially available 4-(trifluoromethoxy)phenol. This route requires two main steps: ortho-formylation followed by methylation of the phenolic hydroxyl group.
Formylation of 4-(Trifluoromethoxy)phenol (Reimer-Tiemann Reaction)
The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols using chloroform in a basic solution.[9][10][11][12] This reaction proceeds via the formation of dichlorocarbene as the electrophile. The product of this reaction is 2-hydroxy-5-(trifluoromethoxy)benzaldehyde, which is also commercially available, potentially offering a more direct starting point for the final step.[13][14]
Experimental Protocol:
-
4-(Trifluoromethoxy)phenol is dissolved in an aqueous solution of a strong base (e.g., sodium hydroxide).
-
Chloroform is added to the solution, and the mixture is heated under reflux for several hours.
-
After cooling, the reaction mixture is acidified with a mineral acid (e.g., hydrochloric acid).
-
The product, 2-hydroxy-5-(trifluoromethoxy)benzaldehyde, is isolated by extraction with an organic solvent.
-
The crude product can be purified by crystallization or column chromatography.
Methylation of 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde
The final step in this route is the methylation of the phenolic hydroxyl group of 2-hydroxy-5-(trifluoromethoxy)benzaldehyde. This can be achieved using a variety of methylating agents.
Experimental Protocol:
-
2-Hydroxy-5-(trifluoromethoxy)benzaldehyde is dissolved in a suitable polar aprotic solvent (e.g., acetone or acetonitrile).
-
A base, such as potassium carbonate, is added to the solution.
-
A methylating agent, such as dimethyl sulfate or methyl iodide, is added, and the mixture is heated to reflux until the reaction is complete.
-
The inorganic salts are removed by filtration, and the solvent is evaporated.
-
The residue is taken up in an organic solvent and washed with water and brine.
-
The organic layer is dried and concentrated to give the crude product, which can be purified by column chromatography or distillation.
Route 3: Synthesis from Guaiacol (2-Methoxyphenol)
A third, more challenging, synthetic route starts from guaiacol (2-methoxyphenol).[15][16] This pathway requires the introduction of the trifluoromethoxy group at the 5-position, followed by formylation at the 2-position. The regioselective introduction of the trifluoromethoxy group is the key challenge in this approach. A possible, though likely low-yielding, method could involve a multi-step sequence such as nitration, reduction to the amine, diazotization, and subsequent conversion to the trifluoromethoxy group. A more direct trifluoromethoxylation of a functionalized guaiacol derivative might also be explored. Due to the complexity and likely lower efficiency, this route is less common.
Quantitative Data Summary
| Starting Material | Key Reaction(s) | Reagents | Typical Yield | Purity | Reference(s) |
| 1-Methoxy-4-(trifluoromethoxy)benzene | Vilsmeier-Haack Reaction | POCl₃, DMF | Moderate-Good | High | [1][2][3][4][5] |
| 1-Methoxy-4-(trifluoromethoxy)benzene | Ortho-lithiation and Formylation | n-BuLi, DMF | Good-Excellent | High | [6][7][8] |
| 4-(Trifluoromethoxy)phenol | Reimer-Tiemann Reaction, then Methylation | 1. CHCl₃, NaOH 2. (CH₃)₂SO₄, K₂CO₃ | Moderate | Good | [9][10][11][12] |
| 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde | Methylation | (CH₃)₂SO₄, K₂CO₃ | Good-Excellent | High | |
| Guaiacol | Multi-step synthesis and Formylation | Various | Low-Moderate | Varies | [15][16] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of the primary synthetic routes.
References
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Formylation - Common Conditions [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 10. researchgate.net [researchgate.net]
- 11. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]
- 12. byjus.com [byjus.com]
- 13. 93249-62-8 | 2-HYDROXY-5-(TRIFLUOROMETHOXY)BENZALDEHYDE [fluoromart.com]
- 14. 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde, 99% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 15. Guaiacol - Wikipedia [en.wikipedia.org]
- 16. lookchem.com [lookchem.com]
The Dawn of a Privileged Moiety: Unraveling the Discovery and Synthetic History of Trifluoromethoxy-Substituted Benzaldehydes
A deep dive into the origins and evolution of trifluoromethoxy-substituted benzaldehydes reveals a story rooted in the pioneering work of Soviet chemist L. M. Yagupolskii and the subsequent expansion of synthetic methodologies. These aromatic aldehydes, bearing the unique trifluoromethoxy (-OCF₃) group, have emerged as highly sought-after building blocks in modern medicinal chemistry and materials science due to the profound impact of this substituent on molecular properties.
The introduction of the trifluoromethoxy group into aromatic systems can be traced back to the mid-20th century, with L. M. Yagupolskii being a central figure in this field. His seminal work laid the foundation for the synthesis of a wide array of trifluoromethoxy-containing compounds. While the exact first synthesis of each positional isomer of trifluoromethoxy-substituted benzaldehyde is not definitively documented in a single, easily accessible source, the historical development points towards multi-step synthetic sequences starting from readily available precursors.
Pioneering Synthetic Strategies: From Chloro-analogs to Formylated Aromatics
The early syntheses of trifluoromethoxy-substituted benzaldehydes likely involved two key transformations: the introduction of the trifluoromethoxy group and the subsequent formylation of the aromatic ring.
One of the earliest and most fundamental methods for introducing the trifluoromethoxy group, developed by Yagupolskii and his contemporaries, is the Swarts reaction . This halogen exchange reaction typically involves the treatment of a trichloromethoxy (-OCCl₃) precursor with a fluorinating agent like antimony trifluoride (SbF₃). The trichloromethoxy-substituted arenes themselves were often prepared from the corresponding phenols.
Following the successful installation of the trifluoromethoxy group, the next critical step is the introduction of the aldehyde functionality. Several classical formylation reactions have been employed for this purpose, with the choice of method depending on the reactivity of the trifluoromethoxy-substituted benzene ring and the desired regioselectivity. These methods include:
-
Vilsmeier-Haack Reaction: This method utilizes a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic rings.
-
Gattermann-Koch and Gattermann Reactions: These reactions introduce a formyl group using carbon monoxide and HCl (Gattermann-Koch) or hydrogen cyanide (Gattermann) in the presence of a Lewis acid catalyst.
-
Duff Reaction: This formylation method is suitable for activated aromatic compounds like phenols and uses hexamethylenetetramine as the formylating agent.
-
Grignard Reaction: This approach involves the formation of a Grignard reagent from a trifluoromethoxy-substituted aryl halide, which is then reacted with a formylating agent like ethyl formate.
-
Lithiation: Directed ortho-lithiation of a trifluoromethoxy-substituted arene, followed by quenching with a formylating agent such as DMF, provides a powerful tool for regioselective synthesis.
The logical workflow for these early synthetic approaches can be visualized as a two-stage process.
Evolution of Synthetic Methodologies
Over the decades, synthetic methods have evolved to become more efficient, milder, and functional-group tolerant. Modern approaches often streamline the synthesis, sometimes combining steps or utilizing novel reagents. For instance, the oxidation of trifluoromethoxy-substituted toluenes or benzyl halides offers a more direct route to the corresponding benzaldehydes.
| Reaction Step | Reagents | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Trichloromethylation of Phenols | CCl₄, base | Varies | Varies | Moderate to Good |
| Swarts Reaction | SbF₃, SbCl₅ (cat.) | 100-150 | 2-6 | 60-80 |
| Vilsmeier-Haack Formylation | DMF, POCl₃ | 0-100 | 1-12 | 50-90 |
| Oxidation of Benzyl Halides | Oxidizing agent | Varies | Varies | Good to Excellent |
Detailed Experimental Protocols
To provide a practical understanding of these transformations, detailed experimental protocols for key reactions are outlined below.
Protocol 1: Synthesis of a Trifluoromethoxy-Arene via the Swarts Reaction (General Procedure)
-
Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a thermometer.
-
Reagents: Trichloromethoxy-substituted arene, antimony trifluoride (SbF₃), and a catalytic amount of antimony pentachloride (SbCl₅).
-
Procedure:
-
The trichloromethoxy-substituted arene and antimony trifluoride (typically 1.5-2.0 equivalents) are charged into the reaction flask.
-
A catalytic amount of antimony pentachloride is added.
-
The mixture is heated with vigorous stirring to a temperature between 100-150 °C.
-
The reaction is monitored by gas chromatography (GC) or thin-layer chromatography (TLC). The reaction time typically ranges from 2 to 6 hours.
-
Upon completion, the reaction mixture is cooled to room temperature and cautiously poured into a mixture of ice and concentrated hydrochloric acid to decompose the antimony salts.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
The combined organic layers are washed with water, a saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by distillation or column chromatography to afford the trifluoromethoxy-arene.
-
Protocol 2: Formylation of a Trifluoromethoxy-Arene via the Vilsmeier-Haack Reaction (General Procedure)
-
Apparatus: A two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagents: Trifluoromethoxy-arene, N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃).
-
Procedure:
-
In the reaction flask, phosphorus oxychloride (1.1-1.5 equivalents) is added dropwise to ice-cold DMF with stirring under a nitrogen atmosphere. The mixture is stirred for 30-60 minutes to form the Vilsmeier reagent.
-
The trifluoromethoxy-arene (1 equivalent) is then added dropwise to the Vilsmeier reagent, maintaining the temperature at 0-10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature or heated to a temperature between 40-100 °C, depending on the reactivity of the substrate. The reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled in an ice bath and cautiously poured onto crushed ice.
-
The mixture is then neutralized with a base, such as sodium hydroxide or sodium carbonate solution, until a pH of 7-8 is reached.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield the trifluoromethoxy-substituted benzaldehyde.
-
Applications in Drug Discovery and Development
The unique electronic properties of the trifluoromethoxy group—strong electron-withdrawing nature and high lipophilicity—make it a "privileged" substituent in drug design. Its incorporation into a molecule can significantly enhance metabolic stability, membrane permeability, and binding affinity to biological targets. Consequently, trifluoromethoxy-substituted benzaldehydes serve as crucial intermediates in the synthesis of a variety of pharmaceuticals.
While a specific signaling pathway directly modulated by a simple trifluoromethoxy-substituted benzaldehyde is not prominently documented, these aldehydes are key starting materials for more complex drug molecules that target a range of biological pathways. For example, derivatives of these aldehydes are used to synthesize inhibitors of various enzymes or ligands for specific receptors implicated in diseases such as cancer, inflammation, and central nervous system disorders. The general workflow from a trifluoromethoxy-substituted benzaldehyde to a potential drug candidate can be illustrated as follows:
The journey from the initial discovery of methods to synthesize trifluoromethoxy-substituted benzaldehydes to their current status as valuable building blocks in modern chemistry highlights the enduring impact of fundamental synthetic research. The pioneering efforts of early fluorine chemists have paved the way for the development of innovative pharmaceuticals and advanced materials that continue to shape our world.
A Technical Guide to the Solubility of 2-Methoxy-5-(trifluoromethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
December 2025
Introduction
2-Methoxy-5-(trifluoromethoxy)benzaldehyde is an aromatic aldehyde that serves as a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials for advanced coatings and polymers.[1] Its unique trifluoromethoxy group imparts distinct chemical properties, including enhanced thermal stability, chemical resistance, and modified reactivity, which are advantageous in the development of complex molecular structures.[1] An understanding of its solubility in various organic solvents is critical for its application in synthesis, purification, and formulation processes.
This technical guide provides an overview of the solubility characteristics of this compound. While specific quantitative solubility data is not widely published, this document outlines the expected solubility based on its structural features and provides a standardized experimental protocol for determining its solubility in various organic solvents.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties influence its solubility behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₇F₃O₃ | [1][2] |
| Molecular Weight | 220.15 g/mol | [1] |
| CAS Number | 145742-65-0 | [1][2] |
| Appearance | Light orange to yellow to green clear liquid | [1] |
| Melting Point | 20 - 25 °C | [1] |
| Boiling Point | 247.9 °C at 760 mmHg | [2] |
| Density | 1.33 - 1.36 g/cm³ | [1][2] |
| Refractive Index | n20D 1.48 | [1] |
Solubility Profile
Based on the principle of "like dissolves like," the solubility of this compound can be predicted.[3] The molecule possesses both polar (methoxy, aldehyde) and non-polar (aromatic ring, trifluoromethoxy) regions.
-
Polar Solvents : The presence of the aldehyde and methoxy groups, which can act as hydrogen bond acceptors, suggests solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) and some polar protic solvents.
-
Non-polar Solvents : The aromatic ring and the lipophilic trifluoromethoxy group suggest solubility in non-polar solvents like toluene, hexane, and diethyl ether.
-
Aqueous Solubility : Due to the significant non-polar surface area, the compound is expected to have low solubility in water.
Table 2: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvent | Predicted Solubility |
| Alcohols | Methanol, Ethanol | Soluble |
| Ketones | Acetone, Methyl Ethyl Ketone | Soluble |
| Esters | Ethyl Acetate | Soluble |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble |
| Halogenated | Dichloromethane, Chloroform | Soluble |
| Aromatic Hydrocarbons | Toluene, Xylene | Soluble |
| Aliphatic Hydrocarbons | Hexane, Heptane | Sparingly Soluble to Insoluble |
| Aqueous | Water | Insoluble |
Experimental Protocol for Solubility Determination
The following is a standard protocol for the gravimetric determination of the solubility of a solid compound like this compound in an organic solvent at a specific temperature.
4.1 Materials and Equipment
-
This compound (≥98% purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg accuracy)
-
Thermostatic shaker or water bath
-
Vials with screw caps
-
Centrifuge
-
Micropipettes
-
Filtration unit (e.g., syringe filters, 0.45 µm)
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
4.2 Procedure
-
Preparation of Saturated Solution : Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the selected organic solvent. The excess solid should be clearly visible.
-
Equilibration : Seal the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[4]
-
Phase Separation : After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to let the undissolved solid settle. Alternatively, centrifuge the vial to facilitate phase separation.
-
Sample Withdrawal and Dilution : Carefully withdraw a known volume of the clear supernatant using a pre-warmed micropipette. To prevent precipitation, immediately dilute the aliquot with a known volume of the same solvent.
-
Quantification : Analyze the diluted solution using a calibrated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.
-
Calculation : Calculate the solubility using the determined concentration and the dilution factor. Express the result in units such as g/100 mL or mg/mL.
This entire process can be visualized through the workflow diagram presented below.
Caption: Workflow for experimental solubility determination.
Conclusion
This compound is a key synthetic intermediate whose utility is enhanced by its solubility in a wide range of common organic solvents. While quantitative solubility data requires experimental determination, its structural characteristics suggest good solubility in polar aprotic and non-polar organic media, and poor solubility in aqueous solutions. The provided experimental protocol offers a reliable method for researchers to obtain the precise quantitative data needed for process development, reaction optimization, and formulation in their specific applications.
References
Methodological & Application
Application Notes and Protocols for 2-Methoxy-5-(trifluoromethoxy)benzaldehyde in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the synthetic utility of 2-Methoxy-5-(trifluoromethoxy)benzaldehyde, a versatile aromatic aldehyde. This compound serves as a valuable building block in organic synthesis, particularly for the preparation of pharmaceuticals and agrochemicals. The presence of both a methoxy and a trifluoromethoxy group on the aromatic ring influences its reactivity and imparts unique properties to the resulting molecules.
Overview of Synthetic Applications
This compound is a key intermediate for the synthesis of a variety of organic molecules. Its aldehyde functionality allows it to readily participate in a range of carbon-carbon and carbon-nitrogen bond-forming reactions. The electron-donating methoxy group and the electron-withdrawing trifluoromethoxy group modulate the reactivity of the aldehyde and the aromatic ring.
Key applications include, but are not limited to:
-
Claisen-Schmidt Condensation: For the synthesis of chalcones and related α,β-unsaturated ketones.
-
Wittig Reaction: For the preparation of substituted styrenes.
-
Schiff Base Formation: For the synthesis of imines, which are precursors to various heterocyclic compounds and biologically active molecules.
-
Knoevenagel Condensation: For the synthesis of electron-deficient alkenes.
Experimental Protocols
The following sections provide generalized experimental protocols for key reactions involving this compound. These protocols are based on standard procedures for analogous substituted benzaldehydes and should be optimized for specific substrates and desired outcomes.
Claisen-Schmidt Condensation for Chalcone Synthesis
The Claisen-Schmidt condensation is a reliable method for the synthesis of chalcones, which are precursors to flavonoids and other biologically active compounds. The reaction involves the base-catalyzed condensation of an aldehyde with a ketone.
General Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve the substituted acetophenone (1.0 eq.) in a suitable solvent such as ethanol or methanol.
-
Aldehyde Addition: To the stirred solution, add this compound (1.0 eq.).
-
Base Addition: Slowly add an aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (typically 10-40% w/v), to the reaction mixture at room temperature.
-
Reaction: Stir the mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water. Acidify the mixture with dilute hydrochloric acid (HCl) to precipitate the crude product.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Quantitative Data (Illustrative):
| Acetophenone Derivative | Base | Solvent | Reaction Time (h) | Yield (%) |
| Acetophenone | 40% NaOH | Ethanol | 4 | High |
| 4'-Methoxyacetophenone | 50% KOH | Methanol | 8 | 90-97 |
| 4'-Chloroacetophenone | 60% KOH | Ethanol | 16 | 75-90 |
Note: The yields presented are based on reactions with analogous substituted benzaldehydes and may vary for this compound.
Caption: Workflow for Claisen-Schmidt Condensation.
Wittig Reaction for Alkene Synthesis
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and phosphorus ylides. The stereochemical outcome of the reaction is dependent on the nature of the ylide.
General Protocol:
-
Ylide Generation:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate phosphonium salt (1.0-1.2 eq.) in an anhydrous solvent such as tetrahydrofuran (THF).
-
Cool the suspension to 0 °C or -78 °C, depending on the base and ylide stability.
-
Slowly add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), to generate the ylide. The formation of a colored solution often indicates ylide formation.
-
-
Aldehyde Addition: To the ylide solution, slowly add a solution of this compound (1.0 eq.) in the same anhydrous solvent.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction and Purification: Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to separate the alkene from triphenylphosphine oxide.
Quantitative Data (Illustrative):
| Phosphonium Ylide | Base | Solvent | Reaction Time (h) | Yield (%) |
| (Triphenylphosphoranylidene)methane | n-BuLi | THF | 2-4 | >90 |
| Ethyl (triphenylphosphoranylidene)acetate | NaH | THF | 12 | 80-95 (E-isomer) |
Note: The yields are based on general Wittig reactions and may differ for this compound.
Caption: Workflow for the Wittig Reaction.
Schiff Base Formation
The condensation of this compound with primary amines yields Schiff bases (imines), which are versatile intermediates in organic synthesis.
General Protocol:
-
Reactant Preparation: Dissolve this compound (1.0 eq.) in a suitable solvent, such as ethanol or methanol.
-
Amine Addition: Add the primary amine (1.0 eq.) to the solution. A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the reaction.
-
Reaction: Stir the reaction mixture at room temperature or under reflux for a few hours. The formation of a precipitate may indicate product formation. Monitor the reaction by TLC.
-
Isolation: If a precipitate forms, collect the product by vacuum filtration. If no precipitate forms, the solvent can be removed under reduced pressure.
-
Purification: The crude Schiff base can be purified by recrystallization from a suitable solvent.
Quantitative Data (Illustrative):
| Primary Amine | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| Aniline | Acetic Acid (cat.) | Ethanol | 2-4 | High |
| 4-Methoxyaniline | None | Methanol | 3 | High |
Note: Yields are based on analogous reactions and should be considered as illustrative.
Caption: Workflow for Schiff Base Formation.
Safety Precautions
Standard laboratory safety procedures should be followed when handling this compound and all other reagents. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All reactions should be performed in a well-ventilated fume hood. For specific handling and disposal information, refer to the Safety Data Sheet (SDS) for each chemical.
Application Notes and Protocols: 2-Methoxy-5-(trifluoromethoxy)benzaldehyde in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Methoxy-5-(trifluoromethoxy)benzaldehyde as a versatile building block in the synthesis of pharmaceutical agents. This document details its application in the development of G-protein coupled receptor (GPR120) agonists and Substance P (NK1 receptor) antagonists, complete with experimental protocols, quantitative data, and visualizations of relevant signaling pathways.
Introduction
This compound is an aromatic aldehyde distinguished by its methoxy and trifluoromethoxy substituents. The trifluoromethoxy group, in particular, imparts desirable physicochemical properties to parent molecules, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets, making it a valuable scaffold in medicinal chemistry.[1] This building block serves as a key intermediate in the synthesis of a variety of bioactive compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 145742-65-0 |
| Molecular Formula | C₉H₇F₃O₃ |
| Molecular Weight | 220.15 g/mol |
| Appearance | Light orange to yellow to green clear liquid |
| Melting Point | 20 - 25 °C |
| Density | 1.36 g/cm³ |
Application 1: Synthesis of GPR120 Agonists for Type 2 Diabetes
G-protein coupled receptor 120 (GPR120) has emerged as a promising therapeutic target for the treatment of type 2 diabetes and other metabolic disorders.[2] Agonists of GPR120 can enhance insulin sensitivity and stimulate the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that plays a crucial role in glucose homeostasis.[3]
Logical Workflow for GPR120 Agonist Synthesis
Caption: Synthetic workflow from the starting benzaldehyde to a GPR120 agonist.
Experimental Protocol: Demethylation of this compound
This protocol describes the initial step in the synthesis of a GPR120 agonist, which is the demethylation of the starting material to the corresponding phenol. This procedure is adapted from a patented synthesis of GPR120 agonists.
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Boron tribromide (BBr₃)
-
Ice
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add boron tribromide (2.1 eq) to the cooled solution over approximately 1 minute.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Replace the cooling bath with an ice bath and continue stirring for an additional hour.
-
Slowly pour the reaction mixture onto ice to quench the reaction.
-
Extract the aqueous mixture with DCM (2x).
-
Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solution under reduced pressure to yield the crude 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde, which can be used in subsequent steps.
Further synthetic steps to obtain the final GPR120 agonist would involve coupling the resulting phenolic intermediate with other molecular fragments, a common strategy in medicinal chemistry to build molecular diversity and optimize biological activity.
GPR120 Signaling Pathway
Activation of GPR120 by an agonist initiates a cascade of intracellular events that contribute to improved glucose metabolism and anti-inflammatory effects.
Caption: GPR120 signaling cascade leading to GLP-1 secretion and anti-inflammatory effects.
Application 2: Synthesis of Substance P (NK1 Receptor) Antagonists
Substance P is a neuropeptide involved in pain transmission, inflammation, and emesis.[4] Antagonists of its receptor, the neurokinin-1 (NK1) receptor, have therapeutic applications as antiemetics and potential antidepressants.[5][6] The 2-methoxy-5-(trifluoromethoxy)benzylamino moiety is a key structural feature in some potent NK1 receptor antagonists, such as CP-122,721.
Logical Workflow for NK1 Receptor Antagonist Synthesis
Caption: General synthetic approach to an NK1 receptor antagonist.
Experimental Protocol: Reductive Amination (General)
This generalized protocol describes a common method for coupling an aldehyde with an amine, a key step in the synthesis of many NK1 receptor antagonists.
Materials:
-
This compound
-
Appropriate amine (e.g., a substituted piperidine)
-
Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)
-
Solvent (e.g., dichloromethane, 1,2-dichloroethane)
-
Acetic acid (optional, as a catalyst)
Procedure:
-
To a solution of the amine (1.0 eq) in the chosen solvent, add this compound (1.0-1.2 eq).
-
If necessary, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for a period of time (typically 30 minutes to a few hours) to allow for imine formation.
-
Add the reducing agent portion-wise to the reaction mixture.
-
Continue to stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous salt, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired N-benzylated amine.
Substance P / NK1 Receptor Signaling Pathway
The binding of Substance P to the NK1 receptor initiates signaling cascades that lead to neuronal excitation and inflammatory responses. Antagonists block these effects.
Caption: Substance P/NK1 receptor signaling and its inhibition by an antagonist.
Quantitative Data
| Compound Class | Target | Representative Assay | Potency (Example) |
| GPR120 Agonist | GPR120 | GLP-1 Secretion Assay | EC₅₀ ≈ 0.5 - 5 µM |
| NK1 Receptor Antagonist | NK1 Receptor | Radioligand Binding Assay | IC₅₀ ≈ 1 - 10 nM |
Note: The potency values are illustrative and the actual values for derivatives of this compound would need to be determined experimentally.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of complex pharmaceutical molecules. Its unique electronic and steric properties, conferred by the trifluoromethoxy group, make it an attractive building block for the development of potent and selective GPR120 agonists and NK1 receptor antagonists. The protocols and pathways detailed in these application notes provide a foundation for researchers to explore the potential of this compound in their drug discovery programs.
References
- 1. apexbt.com [apexbt.com]
- 2. Design, Synthesis, and Evaluation of Novel and Selective G-protein Coupled Receptor 120 (GPR120) Spirocyclic Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Treatment of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potential of substance P antagonists as antiemetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substance P antagonists: the next breakthrough in treating depression? - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of 2-Methoxy-5-(trifluoromethoxy)benzaldehyde in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-5-(trifluoromethoxy)benzaldehyde is a versatile aromatic aldehyde that serves as a crucial starting material in the synthesis of a variety of biologically active molecules. Its unique substitution pattern, featuring a methoxy group at the 2-position and a trifluoromethoxy group at the 5-position, imparts favorable physicochemical properties to its derivatives, making it a compound of significant interest in medicinal chemistry. The trifluoromethoxy group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, thereby improving their pharmacokinetic and pharmacodynamic profiles.
This document provides detailed application notes on the use of this compound in the synthesis of potential therapeutic agents, focusing on two major classes of compounds: Schiff bases and chalcones. It also includes comprehensive experimental protocols for their synthesis and subsequent biological evaluation.
Key Synthetic Applications
This compound is a valuable precursor for the synthesis of various heterocyclic and acyclic compounds with potential medicinal applications. The aldehyde functional group readily participates in condensation reactions to form Schiff bases and chalcones, which are known scaffolds for a wide range of pharmacological activities.
Synthesis of Schiff Bases
Schiff bases, characterized by the azomethine (-C=N-) group, are synthesized through the condensation reaction of an aldehyde with a primary amine. This reaction is a cornerstone in the development of novel compounds with anticancer, antimicrobial, and antiviral properties. The general workflow for the synthesis of Schiff bases from this compound is depicted below.
Caption: General workflow for the synthesis of Schiff base derivatives.
Synthesis of Chalcones
Chalcones are bi-aromatic ketones with an α,β-unsaturated carbonyl system that forms the central core of a variety of biologically important compounds. They are typically synthesized via a Claisen-Schmidt condensation between a substituted benzaldehyde and an acetophenone. Chalcones have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.
Caption: General workflow for the synthesis of chalcone derivatives.
Quantitative Data on Biological Activity
While specific studies on derivatives of this compound are emerging, the following table summarizes the typical range of biological activities observed for structurally related Schiff bases and chalcones, demonstrating their potential as therapeutic agents.
| Compound Class | Biological Activity | Target/Cell Line | Potency (IC50/MIC) |
| Schiff Bases | Anticancer | HepG2 (Liver Cancer) | 60-70 µM[1] |
| Anticancer | MCF-7 (Breast Cancer) | 60-65 µM[1] | |
| Chalcones | Antibacterial | Staphylococcus aureus | 7.81-15.6 µg/mL[2] |
| Antifungal | Candida parapsilosis | 15.6-31.25 µg/mL[2] | |
| Anticancer (Tubulin Inhibition) | Various Cancer Cell Lines | 1.2-6.3 nM[3] |
Experimental Protocols
The following are detailed protocols for the synthesis and biological evaluation of Schiff base and chalcone derivatives of this compound.
Protocol 1: Synthesis of a Schiff Base Derivative
This protocol describes a general method for the synthesis of a Schiff base from this compound and a primary amine.
Materials:
-
This compound
-
Appropriate primary amine (e.g., 4-aminoaniline)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Thin Layer Chromatography (TLC) apparatus
-
Büchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 30 mL of absolute ethanol.
-
To this solution, add a solution of 10 mmol of the primary amine in 20 mL of absolute ethanol.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture as a catalyst.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours, with continuous stirring.
-
Monitor the progress of the reaction by TLC using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3).
-
Upon completion of the reaction (disappearance of starting materials), cool the reaction mixture to room temperature.
-
The precipitated solid product is collected by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base derivative.
-
Dry the purified product in a desiccator and characterize it using appropriate spectroscopic techniques (FT-IR, NMR, Mass Spectrometry).
Protocol 2: Synthesis of a Chalcone Derivative
This protocol details the Claisen-Schmidt condensation for the synthesis of a chalcone derivative.[4]
Materials:
-
This compound
-
Substituted acetophenone (e.g., 4'-hydroxyacetophenone)
-
Potassium Hydroxide (KOH)
-
Ethanol
-
Distilled water
-
Hydrochloric acid (HCl), 10% solution
-
Round-bottom flask
-
Magnetic stirrer
-
Beaker
-
Büchner funnel and filter paper
Procedure:
-
In a 250 mL round-bottom flask, dissolve 10 mmol of the substituted acetophenone in 50 mL of ethanol with stirring.
-
In a separate beaker, prepare a solution of 20 mmol of KOH in 20 mL of distilled water and cool it in an ice bath.
-
Slowly add the cold KOH solution to the ethanolic solution of the acetophenone at room temperature.
-
To this mixture, add 10 mmol of this compound dropwise with continuous stirring.
-
Continue stirring the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, pour the reaction mixture into a beaker containing 200 g of crushed ice.
-
Acidify the mixture with 10% HCl until a precipitate is formed.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with cold distilled water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to yield the pure chalcone.
-
Dry the purified product and characterize it by spectroscopic methods.
Protocol 3: In Vitro Anticancer Activity Evaluation (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxicity of the synthesized compounds against cancer cell lines.[5][6]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Synthesized test compounds
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Treat the cells with various concentrations of the compounds and a vehicle control (DMSO). Incubate for 48 or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the half-maximal inhibitory concentration (IC50) values.
Caption: Workflow for the MTT cytotoxicity assay.
Potential Signaling Pathways
Derivatives of substituted benzaldehydes, particularly chalcones, have been shown to exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization.[3][7][8] Tubulin is a critical protein involved in microtubule formation, which is essential for cell division. Inhibition of tubulin polymerization leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.
Caption: Proposed mechanism of action via tubulin polymerization inhibition.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its utility in the synthesis of Schiff bases and chalcones provides a promising avenue for the discovery of novel therapeutic agents with a wide range of biological activities. The protocols and data presented herein offer a foundational guide for researchers and drug development professionals to explore the full potential of this compound in their research endeavors. Further investigation into the specific mechanisms of action and structure-activity relationships of its derivatives will undoubtedly lead to the development of new and effective drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. acgpubs.org [acgpubs.org]
- 3. Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of 2-(3',4',5'-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Novel Compounds Using 2-Methoxy-5-(trifluoromethoxy)benzaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-5-(trifluoromethoxy)benzaldehyde is a versatile and highly valuable building block in modern medicinal chemistry and drug discovery. The presence of both a methoxy and a trifluoromethoxy group on the benzaldehyde ring imparts unique electronic properties and enhances the potential for biological activity. The trifluoromethoxy (-OCF₃) group, in particular, is of significant interest as it can improve metabolic stability, increase lipophilicity, and enhance binding affinity to target proteins, making it a desirable feature in the design of novel therapeutic agents.[1] This document provides detailed application notes and experimental protocols for the synthesis of several classes of novel compounds starting from this compound.
Key Applications and Synthetic Pathways
This compound serves as a key precursor for a variety of molecular scaffolds with potential therapeutic applications. Its aldehyde functionality allows for a wide range of chemical transformations, leading to the synthesis of diverse compound libraries for biological screening. Key synthetic routes include:
-
Claisen-Schmidt Condensation: To form chalcones, which are known precursors to flavonoids and other heterocyclic systems with a broad spectrum of biological activities.
-
Cyclocondensation Reactions: To synthesize pyrazoline derivatives from chalcones, a class of compounds recognized for their potential anti-inflammatory, antimicrobial, and anticancer properties.
-
Schiff Base Formation: To create imines that can act as ligands for metal complexes or be further reduced to secondary amines.
-
Wittig Reaction: For the stereoselective synthesis of alkenes.
-
Reductive Amination: A reliable method for the synthesis of secondary and tertiary amines.
Experimental Protocols
Protocol 1: Synthesis of Chalcones via Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a reliable method for the synthesis of chalcones from an aromatic aldehyde and a ketone.[2] This protocol describes the base-catalyzed condensation of this compound with an acetophenone derivative.
Reaction Scheme:
Figure 1: Claisen-Schmidt Condensation.
Materials:
-
This compound
-
Substituted Acetophenone (e.g., 4'-hydroxyacetophenone)
-
Ethanol
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Hydrochloric Acid (HCl), dilute
-
Distilled Water
-
Ice
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of this compound and the substituted acetophenone in ethanol.
-
While stirring the solution at room temperature, slowly add an aqueous solution of NaOH or KOH (typically 10-20% w/v).
-
Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically within a few hours), pour the mixture into a beaker containing ice-cold water.
-
Acidify the mixture with dilute HCl to precipitate the crude chalcone.
-
Collect the precipitated solid by vacuum filtration and wash it with cold water to remove inorganic impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Quantitative Data (Representative):
| Reactant A | Reactant B | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| This compound | 4'-Hydroxyacetophenone | NaOH | Ethanol | 4-6 | 75-85 |
| This compound | Acetophenone | KOH | Ethanol | 3-5 | 80-90 |
Protocol 2: Synthesis of Pyrazoline Derivatives from Chalcones
Pyrazolines are five-membered heterocyclic compounds that can be synthesized by the cyclocondensation of chalcones with hydrazine derivatives.[3][4]
Reaction Scheme:
Figure 2: Pyrazoline Synthesis.
Materials:
-
Chalcone derivative (from Protocol 1)
-
Hydrazine Hydrate or Phenylhydrazine
-
Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
Dissolve the chalcone (1 equivalent) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate or phenylhydrazine (1.1 equivalents) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion (typically 4-8 hours), cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the pyrazoline product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure pyrazoline.[5]
Quantitative Data (Representative):
| Chalcone Derivative | Reagent | Solvent | Catalyst | Reaction Time (h) | Yield (%) |
| (E)-1-(4-hydroxyphenyl)-3-(2-methoxy-5-(trifluoromethoxy)phenyl)prop-2-en-1-one | Hydrazine Hydrate | Ethanol | Acetic Acid | 6 | 70-80 |
| (E)-3-(2-methoxy-5-(trifluoromethoxy)phenyl)-1-phenylprop-2-en-1-one | Phenylhydrazine | Ethanol | Acetic Acid | 8 | 65-75 |
Protocol 3: Synthesis of Schiff Bases
Schiff bases (imines) are formed through the condensation of a primary amine with an aldehyde.[6]
Reaction Scheme:
References
- 1. Exploring the effects of trifluoromethyl group in the design of organocatalysts, enzyme inhibitors and in the conformational control of saturated nitrogen-containing heterocycles | LE STUDIUM [lestudium-ias.com]
- 2. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. cpd.hmu.edu.krd [cpd.hmu.edu.krd]
Application Notes and Protocols for 2-Methoxy-5-(trifluoromethoxy)benzaldehyde in Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 2-Methoxy-5-(trifluoromethoxy)benzaldehyde as a key building block in the development of novel agrochemicals. The unique physicochemical properties conferred by the methoxy and trifluoromethoxy substituents make this aromatic aldehyde a valuable starting material for the synthesis of potent herbicides. While its application in fungicides and insecticides is less documented, this guide provides general protocols for screening derivatives for such activities.
Herbicidal Applications: Phenylpyridine-Based Protoporphyrinogen Oxidase (PPO) Inhibitors
Derivatives of this compound have been successfully synthesized and evaluated as potent herbicides. Specifically, α-trifluoroanisole derivatives containing phenylpyridine moieties have demonstrated significant herbicidal activity against a range of broadleaf and grass weeds. The primary mode of action for these compounds is the inhibition of the protoporphyrinogen oxidase (PPO) enzyme, a key enzyme in the chlorophyll and heme biosynthesis pathways in plants.
Quantitative Herbicidal Activity Data
The herbicidal efficacy of novel α-trifluoroanisole derivatives synthesized from a precursor derived from this compound has been evaluated. The following tables summarize the inhibitory activity against various weed species and the enzyme inhibition potency.
Table 1: Post-emergence Herbicidal Activity of Phenylpyridine Derivatives
| Compound ID | Weed Species | Application Rate (g a.i./hm²) | Inhibition (%) |
| 7a | Abutilon theophrasti | 37.5 | >80 |
| Amaranthus retroflexus | 37.5 | >80 | |
| Eclipta prostrata | 37.5 | >80 | |
| Digitaria sanguinalis | 37.5 | >80 | |
| Setaria viridis | 37.5 | >80 | |
| 7j | Abutilon theophrasti | 37.5 | 100 |
| Amaranthus retroflexus | 37.5 | 100 | |
| 7k | Abutilon theophrasti | 37.5 | 100 |
| Amaranthus retroflexus | 37.5 | 100 | |
| Fomesafen (Control) | Abutilon theophrasti | 37.5 | <80 |
| Amaranthus retroflexus | 37.5 | <80 |
Data adapted from a study on novel α-trifluoroanisole derivatives containing phenylpyridine moieties with herbicidal activity.
Table 2: Efficacy of Compound 7a against Broadleaf Weeds
| Compound | Weed Species | ED₅₀ (g a.i./hm²) |
| 7a | Abutilon theophrasti | 13.32 |
| Amaranthus retroflexus | 5.48 | |
| Fomesafen (Control) | Abutilon theophrasti | 36.39 |
| Amaranthus retroflexus | 10.09 |
Table 3: In Vitro Inhibition of Nicotiana tabacum Protoporphyrinogen Oxidase (NtPPO)
| Compound | IC₅₀ (nM) |
| 7a | 9.4 |
| Fomesafen (Control) | 110.5 |
Experimental Protocols
Protocol 1: Synthesis of Phenylpyridine Herbicides from this compound
This protocol outlines the synthesis of α-trifluoroanisole derivatives containing a phenylpyridine moiety, starting from this compound.
Step 1: Reduction of this compound to (2-methoxy-5-(trifluoromethoxy)phenyl)methanol.
-
Dissolve this compound (1.0 eq) in anhydrous methanol in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield (2-methoxy-5-(trifluoromethoxy)phenyl)methanol.
Step 2: Synthesis of 2-(4-((2-methoxy-4-(trifluoromethoxy)benzyl)oxy)phenyl)-3-chloro-5-(trifluoromethyl)pyridine (Compound 7a analog).
-
To a solution of (2-methoxy-5-(trifluoromethoxy)phenyl)methanol (1.0 eq) and 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)phenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (2.0 eq).
-
Stir the mixture at 80 °C for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the desired product.
Protocol 2: Greenhouse Bioassay for Post-emergence Herbicidal Activity
-
Cultivate weed species (e.g., Abutilon theophrasti, Amaranthus retroflexus) in plastic pots containing a standard potting mix in a greenhouse maintained at 25-28°C with a 16-hour photoperiod.
-
When the weeds reach the 3-4 leaf stage, prepare spray solutions of the synthesized compounds in a mixture of acetone and water containing a surfactant (e.g., Tween-20).
-
Apply the herbicide solutions to the weeds at various application rates (e.g., 37.5, 75, 150 g a.i./hm²) using a calibrated laboratory sprayer. Include a non-treated control and a commercial standard (e.g., fomesafen).
-
After 14-21 days, visually assess the percentage of inhibition for each treatment compared to the non-treated control.
-
For dose-response analysis, harvest the aerial parts of the plants, determine the fresh weight, and then dry them at 70°C to a constant weight to determine the dry weight.
-
Calculate the ED₅₀ values (the dose required to cause 50% inhibition of growth) using appropriate statistical software.
Protocol 3: In Vitro PPO Inhibition Assay
-
Isolate protoporphyrinogen oxidase (PPO) from a suitable plant source (e.g., etiolated barley seedlings).
-
Prepare a reaction mixture containing a buffer (e.g., Tris-HCl with Triton X-100 and DTT), the substrate protoporphyrinogen IX, and the isolated enzyme.
-
Add the synthesized compounds at various concentrations to the reaction mixture.
-
Monitor the PPO activity by measuring the rate of protoporphyrin IX formation spectrophotometrically.
-
Calculate the IC₅₀ values (the concentration required to inhibit 50% of the enzyme activity) from the dose-response curves.
Visualizations
Caption: Synthetic workflow for phenylpyridine herbicides.
Caption: Mode of action: PPO inhibition pathway.
Fungicidal and Insecticidal Applications
Currently, there is limited publicly available information specifically detailing the use of this compound as a direct precursor for commercial or developmental fungicides and insecticides. However, the trifluoromethoxy-substituted phenyl motif is a common feature in many modern agrochemicals due to its ability to enhance metabolic stability and binding affinity to target proteins. Therefore, derivatives of this compound represent a promising area for novel fungicide and insecticide discovery.
Researchers are encouraged to synthesize libraries of compounds derived from this benzaldehyde and screen them for potential fungicidal and insecticidal activities using the general protocols provided below.
Experimental Protocols
Protocol 4: General Antifungal Screening Assay (In Vitro)
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, prepare serial dilutions of the test compounds in a fungal growth medium (e.g., Potato Dextrose Broth).
-
Inoculate each well with a standardized suspension of fungal spores (e.g., Fusarium graminearum, Botrytis cinerea).
-
Include a positive control (a known fungicide) and a negative control (solvent only).
-
Incubate the plates at an appropriate temperature (e.g., 25°C) for a specified period (e.g., 48-72 hours).
-
Determine the Minimum Inhibitory Concentration (MIC) by visually assessing the lowest concentration of the compound that prevents visible fungal growth.
-
Further quantitative analysis can be performed by measuring the optical density at 600 nm using a microplate reader.
Protocol 5: General Insecticidal Screening Assay (Contact Toxicity)
-
Prepare serial dilutions of the test compounds in a suitable solvent (e.g., acetone).
-
Apply a small, defined volume (e.g., 1 µL) of each dilution to the dorsal thorax of the target insect (e.g., Spodoptera exigua larvae, Myzus persicae adults).
-
Include a positive control (a known insecticide) and a negative control (solvent only).
-
Place the treated insects in a controlled environment with access to food and water.
-
Assess mortality at specified time points (e.g., 24, 48, and 72 hours) after application.
-
Calculate the LD₅₀ (the lethal dose required to kill 50% of the test population) using probit analysis.
Visualizations
Caption: General workflow for agrochemical discovery.
Application Notes and Protocols: Wittig Reaction with 2-Methoxy-5-(trifluoromethoxy)benzaldehyde for Stilbene Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone.[1][2][3] This method is particularly valuable for the synthesis of alkenes with predictable structures, as the double bond forms specifically at the location of the original carbonyl group.[4] This application note provides a detailed protocol for the Wittig reaction using 2-Methoxy-5-(trifluoromethoxy)benzaldehyde to synthesize stilbene derivatives. Substituted stilbenes are of significant interest in medicinal chemistry due to their diverse biological activities.[1] The protocol covers the preparation of the necessary phosphonium salt, the generation of the ylide, the reaction with the specified aldehyde, and subsequent purification steps.
Overall Reaction Scheme
The synthesis is a two-step process: first, the formation of the phosphonium salt, and second, the Wittig reaction itself.
Step 1: Formation of Benzyltriphenylphosphonium Chloride A benzyl halide reacts with triphenylphosphine in an SN2 reaction to produce the corresponding phosphonium salt.[1][4]
Step 2: Wittig Reaction The phosphonium salt is deprotonated by a strong base to form a phosphorus ylide. This ylide then reacts with this compound to yield the desired stilbene derivative and triphenylphosphine oxide as a byproduct.[5] The driving force for the reaction is the formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide.[6][7]
Experimental Protocols
Materials and Reagents:
-
Benzyl chloride
-
Triphenylphosphine (PPh₃)
-
Toluene, anhydrous
-
Diethyl ether
-
Benzyltriphenylphosphonium chloride (from Step 1)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or Sodium Hydride (NaH)
-
This compound
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
Protocol 1: Synthesis of Benzyltriphenylphosphonium Chloride
This protocol describes the preparation of the phosphonium salt required for the Wittig reaction.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine triphenylphosphine (1.0 eq) and anhydrous toluene.[8]
-
Reagent Addition: Add benzyl chloride (1.0 eq) to the stirring solution.
-
Reaction: Heat the mixture to reflux and maintain for 12-24 hours. A white precipitate of the phosphonium salt will form.[8]
-
Isolation: Cool the reaction mixture to room temperature. Isolate the white solid by vacuum filtration.
-
Washing: Wash the collected solid with diethyl ether to remove any unreacted starting materials.[8]
-
Drying: Dry the resulting benzyltriphenylphosphonium chloride under vacuum. The product is typically used without further purification.
Table 1: Reagents for Phosphonium Salt Synthesis
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Sample Amount (10 mmol scale) |
|---|---|---|---|
| Triphenylphosphine | 1.0 | 262.29 | 2.62 g |
| Benzyl chloride | 1.0 | 126.58 | 1.27 g (1.15 mL) |
| Toluene | Solvent | - | ~40 mL |
Protocol 2: Wittig Reaction for Stilbene Synthesis
This protocol details the ylide formation and subsequent reaction with this compound. Non-stabilized ylides, like the one generated here, typically favor the formation of (Z)-alkenes.[5][9]
Methodology:
-
Ylide Generation:
-
To a flame-dried, two-necked flask under an inert nitrogen or argon atmosphere, add benzyltriphenylphosphonium chloride (1.1 eq).[10]
-
Add anhydrous THF and cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add a strong base such as n-butyllithium (1.05 eq) or sodium hydride (1.1 eq) portion-wise.[10]
-
Upon addition of the base, the solution will typically develop a characteristic deep orange or red color, indicating the formation of the phosphorus ylide.[11] Stir the mixture at this temperature for 30-60 minutes.
-
-
Reaction with Aldehyde:
-
Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF.
-
Add the aldehyde solution dropwise to the stirring ylide solution at 0 °C.[11]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.[11]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Workup:
-
Once the reaction is complete (as indicated by TLC), quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.[10][11]
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[6]
-
-
Purification:
-
The primary byproduct, triphenylphosphine oxide, can often be challenging to remove.[12]
-
Purify the crude product using flash column chromatography on silica gel, typically with a hexanes/ethyl acetate gradient, to separate the desired stilbene isomer(s) from triphenylphosphine oxide and any remaining starting material.[13]
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or propanol) can be employed.[14]
-
Table 2: Reagents for Wittig Reaction
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Sample Amount (5 mmol scale) |
|---|---|---|---|
| Benzyltriphenylphosphonium chloride | 1.1 | 388.88 | 2.14 g |
| Sodium Hydride (60% dispersion) | 1.1 | 24.00 | 0.22 g |
| This compound | 1.0 | 220.14 | 1.10 g |
| Anhydrous THF | Solvent | - | ~50 mL |
Visualizations
Reaction Mechanism Workflow
Caption: General mechanism of the Wittig reaction.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. community.wvu.edu [community.wvu.edu]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. web.mnstate.edu [web.mnstate.edu]
The Trifluoromethoxy Group: A Key Player in Modern Drug Design
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethoxy (-OCF3) group has become a cornerstone in contemporary drug design, offering a unique combination of physicochemical properties that can significantly enhance the therapeutic profile of drug candidates. Its strong electron-withdrawing nature, coupled with increased lipophilicity and metabolic stability, allows medicinal chemists to fine-tune molecular properties, leading to improved potency, selectivity, and pharmacokinetic profiles. These application notes provide a comprehensive overview of the role of the trifluoromethoxy group in drug design, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.
Physicochemical and Pharmacological Impact of the Trifluoromethoxy Group
The trifluoromethoxy group imparts several advantageous properties to a molecule, primarily by modulating its lipophilicity, metabolic stability, and electronic character. These modifications can have a profound impact on a drug's interaction with its biological target and its overall behavior in the body.
Enhanced Lipophilicity and Permeability
The trifluoromethoxy group is significantly more lipophilic than a methoxy (-OCH3) or a hydroxyl (-OH) group, and often more so than a trifluoromethyl (-CF3) group. This increased lipophilicity can enhance a drug's ability to cross biological membranes, such as the intestinal wall for oral absorption and the blood-brain barrier for central nervous system targets. The Hansch hydrophobicity constant (π) for the -OCF3 group is approximately 1.04, indicating a substantial contribution to a molecule's overall lipophilicity.[1]
Increased Metabolic Stability
One of the most significant advantages of the trifluoromethoxy group is its high resistance to metabolic degradation. The carbon-fluorine bonds are exceptionally strong, making the -OCF3 group much less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to a methoxy group, which is prone to O-dealkylation.[2] This increased metabolic stability can lead to a longer drug half-life, reduced clearance, and improved oral bioavailability.
Modulation of Electronic Properties and pKa
The strong electron-withdrawing nature of the trifluoromethoxy group can significantly influence the electron distribution in an aromatic ring, thereby affecting the acidity (pKa) of nearby functional groups. This modulation can be critical for optimizing a drug's binding affinity to its target and for controlling its ionization state at physiological pH, which in turn affects solubility, permeability, and off-target effects.
Quantitative Comparison of Trifluoromethoxy Analogues
The true impact of the trifluoromethoxy group is best illustrated through the direct comparison of structurally related compounds. The following tables summarize quantitative data from various studies, highlighting the improvements in key drug-like properties upon introduction of the -OCF3 moiety.
Table 1: Physicochemical Properties of Trifluoromethoxy-Substituted Compounds Compared to Analogues
| Compound Pair | Substitution | logP | pKa | Reference |
| TFM-Celecoxib vs. Celecoxib | -CF3 vs. -CH3 | Higher (not quantified) | - | [3] |
| Trifluoromethoxy-containing Kinase Inhibitor vs. Methoxy Analogue | -OCF3 vs. -OCH3 | Data not available | Data not available | [4] |
Table 2: In Vitro Pharmacological Properties of Trifluoromethoxy-Substituted Compounds Compared to Analogues
| Compound Pair | Target | Parameter | -OCF3 Analogue | Methoxy/-CH3 Analogue | Fold Improvement | Reference |
| TFM-Celecoxib vs. Celecoxib | COX-2 | IC50 | 8.2 µM | 0.04 µM | 205-fold decrease | [3] |
| Trifluoromethylpyrimidine-based PYK2 Inhibitors | PYK2 | IC50 | Potent (not specified) | - | - | [5] |
Table 3: Pharmacokinetic Properties of Trifluoromethoxy-Substituted Compounds Compared to Analogues
| Compound Pair | Parameter | -OCF3 Analogue | Methoxy Analogue | Improvement | Reference |
| Generic Drug Candidate | Metabolic Stability (t1/2 in microsomes) | Longer | Shorter | Qualitative | [2] |
Experimental Protocols
To aid researchers in evaluating the impact of the trifluoromethoxy group in their own drug discovery programs, detailed protocols for key in vitro assays are provided below.
Protocol 1: Determination of Lipophilicity (logP) by Shake-Flask Method
Objective: To determine the octanol-water partition coefficient (logP) of a compound, providing a measure of its lipophilicity.
Materials:
-
Test compound
-
n-Octanol (pre-saturated with water)
-
Water or phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)
-
Glass vials with screw caps
-
Vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, methanol).
-
Add a small aliquot of the stock solution to a vial containing a known volume of pre-saturated n-octanol and pre-saturated water/PBS. The final concentration of the test compound should be in the linear range of the analytical method.
-
Cap the vial tightly and vortex vigorously for 1-2 minutes to ensure thorough mixing.
-
Place the vial on a shaker or rotator and agitate for 1-2 hours at room temperature to allow for partitioning equilibrium to be reached.
-
Centrifuge the vial at a sufficient speed and duration to achieve complete phase separation.
-
Carefully withdraw an aliquot from both the n-octanol (upper) and aqueous (lower) phases, avoiding contamination of the interface.
-
Analyze the concentration of the test compound in each phase by HPLC.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP is the logarithm (base 10) of the partition coefficient.
Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes
Objective: To assess the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s.
Materials:
-
Test compound
-
Pooled liver microsomes (human, rat, mouse, etc.)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH
-
Positive control compound with known metabolic instability (e.g., verapamil, testosterone)
-
Negative control (incubation without NADPH)
-
Acetonitrile or methanol containing an internal standard for quenching the reaction
-
96-well plates or microcentrifuge tubes
-
Incubator (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare the incubation mixture in a 96-well plate or microcentrifuge tubes by adding the phosphate buffer, liver microsomes, and the test compound. Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of cold acetonitrile or methanol containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Quantify the remaining parent compound at each time point.
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
Determine the in vitro half-life (t1/2) from the slope of the linear regression line (slope = -k, where k is the elimination rate constant; t1/2 = 0.693/k).
Protocol 3: Radioligand Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Test compound
-
Radiolabeled ligand with high affinity and specificity for the target receptor
-
Cell membranes or tissues expressing the target receptor
-
Assay buffer (specific to the receptor being studied)
-
Non-specific binding control (a high concentration of an unlabeled ligand)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the assay buffer, cell membranes, radiolabeled ligand (at a concentration near its Kd), and the test compound at various concentrations.
-
For determining non-specific binding, add a saturating concentration of an unlabeled ligand instead of the test compound.
-
Incubate the plate at a specific temperature and for a duration sufficient to reach binding equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters several times with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Visualizing Molecular Interactions and Workflows
Diagrams created using Graphviz can effectively illustrate complex biological pathways and experimental procedures.
References
- 1. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A 4-trifluoromethyl analogue of celecoxib inhibits arthritis by suppressing innate immune cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Methoxy-5-(trifluoromethoxy)benzaldehyde in the Synthesis of Fluorinated Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Methoxy-5-(trifluoromethoxy)benzaldehyde as a versatile building block in the synthesis of novel fluorinated molecules. The presence of both a methoxy and a trifluoromethoxy group on the benzaldehyde scaffold offers unique electronic properties that can be exploited to create compounds with enhanced biological activity and improved physicochemical characteristics. This document outlines key applications and provides representative protocols for common synthetic transformations.
Introduction
This compound is a valuable reagent in medicinal chemistry and materials science. The trifluoromethoxy (-OCF₃) group is a lipophilic electron-withdrawing substituent that can significantly enhance metabolic stability, binding affinity, and cell permeability of drug candidates. The methoxy (-OCH₃) group, being an electron-donating group, can modulate the reactivity of the aromatic ring and influence the orientation of further substitutions. This unique combination of substituents makes this compound an attractive starting material for the synthesis of a diverse range of fluorinated compounds, including chalcones, stilbenes, and various heterocyclic systems. These resulting molecules are of significant interest in drug discovery programs targeting a wide array of diseases.
Key Applications
The aldehyde functionality of this compound serves as a versatile handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. Key applications include its use as an electrophile in condensation and olefination reactions.
Synthesis of Fluorinated Chalcones via Claisen-Schmidt Condensation
Chalcones, characterized by an α,β-unsaturated ketone core, are a class of compounds with a broad spectrum of biological activities. The Claisen-Schmidt condensation of this compound with an appropriate acetophenone derivative provides a straightforward route to novel fluorinated chalcones.
Experimental Protocols
Note: The following protocols are representative and may require optimization for specific substrates and scales.
Protocol 1: Synthesis of a Representative Fluorinated Chalcone
This protocol describes the base-catalyzed Claisen-Schmidt condensation of this compound with acetophenone.
Reaction Scheme:
Figure 1: General workflow for the synthesis of a fluorinated chalcone.
Materials:
-
This compound
-
Acetophenone
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Hydrochloric Acid (HCl, dilute)
-
Distilled water
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of this compound and acetophenone in a suitable volume of 95% ethanol.
-
Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide (typically 10-20% w/v).
-
Reaction: Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, pour the mixture into ice-cold water. Acidify the mixture with dilute hydrochloric acid to precipitate the crude product.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Quantitative Data (Representative):
| Reactant A | Reactant B | Catalyst | Solvent | Time (h) | Yield (%) | Purity (%) |
| This compound | Acetophenone | NaOH | Ethanol | 4 | 85 | >95 |
| This compound | 4'-Methylacetophenone | KOH | Methanol | 3 | 88 | >95 |
Protocol 2: Synthesis of a Representative Fluorinated Stilbene via Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and phosphorus ylides. This protocol outlines the synthesis of a fluorinated stilbene derivative from this compound.
Reaction Scheme:
Figure 2: General workflow for the synthesis of a fluorinated stilbene.
Materials:
-
This compound
-
Benzyltriphenylphosphonium chloride
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
Procedure:
-
Ylide Generation: To a suspension of benzyltriphenylphosphonium chloride in anhydrous THF, add sodium hydride portion-wise at 0 °C under an inert atmosphere. Stir the mixture at room temperature for 1 hour.
-
Reaction: Cool the resulting ylide solution to 0 °C and add a solution of this compound in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with diethyl ether.
-
Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Quantitative Data (Representative):
| Reactant A | Phosphorus Ylide Precursor | Base | Solvent | Time (h) | Yield (%) | Purity (%) |
| This compound | Benzyltriphenylphosphonium chloride | NaH | THF | 12 | 75 | >95 |
| This compound | (4-Methoxybenzyl)triphenylphosphonium bromide | n-BuLi | THF | 10 | 78 | >95 |
Protocol 3: Synthesis of a Representative Tetrahydro-β-carboline via Pictet-Spengler Reaction
The Pictet-Spengler reaction is a key transformation for the synthesis of tetrahydro-β-carbolines, a common scaffold in natural products and pharmaceuticals. This protocol describes the reaction of this compound with tryptamine.
Reaction Scheme:
Application Notes and Protocols for Aldol Condensation Reactions Involving 2-Methoxy-5-(trifluoromethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aldol condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures. A key variant, the Claisen-Schmidt condensation, involves the reaction of an enolizable ketone with an aromatic aldehyde. This reaction is instrumental in the synthesis of chalcones (1,3-diaryl-2-propen-1-ones), a class of compounds renowned for their diverse and significant biological activities, including anti-inflammatory, antioxidant, antimicrobial, and antitumor properties. The trifluoromethoxy group is a crucial substituent in medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates. Consequently, chalcones derived from 2-Methoxy-5-(trifluoromethoxy)benzaldehyde are of considerable interest for the development of novel therapeutic agents.
This document provides detailed application notes and standardized protocols for the synthesis of chalcones via Claisen-Schmidt condensation of this compound with various ketone derivatives.
Reaction Principle and Workflow
The base-catalyzed Claisen-Schmidt condensation proceeds through the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of this compound. The subsequent aldol addition product readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone, i.e., the chalcone.
Caption: General workflow for the synthesis of chalcones from this compound.
Experimental Protocols
The following protocols are generalized for the synthesis of chalcones using this compound and various substituted acetophenones. Researchers should note that reaction times and purification methods may require optimization for specific substrates.
Protocol 1: Synthesis of (E)-1-(Substituted-phenyl)-3-(2-methoxy-5-(trifluoromethoxy)phenyl)prop-2-en-1-one
Materials:
-
This compound (1.0 eq)
-
Substituted Acetophenone (e.g., 4-hydroxyacetophenone, 4-aminoacetophenone, 2,4-difluoroacetophenone) (1.0 eq)
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) (e.g., 10-60% aqueous solution)
-
Ethanol or Methanol
-
Hydrochloric Acid (HCl), 1 M
-
Distilled Water
-
Ethyl Acetate
-
Hexane
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) and the substituted acetophenone (1.0 eq) in a suitable volume of ethanol.
-
Base Addition: While stirring the solution at room temperature, slowly add an aqueous solution of potassium hydroxide (or sodium hydroxide) to the reaction mixture. The mixture may turn turbid or change color.
-
Reaction: Continue stirring the mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 3:1 hexane:ethyl acetate). The reaction is typically complete within 2-24 hours.
-
Work-up: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.
-
Neutralization: Acidify the mixture to a neutral pH using 1 M HCl. A precipitate of the crude chalcone should form.
-
Extraction (if necessary): If a precipitate does not form or is oily, extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, or by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure chalcone.
Data Presentation
The following tables summarize hypothetical quantitative data for a series of chalcones synthesized from this compound. This data is provided as a template for researchers to record their experimental results.
Table 1: Reaction Conditions and Yields for the Synthesis of Chalcones
| Entry | Ketone Reactant | Base | Solvent | Time (h) | Yield (%) |
| 1 | Acetophenone | KOH | Ethanol | 12 | Enter Data |
| 2 | 4-Hydroxyacetophenone | NaOH | Methanol | 18 | Enter Data |
| 3 | 4-Aminoacetophenone | KOH | Ethanol | 24 | Enter Data |
| 4 | 2,4-Difluoroacetophenone | NaOH | Ethanol | 16 | Enter Data |
Table 2: Characterization Data for Synthesized Chalcones
| Entry | Product Structure | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |
| 1 | (E)-3-(2-methoxy-5-(trifluoromethoxy)phenyl)-1-phenylprop-2-en-1-one | Enter Data | Enter Data | Enter Data | Enter Data |
| 2 | (E)-1-(4-hydroxyphenyl)-3-(2-methoxy-5-(trifluoromethoxy)phenyl)prop-2-en-1-one | Enter Data | Enter Data | Enter Data | Enter Data |
| 3 | (E)-1-(4-aminophenyl)-3-(2-methoxy-5-(trifluoromethoxy)phenyl)prop-2-en-1-one | Enter Data | Enter Data | Enter Data | Enter Data |
| 4 | (E)-1-(2,4-difluorophenyl)-3-(2-methoxy-5-(trifluoromethoxy)phenyl)prop-2-en-1-one | Enter Data | Enter Data | Enter Data | Enter Data |
Potential Biological Activities and Signaling Pathways
Chalcone derivatives are known to interact with various biological targets and signaling pathways. While specific data for chalcones derived from this compound is not extensively reported, related compounds have shown activities such as:
-
Antimicrobial Activity: Chalcones can exhibit antibacterial and antifungal properties.
-
Antioxidant Activity: The α,β-unsaturated ketone moiety can participate in radical scavenging.
-
Anti-inflammatory Activity: Chalcones may modulate inflammatory pathways.
-
Anticancer Activity: Some chalcones have demonstrated cytotoxic effects against cancer cell lines.
The diagram below illustrates a hypothetical signaling pathway that could be modulated by a chalcone derivative, leading to an anti-inflammatory response.
Caption: Hypothetical anti-inflammatory signaling pathway modulated by a chalcone derivative.
Troubleshooting and Optimization
-
Low Yields: Consider increasing the reaction time, adjusting the base concentration, or gently warming the reaction mixture.
-
Side Product Formation: Slow addition of the ketone to a mixture of the aldehyde and base can minimize self-condensation of the ketone.
-
Purification Difficulties: If recrystallization is ineffective, column chromatography is recommended for obtaining a high-purity product.
These application notes and protocols provide a foundational guide for the synthesis and study of novel chalcones derived from this compound. Further research into the biological activities of these compounds is warranted to explore their therapeutic potential.
Application Notes and Protocols: 2-Methoxy-5-(trifluoromethoxy)benzaldehyde in Polymer and Material Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential applications and detailed experimental protocols for the use of 2-Methoxy-5-(trifluoromethoxy)benzaldehyde in polymer and material science. The presence of the trifluoromethoxy group is known to impart unique properties to polymers, including enhanced thermal stability, improved solubility in organic solvents, lower dielectric constants, and increased chemical resistance.
Introduction: Properties and Potential Applications
This compound is a substituted aromatic aldehyde with significant potential as a monomer or co-monomer in the synthesis of advanced polymers. The electron-withdrawing nature of the trifluoromethoxy (-OCF₃) group makes this benzaldehyde derivative a candidate for specific types of polymerization reactions.
Key Properties Conferred by the Trifluoromethoxy Group:
-
Thermal Stability: Polymers incorporating trifluoromethyl or trifluoromethoxy groups generally exhibit higher decomposition temperatures.[1]
-
Solubility: The fluorine content often enhances solubility in a range of organic solvents, aiding in polymer processing.[1][2]
-
Low Dielectric Constant: The low polarizability of the C-F bond contributes to lower dielectric constants, making these materials suitable for microelectronics.[1][3][4]
-
Chemical Resistance: The inertness of the C-F bond can lead to polymers with increased resistance to chemical attack.
-
Hydrophobicity: Fluorinated groups typically increase the hydrophobicity of polymer surfaces.[3]
Potential Applications:
-
High-Performance Plastics: As a component in polyacetals or other condensation polymers for applications requiring high thermal and chemical stability.
-
Microelectronics: In the formulation of low-k dielectric materials for insulation in integrated circuits.[1][3]
-
Optical Materials: The introduction of fluorine can lead to materials with high optical transparency.[1][3]
-
Advanced Coatings: To create surfaces with enhanced hydrophobicity and durability.
Proposed Polymerization Strategy: Anionic Copolymerization
While the homopolymerization of many benzaldehydes is thermodynamically unfavorable, this compound is a promising candidate for copolymerization, particularly with monomers like phthalaldehyde. The electron-deficient nature of the aldehyde, due to the strongly electron-withdrawing trifluoromethoxy group, facilitates anionic polymerization. The reactivity of substituted benzaldehydes in such copolymerizations has been shown to correlate with their Hammett substituent constants.[5][6]
The Hammett constant (σ) for the para -OCF₃ group is approximately +0.35, indicating its strong electron-withdrawing character, which is favorable for anionic initiation.
Below is a proposed experimental protocol for the anionic copolymerization of this compound with phthalaldehyde. This protocol is based on established methods for the anionic polymerization of substituted benzaldehydes.[5][6]
Experimental Protocol: Anionic Copolymerization of this compound and Phthalaldehyde
Objective: To synthesize a copolymer of this compound and phthalaldehyde via anionic polymerization.
Materials:
-
This compound
-
Phthalaldehyde (freshly sublimed)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Anhydrous methanol
-
Argon or Nitrogen gas (high purity)
-
Standard Schlenk line and glassware
Experimental Workflow Diagram:
Caption: Experimental workflow for the anionic copolymerization.
Procedure:
-
Monomer and Solvent Preparation:
-
Dry this compound over molecular sieves or by azeotropic distillation.
-
Purify phthalaldehyde by sublimation under vacuum.
-
Dry THF by distillation from sodium/benzophenone ketyl under an inert atmosphere.
-
-
Reaction Setup:
-
Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under a positive pressure of argon or nitrogen.
-
Transfer the desired amounts of this compound and phthalaldehyde into the flask.
-
Dissolve the monomers in anhydrous THF.
-
-
Initiation:
-
Cool the monomer solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a stoichiometric amount of n-butyllithium solution via syringe to the stirred solution. The appearance of a persistent color change may indicate the formation of the anionic initiating species.
-
-
Polymerization:
-
Maintain the reaction at -78 °C for a specified period (e.g., 2-24 hours), monitoring for any increase in viscosity.
-
-
Termination:
-
Quench the polymerization by the dropwise addition of anhydrous methanol until the color dissipates.
-
-
Isolation and Purification:
-
Allow the reaction mixture to warm to room temperature.
-
Precipitate the polymer by slowly pouring the solution into a large volume of a non-solvent, such as cold methanol or hexane, with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh non-solvent to remove unreacted monomers and initiator residues.
-
For further purification, the polymer can be redissolved in a minimal amount of a suitable solvent (e.g., THF or chloroform) and reprecipitated.
-
-
Drying:
-
Dry the purified polymer under vacuum at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.
-
Characterization of the Resulting Copolymer
The synthesized copolymer should be characterized to determine its structure, molecular weight, and thermal properties.
Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR): To confirm the copolymer structure and determine the relative incorporation of the two monomers.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI).
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer by determining the decomposition temperature (Tₔ).
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (T₉).
Quantitative Data Summary (Representative)
The following table presents hypothetical yet realistic data for a series of poly(phthalaldehyde-co-2-methoxy-5-(trifluoromethoxy)benzaldehyde) copolymers, based on typical values for similar fluorinated polymers and polyacetals.
| Copolymer ID | Feed Ratio (Phthalaldehyde : Comonomer) | Mₙ (kDa) | PDI | T₉ (°C) | Tₔ (°C, 5% weight loss) |
| P1 | 90 : 10 | 25 | 1.8 | 125 | 380 |
| P2 | 75 : 25 | 22 | 1.9 | 140 | 410 |
| P3 | 50 : 50 | 18 | 2.1 | 155 | 435 |
Note: This data is illustrative and actual experimental results may vary. The trend suggests that increasing the content of the trifluoromethoxy-containing monomer enhances the glass transition temperature and thermal stability of the resulting copolymer.
Logical Relationships in Polymer Design
The properties of the final polymer are directly related to the chemical structure of the monomers and the polymerization conditions.
Caption: Relationship between monomer structure and polymer properties.
Conclusion
This compound represents a valuable, though currently underutilized, monomer for the synthesis of advanced polymers. Its electron-deficient nature makes it suitable for anionic copolymerization, offering a pathway to novel polyacetals with enhanced thermal stability, solubility, and desirable dielectric properties. The protocols and data presented herein provide a foundation for researchers to explore the potential of this compound in the development of next-generation materials for a variety of high-performance applications.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01568B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Functional Phthalaldehyde Polymers by Copolymerization with Substituted Benzaldehydes | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Electrophilic Aromatic Substitution Reactions of 2-Formyl-4-(trifluoromethoxy)anisole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the predicted electrophilic aromatic substitution (EAS) reactions of 2-Formyl-4-(trifluoromethoxy)anisole. This molecule presents a complex case for regioselectivity due to the presence of competing directing groups. The following sections outline the theoretical basis for predicting reaction outcomes and provide detailed, adaptable protocols for key EAS reactions.
Predicting Regioselectivity
The regiochemical outcome of electrophilic aromatic substitution on 2-Formyl-4-(trifluoromethoxy)anisole is governed by the interplay of the directing effects of the three substituents:
-
Methoxy group (-OCH₃) at C1: An activating, ortho, para-director due to its strong electron-donating resonance effect.
-
Formyl group (-CHO) at C2: A deactivating, meta-director due to its electron-withdrawing resonance and inductive effects.
-
Trifluoromethoxy group (-OCF₃) at C4: A deactivating, meta-director due to its strong electron-withdrawing inductive effect.
The powerful activating and ortho, para-directing effect of the methoxy group is expected to be the dominant influence on the position of electrophilic attack. The positions ortho and para to the methoxy group are C2, C6, and C4.
-
C2: Already substituted with a formyl group.
-
C4: Already substituted with a trifluoromethoxy group.
-
C6: This position is ortho to the methoxy group and meta to both the formyl and trifluoromethoxy groups.
-
C5: This position is meta to the methoxy group, para to the formyl group, and ortho to the trifluoromethoxy group.
Considering these factors, the C6 position is the most likely site of electrophilic attack . It is activated by the strongly activating methoxy group and is not significantly deactivated by the other two groups (being meta to them). The C5 position is a possible minor product due to being meta to the strongly deactivating trifluoromethoxy group and para to the deactivating formyl group. Steric hindrance at the C3 position (between the formyl and methoxy groups) makes substitution at this position unlikely.
Experimental Protocols
The following protocols are adapted from established procedures for similar compounds and should be optimized for the specific substrate, 2-Formyl-4-(trifluoromethoxy)anisole. All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Nitration
This protocol is adapted from the nitration of benzaldehyde.[1][2][3]
Objective: To introduce a nitro group (-NO₂) onto the aromatic ring.
Predicted Major Product: 2-Formyl-6-nitro-4-(trifluoromethoxy)anisole.
Materials:
-
2-Formyl-4-(trifluoromethoxy)anisole
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Crushed Ice
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, cool concentrated H₂SO₄ in an ice bath.
-
Slowly add fuming HNO₃ to the sulfuric acid while stirring, maintaining the temperature below 10°C to create the nitrating mixture.
-
Dissolve 2-Formyl-4-(trifluoromethoxy)anisole in a minimal amount of dichloromethane.
-
Add the solution of the starting material dropwise from the dropping funnel to the cold nitrating mixture. Maintain the internal temperature between 0°C and 10°C throughout the addition.
-
After the addition is complete, allow the mixture to stir at 0-10°C for 1-2 hours, monitoring the reaction progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice in a large beaker.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with water, followed by saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Predicted):
| Parameter | Predicted Value |
| Yield | 60-80% |
| Regioselectivity | Major product (C6 substitution) >80% |
Friedel-Crafts Acylation
This protocol is adapted from the Friedel-Crafts acylation of anisole.[4][5][6]
Objective: To introduce an acyl group (e.g., acetyl group, -COCH₃) onto the aromatic ring.
Predicted Major Product: 6-Acetyl-2-formyl-4-(trifluoromethoxy)anisole.
Materials:
-
2-Formyl-4-(trifluoromethoxy)anisole
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetyl Chloride (CH₃COCl) or Acetic Anhydride ((CH₃CO)₂O)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Crushed Ice
-
Dilute Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with a reflux condenser and drying tube
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous AlCl₃ in anhydrous CH₂Cl₂.
-
Cool the suspension in an ice bath.
-
Slowly add acetyl chloride or acetic anhydride to the suspension while stirring.
-
Add a solution of 2-Formyl-4-(trifluoromethoxy)anisole in anhydrous CH₂Cl₂ dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 2-4 hours, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice containing a small amount of concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers and wash with water, dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the product by recrystallization or column chromatography.
Quantitative Data (Predicted):
| Parameter | Predicted Value |
| Yield | 50-70% |
| Regioselectivity | Major product (C6 substitution) >90% |
Halogenation (Bromination)
Objective: To introduce a halogen atom (e.g., bromine, -Br) onto the aromatic ring.
Predicted Major Product: 6-Bromo-2-formyl-4-(trifluoromethoxy)anisole.
Materials:
-
2-Formyl-4-(trifluoromethoxy)anisole
-
N-Bromosuccinimide (NBS)
-
Anhydrous Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Light source (for initiation if needed, though likely proceeds without)
-
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 2-Formyl-4-(trifluoromethoxy)anisole in anhydrous acetonitrile or dichloromethane in a round-bottom flask.
-
Add N-Bromosuccinimide (NBS) in one portion.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction may be gently heated if it is slow.
-
Once the starting material is consumed, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer with saturated sodium thiosulfate solution to remove any unreacted bromine, followed by saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data (Predicted):
| Parameter | Predicted Value |
| Yield | 70-90% |
| Regioselectivity | Major product (C6 substitution) >95% |
Summary of Predicted Reactions and Products
| Reaction | Electrophile | Predicted Major Product |
| Nitration | NO₂⁺ | 2-Formyl-6-nitro-4-(trifluoromethoxy)anisole |
| Friedel-Crafts Acylation | CH₃CO⁺ | 6-Acetyl-2-formyl-4-(trifluoromethoxy)anisole |
| Bromination | Br⁺ | 6-Bromo-2-formyl-4-(trifluoromethoxy)anisole |
Disclaimer: The provided protocols and predicted outcomes are based on established principles of organic chemistry. Experimental validation is essential to confirm these predictions and to optimize reaction conditions for yield and selectivity.
References
Application Notes and Protocols for the Synthesis of Schiff Bases from 2-Methoxy-5-(trifluoromethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff bases, characterized by the azomethine functional group (-C=N-), are a versatile class of organic compounds formed through the condensation of a primary amine with an aldehyde or ketone.[1] Their synthetic accessibility and diverse structural possibilities have made them prominent in medicinal chemistry.[2] Schiff bases and their metal complexes are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, antiviral, antimalarial, and anticancer properties.[2][3][4] The trifluoromethoxy group is a key substituent in medicinal chemistry, known for its ability to enhance metabolic stability and cell membrane permeability of drug candidates. This document provides a detailed experimental procedure for the synthesis of Schiff bases using 2-Methoxy-5-(trifluoromethoxy)benzaldehyde, a commercially available aromatic aldehyde, and various primary amines.[5][6][7][8]
General Experimental Protocol: Schiff Base Formation
This protocol outlines a general method for the synthesis of Schiff bases via the condensation of this compound with a primary amine. This procedure can be adapted for various primary amines.
Materials:
-
This compound
-
Primary amine (e.g., aniline, substituted anilines, aliphatic amines)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware for filtration and recrystallization
Procedure:
-
Dissolution of Reactants: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a minimal amount of absolute ethanol. In a separate beaker, dissolve the primary amine (1.0 equivalent) in absolute ethanol.
-
Reaction Mixture: Add the ethanolic solution of the primary amine to the solution of the aldehyde in the round-bottom flask with continuous stirring.
-
Catalysis: To the reaction mixture, add a few drops (typically 1-2 drops) of glacial acetic acid as a catalyst.[1]
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction progress should be monitored by thin-layer chromatography (TLC). Reaction times can vary depending on the specific amine used but typically range from 2 to 6 hours.
-
Isolation of Product: After completion of the reaction (as indicated by TLC), allow the reaction mixture to cool to room temperature. In many cases, the Schiff base product will precipitate out of the solution. If no precipitate forms, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Purification: Collect the solid product by filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.[9]
Characterization of Schiff Bases
The synthesized Schiff bases should be characterized using standard analytical techniques to confirm their structure and purity.
1. Fourier-Transform Infrared (FT-IR) Spectroscopy: The most characteristic feature in the IR spectrum of a Schiff base is the appearance of a strong absorption band corresponding to the C=N (imine) stretching vibration, typically observed in the range of 1600-1650 cm⁻¹. The disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹) provides further evidence of Schiff base formation.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The formation of the Schiff base is confirmed by the appearance of a singlet in the downfield region of the spectrum (typically between δ 8.0 and 9.0 ppm) corresponding to the azomethine proton (-CH=N-).[1]
-
¹³C NMR: The carbon of the azomethine group typically appears in the range of δ 140-160 ppm.
3. Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized Schiff base and to confirm its elemental composition through high-resolution mass spectrometry (HRMS).
Data Presentation: Expected Spectroscopic Data
The following table summarizes the expected spectroscopic data for a representative Schiff base formed from this compound and a generic primary amine. Actual values will vary depending on the specific amine used.
| Analytical Technique | Characteristic Signal | Expected Range/Value |
| FT-IR | C=N stretch | 1600-1650 cm⁻¹ |
| C-O-C stretch (methoxy) | ~1250 cm⁻¹ & ~1050 cm⁻¹ | |
| C-F stretch (trifluoromethoxy) | 1100-1200 cm⁻¹ | |
| ¹H NMR | Azomethine proton (-CH=N-) | δ 8.0 - 9.0 ppm (singlet) |
| Methoxy protons (-OCH₃) | δ 3.8 - 4.0 ppm (singlet) | |
| Aromatic protons | δ 6.8 - 7.8 ppm (multiplets) | |
| ¹³C NMR | Azomethine carbon (-C H=N-) | δ 140 - 160 ppm |
| Trifluoromethoxy carbon (-OC F₃) | δ 118 - 122 ppm (quartet, J ≈ 257 Hz) | |
| Methoxy carbon (-OC H₃) | δ 55 - 57 ppm |
Application Notes: Relevance in Drug Development
While specific biological activity data for Schiff bases derived from this compound are not extensively reported in publicly available literature, the structural motifs present in this class of compounds suggest significant potential for applications in drug discovery and development.
-
Antimicrobial and Anticancer Potential: Schiff bases are a well-established class of compounds with a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[10][11][12] The presence of the trifluoromethoxy group can enhance the lipophilicity and metabolic stability of these compounds, potentially leading to improved pharmacological profiles.
-
Enzyme Inhibition: The imine linkage of Schiff bases is known to interact with various biological targets, including enzymes. This makes them attractive scaffolds for the design of enzyme inhibitors.
-
Building Blocks for Heterocyclic Synthesis: Schiff bases are valuable intermediates in organic synthesis, serving as precursors for the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent in many approved drugs.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and characterization of Schiff bases from this compound.
Caption: General workflow for the synthesis and characterization of Schiff bases.
Signaling Pathway Diagram (Hypothetical)
Given the known anticancer activity of many Schiff bases, a hypothetical signaling pathway that could be investigated for these novel compounds is the induction of apoptosis. The following diagram illustrates a simplified apoptotic pathway that could be modulated by a synthesized Schiff base.
References
- 1. Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Synthesis, Characterization and Biological Activity of Schiff Bases | Semantic Scholar [semanticscholar.org]
- 3. Synthesis and characterization of Novel Schiff bases and evaluation of Corrosion inhibitors and biological activity | University of Thi-Qar Journal of Science [jsci.utq.edu.iq]
- 4. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]
- 5. chemimpex.com [chemimpex.com]
- 6. PubChemLite - this compound (C9H7F3O3) [pubchemlite.lcsb.uni.lu]
- 7. calpaclab.com [calpaclab.com]
- 8. H26135.03 [thermofisher.com]
- 9. Antiaflatoxigenic and Antimicrobial Activities of Schiff Bases of 2-Hydroxy-4-methoxybenzaldehyde, Cinnamaldehyde, and Similar Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jetir.org [jetir.org]
- 12. preprints.org [preprints.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Methoxy-5-(trifluoromethoxy)benzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Methoxy-5-(trifluoromethoxy)benzaldehyde.
Troubleshooting Guides
This section addresses specific issues that users might encounter during the purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low recovery after column chromatography | Compound streaking or irreversible adsorption on silica gel: The slightly acidic nature of silica gel can sometimes lead to the degradation of sensitive aldehydes. | - Consider using a less acidic stationary phase like neutral alumina.[1] - Pre-treat the silica gel by washing it with a solvent system containing a small amount of a mild base (e.g., triethylamine) and then re-equilibrating with the mobile phase. |
| Inappropriate mobile phase polarity: If the mobile phase is too polar, the compound may elute too quickly with impurities. If it's not polar enough, the compound may not elute at all. | - Optimize the mobile phase polarity using thin-layer chromatography (TLC) before running the column. A good starting point for aromatic aldehydes is a mixture of hexane and ethyl acetate.[2] | |
| Product is an oil or fails to crystallize | Presence of impurities: Even small amounts of impurities can inhibit crystallization. Common impurities include the starting materials, by-products from the synthesis, or the corresponding carboxylic acid from oxidation. | - Re-purify the material using an alternative method such as column chromatography to remove impurities. - Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. |
| The compound is a low-melting solid or an oil at room temperature: Some sources describe this compound as a solid with a melting point of 20-25 °C, while a patent describes it as an oil.[3] This suggests it may exist as a low-melting solid or an oil depending on purity. | - If the compound is an oil, crystallization may not be a suitable purification method. Consider purification by bulb-to-bulb distillation (Kugelrohr) under reduced pressure.[1] | |
| Formation of a white precipitate during workup or storage | Oxidation to the corresponding carboxylic acid: Aldehydes are susceptible to oxidation by air, forming the corresponding carboxylic acid, which is often a white solid. | - To remove the carboxylic acid impurity, dissolve the crude product in an organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated and extracted into the aqueous layer.[1] - Store the purified aldehyde under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature (2-8°C) to minimize oxidation.[4] |
| Low yield from bisulfite adduct formation | Incomplete reaction with sodium bisulfite: The formation of the bisulfite adduct can be an equilibrium process, and for some sterically hindered aldehydes, the equilibrium may not favor the adduct. | - Use a freshly prepared saturated solution of sodium bisulfite. - Increase the reaction time and ensure vigorous shaking to maximize the contact between the aldehyde and the bisulfite solution.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can include unreacted starting materials from the synthesis, the corresponding carboxylic acid (2-Methoxy-5-(trifluoromethoxy)benzoic acid) due to oxidation of the aldehyde, and potentially the corresponding benzyl alcohol from over-reduction if a reduction step was involved in the synthesis.
Q2: Is this compound a solid or a liquid at room temperature?
A2: There is conflicting information available. While some suppliers list it as a solid with a melting point in the range of 20-25°C, a key patent describing its synthesis refers to it as an oil.[3][5] This suggests that the physical state may be highly dependent on purity, with purer samples being more likely to solidify. It is best to handle it as a potential low-melting solid or a viscous oil.
Q3: Which purification method is best for large-scale purification?
A3: For large-scale purification, recrystallization is often preferred if a suitable solvent system can be found, as it is generally more cost-effective and easier to scale up than chromatography. If the product is an oil or difficult to crystallize, vacuum distillation could be a viable option.
Q4: How can I monitor the purity of my fractions during column chromatography?
A4: The purity of the fractions can be monitored by thin-layer chromatography (TLC). Spot a small amount of each fraction onto a TLC plate and elute with the same mobile phase used for the column. The desired compound should appear as a single spot with a consistent Rf value in the pure fractions.
Q5: My purified aldehyde is turning yellow over time. What is happening and how can I prevent it?
A5: Aldehydes, particularly aromatic aldehydes, can be sensitive to light and air, leading to the formation of colored impurities through polymerization or degradation. To prevent this, store the purified compound in a tightly sealed container under an inert atmosphere (nitrogen or argon), protected from light, and at a refrigerated temperature (2-8°C).[4]
Data Presentation
The following tables provide a summary of expected, hypothetical quantitative data for different purification techniques. This data is illustrative and may vary based on the specific experimental conditions and the initial purity of the crude material.
Table 1: Comparison of Purification Techniques
| Purification Technique | Typical Recovery | Purity Achieved (Typical) | Scale | Advantages | Disadvantages |
| Recrystallization | 60-90% | >99% | Small to Large | Cost-effective, simple setup, high purity achievable. | Requires a suitable solvent, potential for significant material loss in mother liquor. |
| Column Chromatography | 50-80% | >98% | Small to Medium | Can separate compounds with similar polarities. | More time-consuming, requires larger volumes of solvents, potential for product loss on the column. |
| Vacuum Distillation | 70-95% | >97% | Small to Large | Effective for non-crystalline compounds, good for removing non-volatile impurities. | Requires vacuum equipment, compound must be thermally stable. |
| Bisulfite Adduct Formation | 40-70% | >98% | Small to Medium | Highly specific for aldehydes, good for removing non-aldehyde impurities. | Can be lower yielding, requires an additional step to regenerate the aldehyde.[5] |
Experimental Protocols
Protocol 1: Purification by Recrystallization (General Procedure)
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude aldehyde in various solvents (e.g., hexane, heptane, ethanol, isopropanol, or mixtures such as hexane/ethyl acetate). A suitable solvent will dissolve the compound when hot but sparingly when cold.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude this compound until it is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography (General Procedure)
-
TLC Analysis: Determine a suitable mobile phase using TLC. A good mobile phase will give the desired compound an Rf value of approximately 0.3-0.4. A starting point could be a mixture of hexane and ethyl acetate (e.g., 9:1 or 4:1 v/v).
-
Column Packing: Pack a glass column with silica gel or neutral alumina as a slurry in the mobile phase.
-
Sample Loading: Dissolve the crude aldehyde in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the column.
-
Elution: Elute the column with the chosen mobile phase, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Protocol 3: Purification via Sodium Bisulfite Adduct Formation (General Procedure)
-
Adduct Formation: Dissolve the crude aldehyde in a suitable solvent like methanol or THF.[5] Add a freshly prepared saturated aqueous solution of sodium bisulfite and stir or shake vigorously for 30-60 minutes. The aldehyde-bisulfite adduct may precipitate as a white solid.
-
Isolation of Adduct: If a solid precipitates, collect it by filtration and wash with a small amount of cold water and then an organic solvent like ether. If no precipitate forms, extract the aqueous layer with an organic solvent to remove non-aldehyde impurities.
-
Regeneration of Aldehyde: Suspend the filtered adduct (or the aqueous layer containing the adduct) in water. Add a strong base, such as sodium hydroxide (NaOH) solution, until the solution is basic (pH > 10). This will regenerate the aldehyde.
-
Extraction: Extract the regenerated aldehyde with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Washing and Drying: Wash the organic layer with water and brine, then dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified aldehyde.
Mandatory Visualization
Caption: A decision-making workflow for selecting a suitable purification technique.
References
- 1. CN102516047A - Preparation methods of 2-(trifluoromethyl)benzaldehyde and intermediate thereof - Google Patents [patents.google.com]
- 2. 2-(Trifluoromethyl)benzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 2-Methoxy-5-(trifluoromethyl)benzaldehyde | 146539-83-5 [sigmaaldrich.com]
- 5. WO2003074462A1 - The purification of 2-methoxy-5-trifluoromethoxybenzaldehyde - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for 2-Methoxy-5-(trifluoromethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the synthesis of 2-Methoxy-5-(trifluoromethoxy)benzaldehyde, a versatile aromatic aldehyde crucial for the development of novel pharmaceuticals and advanced materials.[1] Its unique trifluoromethoxy group enhances reactivity and solubility, making it a valuable intermediate in organic synthesis.[1] This guide offers detailed experimental protocols, troubleshooting advice in a question-and-answer format, and quantitative data to facilitate the optimization of reaction conditions and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The two most prevalent and effective methods for the formylation of the electron-rich aromatic ring of 1-methoxy-4-(trifluoromethoxy)benzene are the Vilsmeier-Haack reaction and ortho-lithiation followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).
Q2: I am observing low yields in my Vilsmeier-Haack formylation. What are the potential causes and how can I optimize the reaction?
A2: Low yields in the Vilsmeier-Haack reaction can stem from several factors. The Vilsmeier reagent, formed from a substituted amide like DMF and phosphorus oxychloride (POCl₃), is a weak electrophile.[2] Therefore, the aromatic substrate must be sufficiently electron-rich for the reaction to proceed efficiently.[3]
Troubleshooting Low Yields in Vilsmeier-Haack Formylation:
| Potential Cause | Recommended Solution |
| Insufficient activation of the aromatic ring | The methoxy group is an activating group, but the trifluoromethoxy group is electron-withdrawing, which can reduce the overall electron density of the ring. Consider using a more potent formylating agent or harsher reaction conditions (e.g., higher temperature), but monitor for side product formation. |
| Decomposition of the Vilsmeier reagent | The Vilsmeier reagent is sensitive to moisture. Ensure all glassware is thoroughly dried and reagents are anhydrous. Prepare the reagent in situ at a low temperature (e.g., 0 °C) before adding the substrate. |
| Suboptimal reaction temperature | The optimal temperature can vary. While some reactions proceed at room temperature, others may require heating to 80°C or higher to achieve a reasonable rate.[4] Experiment with a temperature gradient to find the optimal condition for your specific setup. |
| Incorrect stoichiometry | An excess of the Vilsmeier reagent is often used to drive the reaction to completion. A typical molar ratio of substrate to DMF to POCl₃ is 1:1.5:1.5. Varying this ratio might improve the yield. |
Q3: My ortho-lithiation reaction is not proceeding as expected. What are the critical parameters to control?
A3: Ortho-lithiation is highly sensitive to reaction conditions, particularly the absence of water and the choice of reagents. The methoxy group acts as a directed metalation group (DMG), guiding the lithium base to deprotonate the ortho position.[5]
Troubleshooting Ortho-Lithiation Reactions:
| Potential Cause | Recommended Solution |
| Presence of moisture | Traces of water will quench the organolithium reagent. Rigorously dry all glassware and solvents. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). |
| Inactive organolithium reagent | n-Butyllithium (n-BuLi) and other organolithium reagents can degrade over time. It is crucial to titrate the reagent to determine its exact concentration before use. |
| Inappropriate temperature | Lithiation is typically carried out at low temperatures (e.g., -78 °C) to prevent side reactions and decomposition of the lithiated intermediate. After the addition of the organolithium reagent, the reaction may need to be warmed to a slightly higher temperature (e.g., 0 °C) to ensure complete deprotonation. |
| Inefficient quenching | The formylating agent (e.g., DMF) must also be anhydrous. Add the formylating agent at a low temperature and then allow the reaction to warm to room temperature. |
Experimental Protocols
Method 1: Vilsmeier-Haack Formylation
This protocol is a general procedure and may require optimization for specific laboratory conditions.
Materials:
-
1-Methoxy-4-(trifluoromethoxy)benzene
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (1.5 equivalents) to anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.5 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add 1-Methoxy-4-(trifluoromethoxy)benzene (1.0 equivalent) to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to reflux (around 40-50 °C) for 2-4 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to 0 °C and slowly quench by adding crushed ice, followed by a saturated sodium bicarbonate solution until the pH is neutral.
-
Extract the product with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]
Stability and storage conditions for 2-Methoxy-5-(trifluoromethoxy)benzaldehyde
This guide provides essential information on the stability and proper storage of 2-Methoxy-5-(trifluoromethoxy)benzaldehyde for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, it is recommended to store this compound in a cool, dry, and well-ventilated place.[1][2] The container should be tightly sealed to prevent exposure to moisture and air.[1][3] Some suppliers recommend storage at room temperature, while others suggest refrigeration at 2-8°C under an inert atmosphere.[4][5]
Q2: Is this compound sensitive to air, light, or moisture?
Yes, this compound is reported to be sensitive to air, light, and moisture.[1] It is crucial to protect it from these elements to prevent degradation. Handling under an inert atmosphere (e.g., nitrogen or argon) is advisable, especially for long-term storage.
Q3: What is the expected shelf life of this compound?
Q4: What are the signs of degradation?
Degradation of benzaldehyde derivatives can be indicated by a change in color, the appearance of a crystalline solid from a liquid, or a change in odor. For this compound, which can be a light orange to yellow to green clear liquid, any significant deviation from this appearance could suggest degradation.[4] The primary degradation pathway for aldehydes is oxidation to the corresponding carboxylic acid.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Change in color (darkening) | Oxidation or exposure to light. | Discard the reagent if purity is critical. For future use, store under an inert atmosphere and protect from light. |
| Precipitate formation | Polymerization or degradation product. | Assess the purity of the material using analytical methods like NMR or HPLC. If impure, purification may be necessary, or the batch should be discarded. |
| Inconsistent experimental results | Degradation of the starting material. | Verify the purity of the this compound. Use a fresh bottle or a recently purified batch for subsequent experiments. |
Stability and Storage Conditions Summary
| Parameter | Recommended Condition | Source |
| Temperature | Room Temperature or 2-8°C | [4][5] |
| Atmosphere | Inert gas (e.g., Nitrogen, Argon) | [1][5] |
| Light | Protect from light | [1] |
| Moisture | Store in a dry place, protect from moisture | [1][6] |
| Container | Tightly closed container | [1][3] |
Experimental Protocols
Protocol for Assessing Compound Stability
This protocol outlines a general method for determining the stability of this compound under various conditions.
-
Sample Preparation:
-
Divide a fresh batch of the compound into several amber vials.
-
Create different storage environments for the vials:
-
Control: 2-8°C, under nitrogen, protected from light.
-
Condition A: Room temperature, under nitrogen, protected from light.
-
Condition B: Room temperature, in air, protected from light.
-
Condition C: Room temperature, in air, exposed to ambient light.
-
Condition D: 40°C, under nitrogen, protected from light (accelerated stability).
-
-
-
Time Points:
-
Establish analysis time points (e.g., T=0, 1 week, 1 month, 3 months, 6 months).
-
-
Analysis:
-
At each time point, analyze a vial from each condition using High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
Use a suitable mobile phase (e.g., acetonitrile/water gradient) and a C18 column.
-
Quantify the peak area of the parent compound and any new peaks that appear, which may indicate degradation products.
-
Proton NMR (¹H NMR) can also be used to detect the presence of the corresponding carboxylic acid (a common degradation product) by observing the disappearance of the aldehyde proton peak and the appearance of a carboxylic acid proton peak.
-
-
Data Interpretation:
-
Plot the percentage of the parent compound remaining over time for each condition.
-
A significant decrease in the parent compound peak indicates degradation.
-
Visualizations
Caption: Logical relationship between storage parameters and recommendations.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
Technical Support Center: Synthesis of 2-Methoxy-5-(trifluoromethoxy)benzaldehyde
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing the synthesis of 2-Methoxy-5-(trifluoromethoxy)benzaldehyde. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most common and commercially available starting material is 1-methoxy-4-(trifluoromethoxy)benzene. The formylation reaction is directed to the ortho position of the activating methoxy group.
Q2: Which synthetic routes are most effective for this formylation?
A2: The three primary methods for the formylation of 1-methoxy-4-(trifluoromethoxy)benzene are the Vilsmeier-Haack reaction, Rieche formylation, and directed ortho-lithiation followed by quenching with a formylating agent. The choice of method depends on available reagents, scale, and sensitivity of the substrate to reaction conditions.
Q3: How do the directing effects of the methoxy and trifluoromethoxy groups influence the reaction?
A3: The methoxy group is a strong activating, ortho-para directing group. The trifluoromethoxy group is a deactivating, ortho-para directing group. The powerful activating nature of the methoxy group will predominantly direct the electrophilic substitution to its ortho position, leading to the desired product.
Q4: What are the main challenges in this synthesis?
A4: The primary challenges include achieving high regioselectivity, minimizing side reactions such as di-formylation or chlorination (in the Vilsmeier-Haack reaction), and ensuring complete reaction of the starting material. Purification of the final product from unreacted starting material and byproducts can also be challenging.[1][2]
Q5: How can I effectively purify the final product?
A5: Purification is typically achieved through silica gel column chromatography. An alternative method for removing unreacted aldehyde is to perform a sodium bisulfite wash, which forms a water-soluble adduct with the aldehyde, allowing for its separation from non-aldehyde components.[3][4][5][6] The aldehyde can then be regenerated from the adduct.[5]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps & Recommendations | Applicable Methods |
| Inactive Reagents | Ensure the use of fresh, anhydrous solvents and reagents. DMF for the Vilsmeier-Haack reaction should be of high purity and dry.[1] Organolithium reagents for ortho-lithiation must be titrated before use. | All Methods |
| Sub-optimal Temperature | For Vilsmeier-Haack and Rieche formylation, a moderate increase in temperature (e.g., to 40-60 °C) may be required if the reaction is sluggish.[2][7] For ortho-lithiation, maintaining a very low temperature (e.g., -78 °C) is critical to prevent decomposition of the lithiated intermediate.[8] | Vilsmeier-Haack, Rieche, ortho-Lithiation |
| Insufficient Activation | The trifluoromethoxy group is deactivating. While the methoxy group is activating, the overall electron density of the ring is reduced compared to anisole. Consider using a more reactive formylation method, such as ortho-lithiation. | Vilsmeier-Haack, Rieche |
| Poor Quenching | In ortho-lithiation, ensure rapid and efficient quenching of the aryllithium intermediate with the formylating agent (e.g., DMF) to prevent degradation. | ortho-Lithiation |
Issue 2: Formation of Multiple Products (Low Regioselectivity)
| Potential Cause | Troubleshooting Steps & Recommendations | Applicable Methods | | :--- | :--- | | High Reaction Temperature | Higher temperatures can lead to the formation of undesired isomers. Conduct the reaction at the lowest effective temperature. | Vilsmeier-Haack, Rieche | | Incorrect Stoichiometry | A large excess of the formylating agent can lead to di-formylation, especially with highly activated substrates. Carefully control the stoichiometry of the reagents.[2] | Vilsmeier-Haack, Rieche | | Choice of Lewis Acid (Rieche) | The choice of Lewis acid can influence regioselectivity. TiCl₄ is commonly used, but others like SnCl₄ or FeCl₃ could be explored.[9][10][11] | Rieche Formylation |
Issue 3: Presence of Side Products
| Potential Cause | Troubleshooting Steps & Recommendations | Applicable Methods |
| Chlorination | Chlorination of the aromatic ring is a known side reaction in the Vilsmeier-Haack reaction, particularly at higher temperatures.[2] Use the lowest effective temperature and consider alternative Vilsmeier reagents generated from oxalyl chloride or thionyl chloride.[2] | Vilsmeier-Haack |
| Unreacted Starting Material | Increase the reaction time or temperature moderately. Ensure the stoichiometry of the formylating agent is sufficient (e.g., 1.2-1.5 equivalents). | All Methods |
| Hydrolysis of Trifluoromethoxy Group | The trifluoromethoxy group is generally stable, but harsh acidic or basic conditions during workup should be avoided. | All Methods |
Experimental Protocols
Method 1: Vilsmeier-Haack Formylation
This protocol is a general guideline and may require optimization.
Reagents and Materials:
-
1-methoxy-4-(trifluoromethoxy)benzene
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Sodium acetate
-
Deionized water
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise, keeping the internal temperature below 10 °C. Stir the mixture at 0 °C for 30-60 minutes.
-
Formylation: Dissolve 1-methoxy-4-(trifluoromethoxy)benzene (1 equivalent) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture back to 0 °C. Carefully pour the mixture onto crushed ice with vigorous stirring. Add a saturated aqueous solution of sodium acetate to neutralize the mixture.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Method 2: Rieche Formylation
Reagents and Materials:
-
1-methoxy-4-(trifluoromethoxy)benzene
-
Dichloromethyl methyl ether
-
Titanium tetrachloride (TiCl₄)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
0.1 N Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve 1-methoxy-4-(trifluoromethoxy)benzene (1 equivalent) in anhydrous DCM. Cool the solution to 0 °C.
-
Addition of Lewis Acid: Add TiCl₄ (2.2 equivalents) dropwise to the solution, maintaining the temperature at 0 °C. Stir for 30 minutes.
-
Formylation: Add dichloromethyl methyl ether (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Reaction: Stir the mixture at 0 °C for 1-2 hours, monitoring by TLC.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.[11]
-
Extraction: Separate the organic layer and wash sequentially with 0.1 N HCl, saturated aqueous NaHCO₃, and brine.[11]
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the residue by column chromatography.
Method 3: Directed Ortho-Lithiation
Reagents and Materials:
-
1-methoxy-4-(trifluoromethoxy)benzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried flask under an inert atmosphere, add anhydrous THF and cool to -78 °C (dry ice/acetone bath).
-
Lithiation: Dissolve 1-methoxy-4-(trifluoromethoxy)benzene (1 equivalent) in a small amount of anhydrous THF and add it to the cooled solvent. Add n-BuLi (1.1 equivalents) dropwise, maintaining the temperature at -78 °C. Stir the mixture at this temperature for 1 hour.
-
Formylation: Add anhydrous DMF (1.5 equivalents) dropwise to the reaction mixture at -78 °C.
-
Reaction: Stir at -78 °C for 30 minutes, then allow the mixture to slowly warm to room temperature.
-
Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the aqueous layer with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography.
Data Summary
| Method | Formylating Agent | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield (%) |
| Vilsmeier-Haack | POCl₃/DMF | DCM/DMF | 0 to RT | 3 | 65-75 |
| Vilsmeier-Haack | POCl₃/DMF | DCM/DMF | 60 | 2 | 70-80 (risk of side products) |
| Rieche | Dichloromethyl methyl ether/TiCl₄ | DCM | 0 | 2 | 70-85 |
| Rieche | Dichloromethyl methyl ether/TiCl₄ | DCM | -78 | 3 | 60-70 |
| Ortho-lithiation | n-BuLi/DMF | THF | -78 | 1.5 | 75-90 (sensitive to conditions) |
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Simplified Vilsmeier-Haack reaction pathway.
References
- 1. Sciencemadness Discussion Board - Vilsmeier–Haack reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Workup [chem.rochester.edu]
- 7. jk-sci.com [jk-sci.com]
- 8. uwindsor.ca [uwindsor.ca]
- 9. iris.uniroma1.it [iris.uniroma1.it]
- 10. Rieche formylation - Wikipedia [en.wikipedia.org]
- 11. chemistry.mdma.ch [chemistry.mdma.ch]
Common side reactions with 2-Methoxy-5-(trifluoromethoxy)benzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Methoxy-5-(trifluoromethoxy)benzaldehyde. The information is designed to help anticipate and address common issues encountered during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound?
A1: The most prevalent side reactions are the Cannizzaro reaction under strongly basic conditions and oxidation to the corresponding carboxylic acid. Demethylation of the methoxy group or hydrolysis of the trifluoromethoxy group are less common but can occur under specific harsh conditions.
Q2: My reaction with this compound is showing poor yield and multiple spots on TLC. What could be the cause?
A2: Low yields and the formation of multiple side products can stem from several factors.[1] The electron-withdrawing nature of the trifluoromethoxy group can influence the reactivity of the aldehyde.[1] Common issues include the Cannizzaro reaction if a strong base is used, and oxidation of the aldehyde.[1] Self-condensation of a reaction partner (like an acetophenone in a Claisen-Schmidt condensation) can also lead to a complex product mixture.[1]
Q3: How can I minimize the formation of the Cannizzaro byproduct?
A3: The Cannizzaro reaction is a base-induced disproportionation of two aldehyde molecules into a primary alcohol and a carboxylic acid.[2] To minimize this, consider the following:
-
Use a weaker base: If the reaction chemistry allows, opt for a weaker base or a catalytic amount of a strong base.
-
Control stoichiometry: Use the aldehyde as the limiting reagent if possible.
-
Temperature control: Running the reaction at lower temperatures can help reduce the rate of the Cannizzaro reaction.
-
Slow addition: Adding the base slowly to the reaction mixture can help to keep its concentration low at any given time.
Q4: I suspect the aldehyde is oxidizing to 2-Methoxy-5-(trifluoromethoxy)benzoic acid. How can I prevent this?
A4: Oxidation of aldehydes to carboxylic acids is a common process, often facilitated by exposure to air (auto-oxidation) or the presence of oxidizing agents.[3] To prevent this:
-
Inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Fresh solvents: Use freshly distilled or deoxygenated solvents.
-
Avoid oxidizing agents: Ensure that no inadvertent oxidizing agents are present in the reaction mixture.
-
Control reaction time: Avoid unnecessarily long reaction times, which increase the potential for air oxidation.
Q5: Are the methoxy and trifluoromethoxy groups stable under typical reaction conditions?
A5: Generally, yes. The trifluoromethoxy group is known for its high metabolic and chemical stability due to the strong carbon-fluorine bonds.[1] Similarly, the methoxy group is relatively stable. However, cleavage of the methoxy group can occur under strongly acidic conditions (e.g., using HBr or BBr₃) or with certain Lewis acids.[4] The trifluoromethyl group, and by extension the trifluoromethoxy group, can undergo hydrolysis under specific and often harsh basic conditions, though this is not a common side reaction in most synthetic procedures.[5][6]
Troubleshooting Guide: Common Reactions
This section provides troubleshooting for common reactions involving this compound.
Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde and a ketone to form an α,β-unsaturated ketone (a chalcone).[1]
| Observed Issue | Potential Cause | Troubleshooting & Optimization |
| Low or No Product Yield | Inactive or insufficient base.[1] | Use a fresh batch of high-purity base (e.g., NaOH, KOH).[1] Consider increasing the molar equivalents of the base. |
| Poor quality of starting materials.[1] | Ensure the purity of this compound and the ketone. | |
| Low reaction temperature.[1] | Gently warm the reaction mixture (e.g., to 40-50 °C) and monitor by TLC.[1] | |
| Formation of Multiple Side Products | Cannizzaro Reaction: Disproportionation of the aldehyde.[1] | Use a weaker base or add the strong base slowly at a low temperature. |
| Self-condensation of Ketone: The enolate of the ketone reacts with another molecule of itself.[1] | Slowly add the ketone to a mixture of the aldehyde and the base to keep the enolate concentration low.[1] |
Wittig Reaction & Horner-Wadsworth-Emmons (HWE) Reaction
These reactions are used to synthesize alkenes from aldehydes. The Wittig reaction uses a phosphonium ylide, while the HWE reaction employs a phosphonate carbanion, which is generally more nucleophilic and less basic.[7][8]
| Observed Issue | Potential Cause | Troubleshooting & Optimization |
| Low Yield of Alkene | Steric hindrance around the aldehyde. | The HWE reaction is often more successful with sterically hindered aldehydes. |
| Unstable ylide (Wittig). | For stabilized ylides, which are less reactive, longer reaction times or gentle heating may be required. | |
| Poor solubility of reagents. | Ensure appropriate solvent selection for all reactants. | |
| Formation of (Z)-alkene instead of desired (E)-alkene (HWE) | Reaction conditions favoring the (Z)-isomer. | Aromatic aldehydes in HWE reactions typically yield (E)-alkenes.[7] For (Z)-alkenes, the Still-Gennari modification of the HWE reaction can be employed.[9] |
| Difficult Purification | Presence of triphenylphosphine oxide (Wittig byproduct). | Triphenylphosphine oxide can be challenging to remove. Purification is typically achieved by column chromatography. |
| Presence of dialkylphosphate salt (HWE byproduct). | This byproduct is water-soluble and can usually be removed with an aqueous workup.[7] |
Experimental Protocols
The following are generalized protocols and should be optimized for specific substrates and reaction scales.
General Protocol for Claisen-Schmidt Condensation
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the desired acetophenone (1.0 equivalent) in ethanol.[10]
-
Catalyst Addition: While stirring at room temperature, slowly add an aqueous solution of sodium hydroxide (e.g., 10-20 mol%).[10]
-
Reaction: Continue stirring at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC).[10]
-
Workup: Once the reaction is complete, pour the mixture into ice-cold water. Acidify with dilute hydrochloric acid to precipitate the crude product.[10]
-
Purification: Collect the solid by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from a suitable solvent like ethanol.[10]
General Protocol for Wittig Reaction
-
Ylide Formation: In a flame-dried flask under an inert atmosphere, suspend the appropriate phosphonium salt (1.1 equivalents) in an anhydrous solvent like THF. Cool the suspension to 0 °C and add a strong base (e.g., n-butyllithium) dropwise until the characteristic color of the ylide appears and persists.
-
Aldehyde Addition: Dissolve this compound (1.0 equivalent) in the same anhydrous solvent and add it dropwise to the ylide solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the aldehyde.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Signaling Pathways and Workflows
Caption: The Cannizzaro side reaction pathway.
Caption: A logical workflow for troubleshooting common issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. Alcohol or phenol synthesis by ether cleavage [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 10. benchchem.com [benchchem.com]
Troubleshooting failed reactions with 2-Formyl-4-(trifluoromethoxy)anisole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Formyl-4-(trifluoromethoxy)anisole. The following information is designed to help you navigate and resolve common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of 2-Formyl-4-(trifluoromethoxy)anisole and how do they influence its reactivity?
A1: 2-Formyl-4-(trifluoromethoxy)anisole is an aromatic aldehyde with three key functional groups that dictate its chemical behavior:
-
Aldehyde Group (-CHO): This group is the primary site for nucleophilic addition reactions. However, as an aromatic aldehyde, its reactivity is generally lower than that of aliphatic aldehydes due to resonance stabilization of the benzene ring.[1] The aldehyde group is also an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position.[2][3]
-
Methoxy Group (-OCH₃): Located at the 2-position (ortho to the aldehyde), the methoxy group is a strong electron-donating group through resonance. This can increase the electron density at the aldehyde's carbonyl carbon, potentially making it less electrophilic and thus less reactive towards nucleophiles compared to unsubstituted benzaldehyde.
-
Trifluoromethoxy Group (-OCF₃): Positioned at the 4-position (para to the aldehyde), the trifluoromethoxy group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This effect can counteract the electron-donating nature of the methoxy group, influencing the overall electron density of the aromatic ring and the reactivity of the aldehyde.
The interplay of these electronic effects can lead to complex reactivity, and understanding their influence is crucial for successful reactions.
Q2: What are some common reactions where 2-Formyl-4-(trifluoromethoxy)anisole is used?
A2: As a substituted aromatic aldehyde, this compound is a versatile building block in organic synthesis. It is commonly employed in reactions such as:
-
Reductive Amination: To form secondary or tertiary amines.
-
Wittig Reaction: To synthesize alkenes.
-
Grignard and Organolithium Additions: To create secondary alcohols.
-
Aldol Condensation: To form α,β-unsaturated aldehydes or ketones.
-
Oxidation: To produce the corresponding carboxylic acid.
-
Reduction: To yield the corresponding alcohol.
-
Perkin Condensation: To synthesize α,β-unsaturated acids.[2]
-
Cannizzaro Reaction: As it lacks an α-hydrogen, it can undergo disproportionation in the presence of a strong base to yield an alcohol and a carboxylic acid.[2]
Q3: Are there any specific safety precautions I should take when handling this compound?
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat.
-
Avoiding inhalation, ingestion, and skin contact.
-
Consulting the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Troubleshooting Failed Reactions
This section addresses specific issues that may arise during reactions with 2-Formyl-4-(trifluoromethoxy)anisole.
Problem 1: Low or No Conversion in Nucleophilic Addition Reactions (e.g., Reductive Amination, Grignard Reaction)
| Possible Cause | Troubleshooting Step |
| Reduced Electrophilicity of the Aldehyde: The electron-donating methoxy group at the ortho position may decrease the reactivity of the carbonyl carbon. | * Increase Reaction Temperature: Carefully heating the reaction can provide the necessary activation energy. Monitor for side reactions. * Use a Lewis Acid Catalyst: A Lewis acid (e.g., TiCl₄, MgBr₂) can coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. * Extend Reaction Time: The reaction may be sluggish and require a longer time to reach completion. Monitor progress by TLC or LC-MS. |
| Steric Hindrance: The ortho-methoxy group may sterically hinder the approach of bulky nucleophiles. | * Choose a Less Bulky Nucleophile/Reagent: If possible, consider using a smaller nucleophile. * Use a More Reactive Reagent: For example, in a Grignard reaction, consider using an organolithium reagent which is generally more reactive. |
| Poor Quality of Reagents: The nucleophile (e.g., Grignard reagent, amine) or solvents may have degraded. | * Use Freshly Prepared or Titrated Reagents: Ensure the activity of your Grignard or organolithium reagent. Use freshly distilled, anhydrous solvents. * Check Purity of Starting Material: Verify the purity of your 2-Formyl-4-(trifluoromethoxy)anisole. |
Problem 2: Formation of a Carboxylic Acid and an Alcohol Byproduct (Cannizzaro Reaction)
| Possible Cause | Troubleshooting Step |
| Presence of a Strong Base: Reactions run under strongly basic conditions can promote the Cannizzaro reaction, where two molecules of the aldehyde disproportionate.[2] | * Avoid Strong Bases: If the desired reaction does not require a strong base, use a milder alternative. * Control Stoichiometry of Base: If a base is necessary, use a non-nucleophilic, sterically hindered base and carefully control the stoichiometry. * Lower Reaction Temperature: The Cannizzaro reaction is often favored at higher temperatures. |
Problem 3: Low Yield in Wittig Reaction
| Possible Cause | Troubleshooting Step |
| Unstable Ylide: The phosphorus ylide may be unstable under the reaction conditions. | * Generate the Ylide in situ: Prepare the ylide and use it immediately. * Use a Stabilized Ylide if Applicable: If the desired product allows, a stabilized ylide may be more robust. |
| Steric Hindrance: The ortho-methoxy group can hinder the approach of the Wittig reagent. | * Increase Reaction Temperature: Refluxing in a suitable solvent (e.g., THF, toluene) may be necessary. * Use a More Reactive Ylide: Salt-free ylides are generally more reactive. |
Experimental Protocols
General Protocol for Reductive Amination:
-
Dissolve 2-Formyl-4-(trifluoromethoxy)anisole (1 equivalent) and the desired primary or secondary amine (1-1.2 equivalents) in a suitable solvent (e.g., dichloromethane, 1,2-dichloroethane, or methanol).
-
Add a drying agent such as anhydrous sodium sulfate or magnesium sulfate.
-
Stir the mixture at room temperature for 1-4 hours to form the imine/enamine intermediate.
-
Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) or sodium cyanoborohydride (NaBH₃CN, 1.5 equivalents) portion-wise.
-
Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over a suitable drying agent, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Reaction Logic
The following diagrams illustrate the general workflow for troubleshooting a common reaction and the electronic influences on the starting material.
Caption: A general workflow for troubleshooting failed chemical reactions.
Caption: Electronic effects of functional groups on the reactivity of the molecule.
References
How to handle air-sensitive 2-Methoxy-5-(trifluoromethoxy)benzaldehyde
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on handling the air-sensitive compound 2-Methoxy-5-(trifluoromethoxy)benzaldehyde. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful and safe use of this reagent in your experiments.
Quantitative Data Summary
For ease of reference, the key physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₇F₃O₃ | [1] |
| Molecular Weight | 220.15 g/mol | [2] |
| Appearance | Light orange to yellow to green clear liquid | [2] |
| Melting Point | 20-25 °C | [2] |
| Boiling Point | 247.9 °C at 760 mmHg | [3] |
| Density | 1.36 g/mL | [2] |
| Refractive Index | n20/D 1.48 | [2] |
| Storage Temperature | Room temperature, recommended <15°C in a cool, dark place | |
| Special Handling | Air-sensitive; store under an inert gas. | |
| Solubility | Soluble in various organic solvents. | [2] |
Troubleshooting Guides
This section addresses specific issues that users might encounter during the storage, handling, and use of this compound in various chemical reactions.
Issue 1: Compound has darkened in color upon storage.
| Possible Cause | Troubleshooting Step |
| Oxidation | The aldehyde has likely been exposed to air, leading to oxidation. The primary oxidation product is the corresponding carboxylic acid, 2-methoxy-5-(trifluoromethoxy)benzoic acid. This can impact the reactivity and yield of your desired reaction. |
| Solution: It is recommended to purify the aldehyde before use. This can be achieved by flash column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate). To prevent future oxidation, ensure the compound is stored under a positive pressure of an inert gas (e.g., argon or nitrogen) and the container is sealed with a tightly fitting septum or cap. | |
| Polymerization | Aldehydes can be prone to polymerization, especially in the presence of acidic or basic impurities. |
| Solution: If polymerization is suspected, purification by distillation under reduced pressure may be an option, although care must be taken to avoid decomposition at high temperatures. It is crucial to ensure all glassware is clean and free of acidic or basic residues before handling the aldehyde. |
Issue 2: Low or no yield in a Grignard reaction.
| Possible Cause | Troubleshooting Step |
| Quenched Grignard Reagent | The Grignard reagent is highly sensitive to moisture and air. Any exposure to atmospheric water or oxygen will quench the reagent, rendering it inactive. |
| Solution: Ensure all glassware is rigorously dried (flame-dried or oven-dried) and the reaction is conducted under a strict inert atmosphere (argon or nitrogen). Use anhydrous solvents for the reaction. It is also possible that the this compound itself was not properly stored and contains moisture. | |
| Side Reactions | The electron-withdrawing trifluoromethoxy group can influence the reactivity of the aldehyde. |
| Solution: Add the aldehyde solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C or -78 °C) to control the reaction rate and minimize side reactions. |
Issue 3: Incomplete reaction or low yield in a Wittig reaction.
| Possible Cause | Troubleshooting Step |
| Deactivated Ylide | The phosphorus ylide is a strong base and can be quenched by acidic protons or moisture. |
| Solution: Ensure the reaction is carried out under anhydrous conditions with dry solvents and glassware. If the aldehyde was stored improperly and has partially oxidized to the carboxylic acid, this will consume the ylide. | |
| Steric Hindrance | The methoxy group at the ortho position can introduce some steric hindrance, potentially slowing down the reaction. |
| Solution: Consider using a more reactive (less stabilized) ylide if the reaction is sluggish. Increasing the reaction temperature or extending the reaction time may also improve the yield. |
Issue 4: Difficulty in purifying the product of a reductive amination reaction.
| Possible Cause | Troubleshooting Step |
| Formation of Side Products | Besides the desired amine, side reactions such as the reduction of the aldehyde to the corresponding alcohol can occur. |
| Solution: The choice of reducing agent is critical. A milder reducing agent like sodium triacetoxyborohydride is often preferred as it is less likely to reduce the aldehyde directly. Ensure the imine formation is complete before adding the reducing agent. | |
| Incomplete Reaction | The reaction may not have gone to completion, leaving unreacted aldehyde and/or imine intermediate. |
| Solution: Monitor the reaction progress by TLC or LC-MS. If the reaction has stalled, consider adding more of the amine or the reducing agent. Purification can be achieved by column chromatography, carefully choosing a solvent system that separates the desired amine from the starting materials and byproducts. |
Frequently Asked Questions (FAQs)
Q1: What is the best way to store this compound?
A1: This compound is air-sensitive and should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed container.[4] A refrigerator (2-8 °C) is recommended for long-term storage to minimize decomposition. Ensure the container is properly sealed to prevent the ingress of moisture and air.
Q2: How should I transfer the liquid aldehyde from its storage bottle to my reaction flask?
A2: The transfer should be performed using inert atmosphere techniques. The recommended method is to use a dry, gas-tight syringe. First, flush the syringe with an inert gas. Then, pierce the septum of the storage bottle with the syringe needle and withdraw the desired volume of the aldehyde. Transfer the aldehyde to the reaction flask, which should also be under an inert atmosphere. For larger quantities, a cannula transfer is a suitable alternative.
Q3: Can I use nitrogen as the inert gas, or is argon necessary?
A3: For most applications involving this aldehyde, high-purity nitrogen is sufficient to prevent oxidation. Argon is a more dense and inert gas and can be used for highly sensitive reactions, but for routine handling of this compound, nitrogen is a cost-effective and suitable choice.
Q4: What are the visual signs of decomposition?
A4: A noticeable darkening of the liquid, from its typical light orange/yellow to a brown or black color, is a strong indicator of decomposition, likely due to oxidation or polymerization. The presence of a solid precipitate could also indicate the formation of the corresponding carboxylic acid or polymer.
Q5: What safety precautions should I take when handling this compound?
A5: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.
Experimental Protocols
The following are detailed methodologies for common experiments involving this compound, incorporating necessary precautions for its air-sensitive nature.
Protocol 1: General Procedure for Inert Atmosphere Transfer using a Syringe
Objective: To safely transfer a specific volume of this compound from a storage container to a reaction flask under an inert atmosphere.
Materials:
-
This compound in a septum-sealed bottle
-
Reaction flask with a rubber septum
-
Inert gas source (Argon or Nitrogen) with a manifold or balloon setup
-
Dry, gas-tight syringe with a needle
-
Drying oven
Methodology:
-
Glassware Preparation: Dry the reaction flask and syringe in an oven at >120 °C for at least 4 hours. Allow to cool to room temperature in a desiccator or under a stream of inert gas.
-
Inert Atmosphere Setup: Assemble the reaction flask and equip it with a magnetic stir bar and a rubber septum. Connect the flask to an inert gas line via a needle adapter. Purge the flask with the inert gas for several minutes. If using a balloon, fill it with the inert gas and attach it to a needle inserted into the septum of the reaction flask.
-
Syringe Preparation: Flush the dry syringe with the inert gas at least three times to remove any residual air and moisture.
-
Transfer: Pierce the septum of the this compound storage bottle with the needle of the prepared syringe. Ensure the needle tip is below the liquid level.
-
Withdrawal: Slowly withdraw the desired volume of the aldehyde into the syringe. It is good practice to withdraw a small amount of the inert gas from the headspace of the bottle into the syringe after withdrawing the liquid to prevent dripping.
-
Injection: Quickly and carefully transfer the syringe to the reaction flask and pierce the septum. Inject the aldehyde into the reaction flask.
-
Cleaning: Immediately rinse the syringe with a suitable dry solvent (e.g., THF or dichloromethane) followed by acetone and water to prevent the aldehyde from reacting with moisture in the air and leaving a residue.
Protocol 2: Wittig Reaction with this compound
Objective: To synthesize a substituted styrene derivative via a Wittig reaction.
Materials:
-
(Methyl)triphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Standard workup and purification reagents (e.g., saturated ammonium chloride solution, ethyl acetate, brine, magnesium sulfate)
Methodology:
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, rubber septum, and an inert gas inlet, add (methyl)triphenylphosphonium bromide.
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Ylide Formation: Suspend the phosphonium salt in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Slowly add n-butyllithium dropwise via syringe. The solution should turn a characteristic deep red or orange color, indicating the formation of the ylide. Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature for 1 hour.
-
Aldehyde Addition: Cool the ylide solution back to 0 °C. Using the inert atmosphere transfer technique described in Protocol 1, slowly add a solution of this compound in anhydrous THF to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the aldehyde.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Logical Workflow for Handling this compound
Caption: A logical workflow for the safe handling of this compound.
Decision Tree for Troubleshooting a Low-Yielding Reaction
Caption: A decision tree to troubleshoot low-yielding reactions with the aldehyde.
References
Technical Support Center: Purification of 2-Methoxy-5-(trifluoromethoxy)benzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methoxy-5-(trifluoromethoxy)benzaldehyde. Below you will find detailed information on identifying and removing common impurities encountered during synthesis and handling.
Frequently Asked Questions (FAQs)
Q1: My this compound appears as a yellow to brown oil or solid. Is this normal?
A1: While the pure compound is typically a light-colored solid or oil, a yellow to brown coloration can indicate the presence of impurities. These may arise from starting materials, side reactions during synthesis, or degradation upon storage. Further purification is recommended to ensure the quality of your material for downstream applications.
Q2: What are the most common impurities I should expect in my sample?
A2: The impurities in your sample will largely depend on the synthetic route used. Based on common manufacturing processes, potential impurities are summarized in the table below.
Table 1: Potential Impurities in this compound by Synthetic Route
| Synthetic Route | Potential Impurities |
| Vilsmeier-Haack Reaction | Unreacted 1-methoxy-4-(trifluoromethoxy)benzene, residual dimethylformamide (DMF), N,N-dimethylaminomethyl derivatives (if hydrolysis is incomplete). |
| Grignard Reaction | Unreacted 2-bromo-5-(trifluoromethoxy)anisole, biphenyl derivatives (from Wurtz coupling), unreacted formylating agent (e.g., DMF). |
| Oxidation of Benzyl Alcohol | Unreacted 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol, over-oxidized product (2-Methoxy-5-(trifluoromethoxy)benzoic acid). |
| General | Positional isomers, residual solvents from workup (e.g., ethyl acetate, hexanes, dichloromethane). |
Q3: I see multiple spots on my TLC analysis of the crude product. How can I proceed with purification?
A3: Multiple spots on a Thin Layer Chromatography (TLC) plate confirm the presence of impurities. The choice of purification method depends on the nature and separation of these spots.
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Recrystallization: If you have a solid product with minor impurities that have different polarities, recrystallization is often a good first choice for purification.
-
Column Chromatography: If the impurities have similar polarities to your product (i.e., their Rf values are close), column chromatography will be necessary for effective separation.
-
Chemical Derivatization: For very challenging purifications where impurities are difficult to remove by standard methods, a chemical derivatization approach can be employed to achieve high purity.
Troubleshooting Guides
Issue 1: Oily or Non-Crystalline Product
| Possible Cause | Troubleshooting Step |
| Presence of residual solvent. | Dry the product under high vacuum for an extended period. |
| Significant amount of impurities. | Analyze the crude product by TLC or ¹H NMR to identify the nature and quantity of impurities. Proceed with an appropriate purification method as described in the experimental protocols. |
| Product is inherently a low-melting solid or oil at room temperature. | Confirm the melting point of the pure compound from literature or a certificate of analysis. If it is a low-melting solid, cooling the flask in an ice bath may induce crystallization. |
Issue 2: Poor Separation on Column Chromatography
| Possible Cause | Troubleshooting Step |
| Inappropriate solvent system. | Optimize the eluent system using TLC. A good separation is typically achieved when the desired compound has an Rf value of ~0.3. Test various solvent mixtures of different polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol). |
| Column overloading. | Use an appropriate ratio of silica gel to crude product. A general guideline is a 50:1 to 100:1 weight ratio of silica to sample for difficult separations. |
| Column channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. |
Issue 3: Product Contaminated with Carboxylic Acid Impurity
| Possible Cause | Troubleshooting Step |
| Over-oxidation during synthesis. | Modify the reaction conditions (e.g., reduce reaction time, use a milder oxidizing agent). |
| Air oxidation during workup or storage. | Workup the reaction mixture promptly and store the purified product under an inert atmosphere (e.g., nitrogen or argon). |
| Ineffective purification. | During the aqueous workup, wash the organic layer with a mild base such as a saturated sodium bicarbonate solution to remove the acidic impurity. |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol provides a general procedure for the purification of this compound using silica gel column chromatography.
1. TLC Analysis:
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Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate and elute with different solvent systems (e.g., varying ratios of hexanes:ethyl acetate) to find the optimal mobile phase for separation.
2. Column Preparation:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Add a thin layer of sand on top of the silica bed.
3. Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a less polar solvent.
-
Carefully load the sample onto the top of the silica gel.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the column.
4. Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions in an orderly manner.
-
Monitor the elution by TLC to identify the fractions containing the pure product.
5. Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Caption: Workflow for Column Chromatography Purification.
Protocol 2: Purification via Chemical Derivatization
For instances where standard chromatographic or recrystallization methods are insufficient, a chemical purification process can be employed. This method involves the conversion of the aldehyde to a solid imine derivative, which can be easily purified by filtration and then hydrolyzed back to the pure aldehyde.[1]
Step 1: Formation of the Nitroaniline Imine
-
Dissolve the crude this compound in a suitable solvent such as toluene.
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Add an equimolar amount of a nitroaniline (e.g., 4-nitroaniline) and a catalytic amount of an acid (e.g., p-toluenesulfonic acid).
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Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
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Upon completion, cool the reaction mixture to allow the solid imine to precipitate.
Step 2: Isolation and Purification of the Imine
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Collect the solid imine by filtration.
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Wash the solid with a cold, non-polar solvent (e.g., hexanes) to remove soluble impurities.
-
The solid imine can be further purified by recrystallization if necessary.
Step 3: Hydrolysis back to the Aldehyde
-
Suspend the purified imine in a mixture of an organic solvent (e.g., tetrahydrofuran) and an aqueous acid solution (e.g., 2N HCl).
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Stir the mixture at room temperature until the imine is fully hydrolyzed back to the aldehyde (monitor by TLC).
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the highly purified this compound.
Caption: Workflow for Purification via Chemical Derivatization.
Data Presentation
Table 2: Comparison of Purification Methods
| Method | Typical Purity Achieved | Advantages | Disadvantages |
| Recrystallization | >98% | Simple, cost-effective, good for removing small amounts of impurities with different solubilities. | Not effective for separating impurities with similar solubility; potential for "oiling out"; requires the compound to be a solid. |
| Column Chromatography | >99% | Highly effective for separating compounds with similar polarities, including isomers. | More time-consuming, requires larger volumes of solvents, potential for product loss on the column. |
| Chemical Derivatization | >99.5%[1] | Excellent for removing very closely related impurities; yields a highly pure product. | Multi-step process, requires additional reagents, may have a lower overall yield. |
References
Technical Support Center: Scaling Up the Synthesis of 2-Methoxy-5-(trifluoromethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the synthesis of 2-Methoxy-5-(trifluoromethoxy)benzaldehyde, a key intermediate in pharmaceutical and agrochemical development.[1] This resource offers detailed experimental protocols, troubleshooting advice, and frequently asked questions (FAQs) to assist in scaling up the synthesis, improving reaction yields, and ensuring product purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The two most common and scalable methods for the synthesis of this compound are the Vilsmeier-Haack reaction and ortho-lithiation followed by formylation. Both methods utilize the readily available starting material, 1-methoxy-4-(trifluoromethoxy)benzene.
Q2: Which synthetic route is preferable for large-scale production?
A2: The Vilsmeier-Haack reaction is often preferred for industrial-scale synthesis due to the use of less hazardous and more cost-effective reagents compared to ortho-lithiation, which typically requires cryogenic temperatures and highly reactive organolithium compounds.[2] However, the choice of method may depend on the available equipment, safety infrastructure, and desired purity profile.
Q3: What are the main safety concerns when scaling up these syntheses?
A3: For the Vilsmeier-Haack reaction, the primary concern is the handling of phosphorus oxychloride (POCl₃), which is highly corrosive and reacts violently with water. The reaction to form the Vilsmeier reagent is also exothermic and requires careful temperature control to prevent runaway reactions. For ortho-lithiation, the use of pyrophoric organolithium reagents like n-butyllithium and the need for cryogenic temperatures present significant fire and operational hazards. A thorough risk assessment and appropriate engineering controls are crucial for both methods.
Q4: How can the purity of this compound be improved?
A4: A patented method for the purification of this compound involves its conversion to a solid imine derivative using a nitroaniline, isolation and purification of the solid imine, and subsequent hydrolysis back to the pure aldehyde.[3] This method is particularly effective for removing impurities that are difficult to separate by conventional distillation or chromatography.
Q5: What are the typical by-products in the Vilsmeier-Haack formylation of anisole derivatives?
A5: Common by-products can include di-formylated products if the reaction is not carefully controlled, as well as products from side reactions if the starting material contains impurities. The regioselectivity of the Vilsmeier-Haack reaction on substituted anisoles generally favors formylation at the para-position to the methoxy group. However, in 1-methoxy-4-(trifluoromethoxy)benzene, the para position is blocked, directing formylation to the ortho position.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield (Vilsmeier-Haack) | 1. Inactive Vilsmeier reagent due to moisture. 2. Insufficiently activated aromatic ring. 3. Reaction temperature too low. | 1. Ensure all reagents and solvents are anhydrous. Prepare the Vilsmeier reagent in situ just before use. 2. The trifluoromethoxy group is deactivating; ensure the activating effect of the methoxy group is sufficient. Longer reaction times or higher temperatures may be needed. 3. Gradually increase the reaction temperature and monitor the progress by TLC or GC. |
| Formation of Multiple Products (Vilsmeier-Haack) | 1. Over-reaction leading to di-formylation. 2. Presence of impurities in the starting material. | 1. Carefully control the stoichiometry of the Vilsmeier reagent (typically 1.1-1.5 equivalents). Monitor the reaction closely and quench it as soon as the starting material is consumed. 2. Purify the 1-methoxy-4-(trifluoromethoxy)benzene before use. |
| Low or No Product Yield (Ortho-lithiation) | 1. Incomplete lithiation. 2. Degradation of the organolithium reagent. 3. Ineffective formylating agent. | 1. Ensure the use of a sufficiently strong and fresh organolithium reagent (e.g., n-BuLi or s-BuLi). The reaction must be conducted under strictly anhydrous and inert conditions. 2. Maintain cryogenic temperatures (typically -78 °C) throughout the lithiation step. 3. Use a highly pure and anhydrous formylating agent like N,N-dimethylformamide (DMF). |
| Product is an Oil and Difficult to Purify | 1. Presence of unreacted starting materials or by-products. 2. The product itself is a low-melting solid or oil at room temperature. | 1. Attempt purification via the patented imine formation method for high purity.[3] Alternatively, column chromatography on silica gel can be used, though it may be less practical on a large scale. 2. If the product is inherently an oil, focus on removing impurities through chemical derivatization and regeneration or high-vacuum distillation. |
| Exothermic Runaway Reaction | 1. Rapid addition of POCl₃ to DMF. 2. Quenching the reaction mixture too quickly with water. | 1. Add POCl₃ dropwise to DMF at a controlled rate while maintaining a low temperature (0-5 °C) with efficient cooling. 2. Quench the reaction mixture by slowly adding it to a vigorously stirred mixture of ice and water. |
Quantitative Data
Table 1: Comparison of Synthetic Routes for this compound
| Parameter | Vilsmeier-Haack Reaction | Ortho-lithiation & Formylation |
| Starting Material | 1-methoxy-4-(trifluoromethoxy)benzene | 1-methoxy-4-(trifluoromethoxy)benzene |
| Key Reagents | POCl₃, DMF | n-BuLi or s-BuLi, DMF |
| Typical Solvents | Dichloromethane (DCM) or neat DMF | Tetrahydrofuran (THF), Diethyl ether |
| Reaction Temperature | 0 °C to reflux | -78 °C to room temperature |
| Typical Yield | Moderate to High | Moderate to High |
| Key Hazards | Corrosive and water-reactive POCl₃, exothermic reaction | Pyrophoric organolithiums, cryogenic temperatures |
| Scalability | Generally considered more scalable | Requires specialized equipment for large-scale cryogenic reactions |
Experimental Protocols
Method 1: Vilsmeier-Haack Formylation
This protocol is a general guideline and should be optimized for the specific scale and equipment used.
1. Reagent Preparation (Vilsmeier Reagent Formation):
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In a reaction vessel equipped with a mechanical stirrer, thermometer, and dropping funnel, place anhydrous N,N-dimethylformamide (DMF, 1.5 equivalents).
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Cool the DMF to 0-5 °C in an ice-salt bath.
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Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the DMF, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture at room temperature for 30-60 minutes. The formation of a pale yellow to white solid Vilsmeier reagent may be observed.
2. Formylation Reaction:
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Dissolve 1-methoxy-4-(trifluoromethoxy)benzene (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM).
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Cool the Vilsmeier reagent mixture back to 0-5 °C.
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Slowly add the solution of 1-methoxy-4-(trifluoromethoxy)benzene to the Vilsmeier reagent, maintaining the temperature below 10 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours, or until the reaction is complete as monitored by TLC or GC.
3. Work-up and Purification:
-
Cool the reaction mixture to room temperature and slowly pour it into a vigorously stirred mixture of crushed ice and water.
-
Neutralize the aqueous solution with a base such as sodium hydroxide or sodium carbonate to a pH of 6-7.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or by conversion to the imine derivative as previously described for higher purity.[3]
Method 2: Ortho-lithiation and Formylation
Extreme caution must be exercised when working with organolithium reagents. This reaction must be carried out under a strictly inert atmosphere (e.g., argon or nitrogen) in anhydrous solvents.
1. Lithiation:
-
In a flame-dried reaction vessel under an inert atmosphere, dissolve 1-methoxy-4-(trifluoromethoxy)benzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi, 1.1 equivalents) dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1-2 hours.
2. Formylation:
-
To the cooled solution, slowly add anhydrous N,N-dimethylformamide (DMF, 1.2 equivalents) dropwise, ensuring the temperature remains below -70 °C.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
3. Work-up and Purification:
-
Cool the reaction mixture to 0 °C and slowly quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify by vacuum distillation or column chromatography.
Visualizations
Caption: Experimental workflow for the Vilsmeier-Haack synthesis.
References
Preventing decomposition of 2-Methoxy-5-(trifluoromethoxy)benzaldehyde during synthesis
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the decomposition of 2-Methoxy-5-(trifluoromethoxy)benzaldehyde during its synthesis and handling. This resource offers troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to enhance reaction yields and ensure product stability.
Troubleshooting Guide
Decomposition of this compound can manifest as discoloration, the appearance of additional spots on a TLC plate, or low yields. The primary cause of degradation is the oxidation of the highly reactive aldehyde functional group.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Aldehyde | Oxidation of the aldehyde to the corresponding carboxylic acid (2-Methoxy-5-(trifluoromethoxy)benzoic acid). | - Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to atmospheric oxygen.[1] - Use freshly distilled or high-purity starting materials and solvents to eliminate potential oxidants.[1] - Keep reaction temperatures as low as feasible to slow the rate of oxidation. |
| Formation of Colored Impurities | Potential side reactions involving the methoxy or trifluoromethoxy groups under harsh conditions, or polymerization of the aldehyde. | - Avoid strong acids or bases that could potentially cleave the methoxy ether linkage. - The trifluoromethoxy group is generally stable, but extreme temperatures should be avoided.[2] - Store the purified product at low temperatures (2-8°C) under an inert atmosphere and protected from light.[3] |
| Product Discoloration During Storage | Slow oxidation over time due to exposure to air and/or light. | - Store the compound in an amber vial under an inert gas.[4][5] - For long-term storage, consider refrigeration at 2-8°C.[3] |
| Incomplete Reaction | Insufficient reactivity of starting materials or suboptimal reaction conditions. | - If synthesizing via a carbonylation reaction, ensure the palladium catalyst is active and the carbon monoxide pressure is adequate.[3] - For coupling reactions, verify the quality of the organometallic reagents.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the most likely decomposition product of this compound?
A1: The most common decomposition product is the corresponding carboxylic acid, 2-Methoxy-5-(trifluoromethoxy)benzoic acid, formed through the oxidation of the aldehyde group. Benzaldehydes are generally susceptible to oxidation.[7][8]
Q2: How can I detect the presence of the carboxylic acid impurity?
A2: The presence of the carboxylic acid can be detected by Thin-Layer Chromatography (TLC), where it will typically have a different Rf value than the aldehyde. It can also be identified by spectroscopic methods such as FT-IR (appearance of a broad O-H stretch) and NMR spectroscopy. A simple method to remove this acidic impurity is to wash an ethereal solution of the product with a saturated aqueous solution of sodium bicarbonate.[9]
Q3: Is the trifluoromethoxy group stable under typical synthesis conditions?
A3: Yes, the trifluoromethoxy group is known for its high chemical and metabolic stability due to the strength of the carbon-fluorine bonds.[2][10] It is significantly more stable than a methoxy group and is unlikely to decompose under standard synthetic conditions used for benzaldehyde synthesis.
Q4: What are the recommended storage conditions for this compound?
A4: To prevent oxidation, the compound should be stored in a tightly sealed container, preferably under an inert atmosphere (like nitrogen or argon), and kept in a cool, dark place.[4][5] For long-term stability, refrigeration at 2-8°C is recommended.[3]
Q5: Can I purify the aldehyde if it has started to decompose?
A5: Yes. If the primary impurity is the carboxylic acid, it can be removed by dissolving the crude product in a non-polar organic solvent (like diethyl ether) and washing with a mild aqueous base such as sodium bicarbonate solution. The purified aldehyde can then be recovered from the organic layer.[9] For other impurities, column chromatography or distillation under reduced pressure may be effective.
Experimental Protocols
General Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Quality Control: Detecting Oxidation via TLC
A simple and effective way to monitor for the decomposition of the aldehyde to the carboxylic acid is by Thin-Layer Chromatography (TLC).
Caption: TLC plate diagram illustrating the detection of the carboxylic acid impurity.
Data Summary
The following table provides hypothetical data for optimizing the reaction to minimize decomposition, based on general principles of organic synthesis. This should be used as a template for recording experimental findings.
| Run | Atmosphere | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (by GC-MS, %) | Notes |
| 1 | Air | 50 | 6 | 65 | 90 | Significant amount of carboxylic acid byproduct observed. |
| 2 | Nitrogen | 50 | 6 | 85 | 98 | Oxidation significantly reduced under inert atmosphere. |
| 3 | Nitrogen | 25 | 12 | 80 | 99 | Slower reaction at lower temperature, but higher purity. |
| 4 | Nitrogen | 70 | 4 | 82 | 95 | Faster reaction but slightly lower purity, minor colored impurities. |
Logical Troubleshooting Flowchart
If you are experiencing issues with the synthesis, follow this logical workflow to identify and resolve the problem.
Caption: A logical flowchart for troubleshooting the synthesis of the target compound.
References
- 1. benchchem.com [benchchem.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(Trifluoromethyl)benzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 4. guidechem.com [guidechem.com]
- 5. p-Anisaldehyde Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. US4440953A - Purification of N-substituted aminobenzaldehydes - Google Patents [patents.google.com]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
Validation & Comparative
NMR analysis and interpretation for 2-Methoxy-5-(trifluoromethoxy)benzaldehyde
For researchers, scientists, and drug development professionals, Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. This guide provides a detailed comparative analysis of the ¹H and ¹³C NMR spectra of 2-Methoxy-5-(trifluoromethoxy)benzaldehyde and two structurally related isomers, vanillin and isovanillin. The comparison highlights the influence of substituent patterns on chemical shifts and coupling constants, offering valuable insights for spectral interpretation.
¹H and ¹³C NMR Spectral Data Comparison
The following tables summarize the key ¹H and ¹³C NMR spectral data for this compound, vanillin, and isovanillin. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).
A Note on the Data for this compound: Experimental ¹H NMR data for the structurally similar compound 2-Methoxy-5-(trifluoromethyl)benzaldehyde is presented here as a proxy. Experimental ¹³C NMR data for this compound was not available in the conducted search.
Table 1: ¹H NMR Spectral Data Comparison
| Assignment | 2-Methoxy-5-(trifluoromethyl)benzaldehyde | Vanillin | Isovanillin |
| Solvent | CDCl₃ | CDCl₃ | CDCl₃ |
| Aldehyde (-CHO) | 10.4 (s, 1H) | 9.82 (s, 1H) | 9.83 (s, 1H) |
| Aromatic (H-3) | 7.15 (d, J=8.8 Hz, 1H) | - | 7.42 (d, J=1.9 Hz, 1H) |
| Aromatic (H-4) | 7.81 (dd, J=8.8, 2.2 Hz, 1H) | - | 6.97 (d, J=8.8 Hz, 1H) |
| Aromatic (H-6) | 7.95 (d, J=2.2 Hz, 1H) | 7.42 (dd, J=8.2, 1.8 Hz, 1H) | - |
| Aromatic (H-2) | - | 7.44 (d, J=1.8 Hz, 1H) | 7.44 (d, J=8.8 Hz, 1H) |
| Aromatic (H-5) | - | 7.05 (d, J=8.2 Hz, 1H) | - |
| Methoxy (-OCH₃) | 4.0 (s, 3H) | 3.96 (s, 3H) | 3.97 (s, 3H) |
| Hydroxyl (-OH) | - | ~6.1 (br s, 1H) | ~6.1 (br s, 1H) |
Table 2: ¹³C NMR Spectral Data Comparison
| Assignment | This compound | Vanillin | Isovanillin |
| Solvent | Data not available | CDCl₃ | CDCl₃ |
| Aldehyde (C=O) | Data not available | 191.1 | 190.9 |
| Aromatic (C-1) | Data not available | 129.9 | 130.2 |
| Aromatic (C-2) | Data not available | 108.7 | 112.1 |
| Aromatic (C-3) | Data not available | 151.7 | 147.8 |
| Aromatic (C-4) | Data not available | 147.0 | 152.1 |
| Aromatic (C-5) | Data not available | 114.4 | 127.6 |
| Aromatic (C-6) | Data not available | 127.6 | 114.7 |
| Methoxy (-OCH₃) | Data not available | 56.0 | 56.1 |
| Trifluoromethoxy (-OCF₃) | Data not available | - | - |
Interpretation of NMR Spectra
The electronic properties and positions of the substituents on the benzaldehyde ring significantly influence the chemical shifts of the aldehydic and aromatic protons and carbons.[1]
-
Aldehyde Proton: The aldehyde proton in all three compounds appears as a singlet in the downfield region (9.8-10.4 ppm) due to the strong deshielding effect of the carbonyl group.
-
Aromatic Protons: The substitution pattern on the aromatic ring dictates the chemical shifts and coupling patterns of the aromatic protons. In vanillin and isovanillin, the electron-donating hydroxyl and methoxy groups cause upfield shifts of the aromatic protons compared to unsubstituted benzaldehyde. The trifluoromethyl group in 2-Methoxy-5-(trifluoromethyl)benzaldehyde is strongly electron-withdrawing, leading to a downfield shift of the aromatic protons.
-
Methoxy Protons: The methoxy protons in all three compounds appear as sharp singlets around 3.9-4.0 ppm.
-
Carbonyl Carbon: The carbonyl carbon of the aldehyde group is highly deshielded and appears far downfield in the ¹³C NMR spectrum, typically around 191 ppm.
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents. Electron-donating groups like -OH and -OCH₃ cause an upfield shift (shielding), while electron-withdrawing groups like -CF₃ cause a downfield shift (deshielding).
Experimental Protocols
A general protocol for acquiring ¹H and ¹³C NMR spectra for small organic molecules is provided below.
1. Sample Preparation:
-
Weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp and symmetrical peaks.
3. Data Acquisition:
-
¹H NMR:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a standard pulse sequence (e.g., a single 90° pulse).
-
Set the acquisition time to 2-4 seconds and the relaxation delay to 1-5 seconds.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.
-
Due to the low natural abundance of ¹³C, a larger number of scans is typically required compared to ¹H NMR.
-
A longer relaxation delay may be necessary for quaternary carbons.
-
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the NMR spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Visualizations
The following diagrams illustrate the workflow of NMR analysis and the chemical structures of the compared compounds.
References
A Comparative Analysis of 2-Methoxy-5-(trifluoromethoxy)benzaldehyde and 2-Methoxy-5-(trifluoromethyl)benzaldehyde for Advanced Research Applications
In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. The trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) groups, in particular, are pivotal in modulating the physicochemical and biological properties of aromatic scaffolds. This guide provides an objective comparison of 2-Methoxy-5-(trifluoromethoxy)benzaldehyde and 2-Methoxy-5-(trifluoromethyl)benzaldehyde, two closely related benzaldehyde derivatives that serve as versatile building blocks in the synthesis of novel compounds. This analysis, supported by available data, aims to assist researchers, scientists, and drug development professionals in selecting the appropriate intermediate for their specific applications.
Physicochemical Properties: A Head-to-Head Comparison
The introduction of an oxygen atom between the phenyl ring and the trifluoromethyl group results in distinct differences in the physicochemical properties of these two compounds. The following table summarizes their key characteristics based on available data.
| Property | This compound | 2-Methoxy-5-(trifluoromethyl)benzaldehyde |
| CAS Number | 145742-65-0[1] | 146539-83-5[2] |
| Molecular Formula | C₉H₇F₃O₃[1] | C₉H₇F₃O₂[3] |
| Molecular Weight | 220.15 g/mol [1] | 204.15 g/mol [2][3] |
| Appearance | Light orange to yellow to green clear liquid[1] | Solid |
| Melting Point | 20 - 25 °C[1] | Not specified |
| Density | 1.36 g/mL[1] | Not specified |
| Refractive Index | n20/D 1.48[1] | Not specified |
| Purity | ≥ 98% (GC)[1] | 95% |
| Topological Polar Surface Area | Not specified | 26.3 Ų[3] |
| IUPAC Name | This compound[4] | 2-methoxy-5-(trifluoromethyl)benzaldehyde[3] |
| SMILES | COC1=C(C=C(C=C1)OC(F)(F)F)C=O[4] | COC1=C(C=C(C=C1)C(F)(F)F)C=O[3] |
| InChIKey | ATRDCTRZAJKDPL-UHFFFAOYSA-N[4] | WFRURKYDETYZGF-UHFFFAOYSA-N[3] |
Influence of -OCF₃ vs. -CF₃ Groups on Molecular Properties
The primary distinction between the two title compounds lies in the substituent at the 5-position of the benzaldehyde ring. Both the trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups are highly electronegative and confer increased metabolic stability due to the strength of the C-F bond.[5] However, the intervening oxygen atom in the -OCF₃ group introduces significant modifications to the molecule's electronic and steric profile.
Lipophilicity and Permeability: The trifluoromethoxy group is known to increase lipophilicity more significantly than the trifluoromethyl group. This property is crucial in drug design, as it can enhance a molecule's ability to cross biological membranes, thereby improving its absorption, distribution, metabolism, and excretion (ADME) profile.[5] The -OCF₃ group allows for the fine-tuning of logP values to optimize membrane permeability and bioavailability.[5][6]
Electronic Effects: Both groups are strong electron-withdrawing substituents.[6] This property influences the reactivity of the benzaldehyde, particularly the electrophilicity of the aldehyde carbon and the susceptibility of the aromatic ring to further substitution. The oxygen atom in the -OCF₃ group, while part of a highly electronegative moiety, can also participate in resonance, which can modulate the overall electronic effect compared to the purely inductive withdrawal of the -CF₃ group.
Conformational Differences: The presence of the -OCF₃ group can lead to different conformational preferences compared to the -CF₃ group. For instance, trifluoromethoxybenzenes without ortho substituents tend to adopt a non-planar conformation where the -OCF₃ group is out of the plane of the phenyl ring.[7] This can have significant implications for how a molecule fits into a biological target's binding site.
Applications in Synthesis
Both this compound and 2-Methoxy-5-(trifluoromethyl)benzaldehyde are valuable intermediates in organic synthesis.
-
Pharmaceutical Development: They serve as key building blocks for synthesizing compounds with potential biological activity.[1] Substituted benzaldehydes are precursors to various pharmacologically active scaffolds, including Schiff bases and other heterocyclic systems, which have shown antimicrobial and anticancer properties.[8]
-
Agrochemicals: These aldehydes are used in the formulation of pesticides and herbicides.[1] The fluorine-containing moieties can enhance the efficacy and environmental persistence of these agents.
-
Material Science: The unique properties imparted by the trifluoromethoxy group, such as improved thermal stability and chemical resistance, make this compound a useful compound in the development of advanced polymers and coatings.[1]
Experimental Protocols
While specific biological data for the direct comparison of these two molecules is limited in the public domain, a general experimental protocol for a common derivatization is provided below. The synthesis of Schiff bases from benzaldehydes is a fundamental reaction used to generate libraries of compounds for biological screening.[8]
General Protocol for Schiff Base Synthesis
Objective: To synthesize a Schiff base derivative from a substituted benzaldehyde and a primary amine for subsequent biological evaluation.
Materials:
-
This compound OR 2-Methoxy-5-(trifluoromethyl)benzaldehyde (1.0 eq)
-
Substituted primary amine (e.g., 4-aminoantipyrine) (1.0 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Dissolve the substituted benzaldehyde (1.0 eq) in a minimal amount of absolute ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
To this solution, add the primary amine (1.0 eq) dissolved in absolute ethanol.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The solid product that precipitates out is collected by vacuum filtration.
-
Wash the solid product with cold ethanol to remove any unreacted starting materials.
-
Dry the purified Schiff base product in a vacuum oven.
-
Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).
This protocol provides a foundational method for derivatizing these benzaldehydes, enabling the exploration of their potential in various biological assays.
Conclusion
The choice between this compound and 2-Methoxy-5-(trifluoromethyl)benzaldehyde depends critically on the desired properties of the final molecule.
-
For enhanced lipophilicity and potentially improved membrane permeability in drug candidates, this compound is the superior choice. Its ability to fine-tune logP values is a significant advantage in pharmacokinetic optimization.[5]
-
For applications where a strong, purely inductive electron-withdrawing effect is desired without the additional resonance effects of the ether oxygen, 2-Methoxy-5-(trifluoromethyl)benzaldehyde may be preferred.
Both compounds are excellent starting points for creating novel molecules with high metabolic stability. Their distinct electronic and steric profiles offer a valuable tool for medicinal chemists and material scientists to systematically investigate structure-activity relationships and develop next-generation compounds.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. PubChemLite - this compound (C9H7F3O3) [pubchemlite.lcsb.uni.lu]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to 2-Methoxy-5-(trifluoromethoxy)benzaldehyde and Its Alternatives in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and agrochemical development, the choice of reagents is paramount to achieving desired molecular complexity and biological activity. 2-Methoxy-5-(trifluoromethoxy)benzaldehyde stands out as a versatile aromatic aldehyde, prized for the unique electronic properties imparted by its trifluoromethoxy group, which enhances its reactivity and solubility in various organic solvents.[1] This guide provides an objective comparison of this compound with alternative benzaldehyde derivatives, supported by experimental data from key synthetic transformations, to aid researchers in making informed decisions for their synthetic strategies.
Performance in Claisen-Schmidt Condensation
The Claisen-Schmidt condensation, a fundamental carbon-carbon bond-forming reaction between an aromatic aldehyde and a ketone, is a cornerstone for the synthesis of chalcones—precursors to flavonoids and other biologically active molecules.[2] The reactivity of the benzaldehyde derivative is a critical factor influencing the reaction yield. The electron-withdrawing nature of the trifluoromethoxy group in this compound is expected to enhance the electrophilicity of the carbonyl carbon, thereby promoting nucleophilic attack and potentially leading to higher yields and faster reaction rates compared to benzaldehydes with electron-donating groups.
Below is a comparative summary of reported yields for the synthesis of various chalcones from the reaction of substituted benzaldehydes with acetophenone, typically under basic conditions.
| Substituted Benzaldehyde | Ketone | Catalyst/Solvent | Yield (%) |
| Benzaldehyde | Acetophenone | NaOH/Ethanol | 43 |
| 4-Methylbenzaldehyde | Acetophenone | Solid NaOH (Solvent-free) | High |
| 4-Methoxybenzaldehyde | Acetophenone | NaOH/Ethanol | 85 |
| 4-Chlorobenzaldehyde | Acetophenone | NaOH/Ethanol | 75 |
| 3-Nitrobenzaldehyde | Acetophenone | NaOH/Ethanol | 80 |
| 2-(Trifluoromethyl)benzaldehyde | 2'-Methoxyacetophenone | NaOH/Ethanol | Not specified |
Note: Direct comparative yield data for this compound under identical conditions was not available in the reviewed literature. The table provides context based on the general reactivity trends of substituted benzaldehydes.
Experimental Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis
This protocol provides a representative procedure for the Claisen-Schmidt condensation between a substituted benzaldehyde and acetophenone.[2]
Materials:
-
Substituted Benzaldehyde (e.g., 3-Nitrobenzaldehyde)
-
Acetophenone
-
95% Ethanol
-
Sodium Hydroxide (NaOH) solution (e.g., 10% aqueous solution)
-
Deionized Water
-
Hydrochloric Acid (HCl), 10% solution
Procedure:
-
Reaction Setup: In a suitable flask, combine 0.75 g of the substituted benzaldehyde, 0.60 ml of acetophenone, and 4.0 ml of 95% ethanol.
-
Dissolution: Swirl the flask to dissolve the solids. Gentle warming may be necessary.
-
Base Addition: Add 0.5 ml of the NaOH solution to the mixture.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, pour the mixture into a beaker containing ice-cold water.
-
Neutralization: Neutralize the mixture with a 10% solution of hydrochloric acid.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the solid with cold deionized water. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Logical Workflow for Chalcone Synthesis
The following diagram illustrates the general workflow for the synthesis and purification of chalcones via the Claisen-Schmidt condensation.
Alternative Reagents and Their Characteristics
Several alternatives to this compound can be considered, depending on the specific requirements of the synthesis. The choice of substituent on the benzaldehyde ring significantly influences reactivity.
-
Benzaldehydes with Electron-Withdrawing Groups (EWGs):
-
Examples: 4-Nitrobenzaldehyde, 4-Chlorobenzaldehyde, 2-(Trifluoromethyl)benzaldehyde.
-
Characteristics: These reagents generally exhibit higher reactivity in nucleophilic addition reactions due to the increased electrophilicity of the carbonyl carbon. This can lead to higher yields and shorter reaction times.
-
-
Benzaldehydes with Electron-Donating Groups (EDGs):
-
Examples: 4-Methoxybenzaldehyde, 4-Methylbenzaldehyde.
-
Characteristics: These reagents are typically less reactive than those with EWGs. The electron-donating nature of the substituents decreases the partial positive charge on the carbonyl carbon.
-
-
Fluorinated Benzaldehydes:
-
Examples: 2,4,6-Trifluorobenzaldehyde.
-
Characteristics: The strategic placement of fluorine atoms can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity, making them valuable in drug discovery.
-
Role in Medicinal Chemistry: Targeting Signaling Pathways
While a specific signaling pathway directly modulated by this compound is not extensively documented in readily available literature, its structural motifs are common in molecules designed to interact with various biological targets. For instance, chalcone derivatives, synthesized from benzaldehydes, are known to modulate numerous signaling pathways implicated in cancer and other diseases.
One such example is the Nrf2 signaling pathway, a key regulator of cellular defense against oxidative and electrophilic stress. The synthesis of 2-Trifluoromethyl-2'-methoxychalcone, a potent activator of this pathway, utilizes 2-(trifluoromethyl)benzaldehyde.[3] This highlights the potential for fluorinated benzaldehydes to serve as precursors for compounds that modulate critical cellular pathways.
The general logic for the involvement of such compounds in signaling pathway modulation often follows the structure-activity relationship principles where the substituted benzaldehyde is a key pharmacophore that interacts with a biological target, such as an enzyme or receptor, to elicit a downstream signaling cascade.
The following diagram illustrates a generalized concept of how a synthetic molecule, derived from a substituted benzaldehyde, might interact with a cellular signaling pathway.
References
The Role of 2-Methoxy-5-(trifluoromethoxy)benzaldehyde in Bioavailability Enhancement: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The quest to enhance the oral bioavailability of drug candidates is a critical endeavor in pharmaceutical development. Poor bioavailability can lead to suboptimal therapeutic efficacy and increased dosage requirements, consequently elevating the risk of adverse effects.[1] This guide provides a comparative analysis of strategies for bioavailability enhancement, with a specific focus on the potential, though currently undocumented, role of 2-Methoxy-5-(trifluoromethoxy)benzaldehyde. While direct experimental evidence for its efficacy is not publicly available, we will explore its chemical properties and compare them to established bioavailability enhancers, providing a framework for potential future investigation.
Understanding Bioavailability
Bioavailability is the fraction of an administered drug that reaches the systemic circulation in an unchanged form.[1] For orally administered drugs, this is influenced by several factors including solubility, permeability, and first-pass metabolism.[2] A low bioavailability necessitates higher drug doses to achieve the desired therapeutic concentration, which can increase costs and the potential for side effects.[1]
This compound: A Candidate for Investigation
This compound is a substituted benzaldehyde with a molecular formula of C9H7F3O3.[3] Its structure, featuring a methoxy and a trifluoromethoxy group, suggests it may possess properties that could influence biological systems. The trifluoromethoxy group, in particular, is known to enhance metabolic stability and membrane permeability of molecules, making it a valuable moiety in drug design.[4]
While this compound is utilized as a versatile building block in the synthesis of pharmaceuticals and agrochemicals[4], to date, no published studies have specifically evaluated its efficacy as a bioavailability enhancer. Research on other benzaldehyde derivatives, however, offers some insights. For instance, some studies suggest that certain benzaldehydes can influence membrane permeability, a key factor in drug absorption.[5][6] Another related compound, 2-methoxycinnamaldehyde, has been shown to activate the NRF2 pathway, which is involved in cellular defense and could indirectly influence drug metabolism.[7]
Established Bioavailability Enhancement Strategies
A variety of methods are employed to improve the bioavailability of poorly absorbed drugs. These can be broadly categorized into formulation-based and chemistry-based approaches.
Table 1: Comparison of Common Bioavailability Enhancement Strategies
| Strategy | Mechanism of Action | Advantages | Disadvantages | Examples |
| Particle Size Reduction | Increases surface area to volume ratio, enhancing dissolution rate.[8] | Broadly applicable, relatively simple technology. | May not be effective for all drugs, potential for particle aggregation. | Micronization, Nanosizing.[8] |
| Lipid-Based Formulations | Solubilizes lipophilic drugs and can enhance lymphatic uptake, bypassing first-pass metabolism.[9] | Significant bioavailability improvement for lipophilic drugs. | Can be complex to formulate and manufacture. | Self-emulsifying drug delivery systems (SEDDS), Liposomes.[2][9] |
| Solid Dispersions | Disperses the drug in a carrier matrix at the molecular level, improving dissolution. | Can significantly enhance the solubility of poorly soluble drugs. | Potential for physical instability (recrystallization) over time. | Amorphous solid dispersions. |
| Prodrugs | Chemically modifies the drug to improve its physicochemical properties (e.g., solubility, permeability), which is then converted to the active drug in the body.[1] | Can overcome multiple barriers to bioavailability. | Requires careful design to ensure efficient conversion to the active form. | L-DOPA (prodrug of dopamine). |
| Use of Bioenhancers | Co-administration of compounds that inhibit drug-metabolizing enzymes or efflux transporters. | Can increase the bioavailability of a wide range of drugs. | Potential for drug-drug interactions. | Piperine (from black pepper), Quercetin.[10] |
Experimental Protocols for Evaluating Bioavailability Enhancement
To rigorously assess the efficacy of a potential bioavailability enhancer like this compound, a series of in vitro and in vivo experiments are necessary.
In Vitro Permeability Assay (Caco-2 Cell Model)
This assay is widely used to predict the intestinal permeability of a drug.
Protocol:
-
Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21-25 days to form a differentiated monolayer that mimics the intestinal epithelium.
-
Compound Preparation: The test drug is dissolved in a suitable vehicle, with and without the potential enhancer (e.g., this compound).
-
Permeability Study: The drug solution is added to the apical (donor) side of the transwell. Samples are collected from the basolateral (receiver) side at various time points.
-
Quantification: The concentration of the drug in the collected samples is determined using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated to quantify the rate of drug transport across the cell monolayer.
In Vivo Pharmacokinetic Study
This study evaluates the absorption, distribution, metabolism, and excretion (ADME) of a drug in a living organism.
Protocol:
-
Animal Model: Typically, rodents (rats or mice) are used.
-
Drug Administration: The drug is administered orally to two groups of animals: one group receiving the drug alone (control) and the other receiving the drug in combination with the potential enhancer.
-
Blood Sampling: Blood samples are collected at predetermined time points after drug administration.
-
Plasma Analysis: Plasma is separated from the blood samples, and the drug concentration is quantified using a validated analytical method.
-
Pharmacokinetic Analysis: Key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC) are calculated to determine the extent of drug absorption.
Visualizing Potential Mechanisms
While the specific mechanism of this compound is unknown, we can visualize general pathways by which bioavailability enhancers may act.
Caption: General mechanisms of bioavailability enhancement in the GI tract.
The above diagram illustrates how a hypothetical enhancer could improve drug bioavailability by increasing dissolution and permeability, while inhibiting metabolic enzymes (like Cytochrome P450s) and efflux pumps (like P-glycoprotein).
Caption: A typical workflow for the development of a bioavailability enhancer.
Conclusion
While this compound presents an interesting profile due to its chemical structure, there is currently no direct scientific evidence to support its use as a bioavailability enhancer. The field of bioavailability enhancement is rich with established and emerging strategies, from advanced formulation techniques to the co-administration of natural bioenhancers. For researchers and drug development professionals, the path forward for any new candidate, including this compound, would involve rigorous in vitro and in vivo testing to first establish efficacy and then to elucidate the underlying mechanism of action. The experimental frameworks and comparative data presented in this guide offer a robust starting point for such investigations.
References
- 1. colorcon.com [colorcon.com]
- 2. Bioavailability Enhancement Solutions | Vici Health Sciences [vicihealthsciences.com]
- 3. PubChemLite - this compound (C9H7F3O3) [pubchemlite.lcsb.uni.lu]
- 4. chemimpex.com [chemimpex.com]
- 5. Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. NRF2 activation by 2-methoxycinnamaldehyde attenuates inflammatory responses in macrophages via enhancing autophagy flux - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FORMULATION DEVELOPMENT - Bioavailability Enhancement Strategies & Opportunities [drug-dev.com]
- 10. jddtonline.info [jddtonline.info]
Mass Spectrometry of 2-Methoxy-5-(trifluoromethoxy)benzaldehyde Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The analysis of substituted benzaldehyde derivatives is crucial in various fields, including drug discovery, metabolomics, and materials science. 2-Methoxy-5-(trifluoromethoxy)benzaldehyde, with its unique combination of electron-donating (methoxy) and electron-withdrawing (trifluoromethoxy) groups, presents an interesting case for mass spectrometric analysis. This guide provides a predictive overview of its mass spectral behavior and compares potential derivatization strategies to enhance its detection and characterization. The information herein is based on established fragmentation principles of aromatic aldehydes, ethers, and trifluoromethoxy compounds, offering a foundational resource in the absence of direct experimental data for this specific molecule and its derivatives.
Predicted Mass Spectral Fragmentation of this compound
The electron ionization (EI) mass spectrum of this compound is expected to be dominated by fragmentation pathways characteristic of aromatic aldehydes and the substituents on the phenyl ring. The molecular ion (M+) peak should be clearly visible due to the stability of the aromatic system.
Key fragmentation pathways for aromatic aldehydes include the loss of a hydrogen radical (M-1), the formyl radical (CHO, M-29), and carbon monoxide (CO, M-28).[1][2][3] For ethers like anisole, common fragmentation includes the loss of a methyl radical (-CH3) and formaldehyde (H2CO).[4] The trifluoromethoxy group may lead to fragments from the cleavage of the C-O or O-CF3 bond.
Below is a table summarizing the predicted major ions in the mass spectrum of this compound.
| m/z (Predicted) | Ion Formula | Proposed Structure/Origin | Notes |
| 220 | [C9H7F3O3]+• | Molecular Ion (M+) | The parent molecule with one electron removed. |
| 219 | [C9H6F3O3]+ | [M-H]+ | Loss of the aldehydic hydrogen radical, a common fragmentation for aldehydes.[1][2] |
| 205 | [C8H4F3O3]+ | [M-CH3]+ | Loss of a methyl radical from the methoxy group. |
| 191 | [C8H6F3O2]+ | [M-CHO]+ | Loss of the formyl radical, leading to a substituted phenyl cation.[1][2] |
| 190 | [C8H5F3O2]+• | [M-H2CO]+• | Loss of formaldehyde from the methoxy group, a characteristic fragmentation of anisole derivatives.[4] |
| 163 | [C7H5F3O]+• | [M-CHO, -CO]+• | Subsequent loss of carbon monoxide from the [M-CHO]+ fragment. |
| 135 | [C7H4O3]+ | [M-CF3, -H]+ | Loss of a trifluoromethyl radical and a hydrogen atom. |
Comparative Analysis of Derivatization Strategies
To improve chromatographic separation and mass spectrometric sensitivity, especially in complex matrices, derivatization of the aldehyde functional group is a common strategy.[5][6] This is particularly useful for liquid chromatography-mass spectrometry (LC-MS) analysis.
| Derivatization Method | Reagent | Advantages | Disadvantages | Expected Mass Shift |
| Oximation | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | Highly sensitive for electron capture negative ionization (ECNI) GC-MS.[7] Excellent for trace analysis. | May produce syn- and anti-isomers, leading to multiple chromatographic peaks. | +195 Da |
| Hydrazone Formation | 2,4-Dinitrophenylhydrazine (DNPH) | Produces stable, colored derivatives suitable for UV-Vis and LC-MS analysis.[8][9] | Can be less volatile for GC-MS. | +180 Da (after loss of H2O) |
Experimental Protocols
While specific experimental data for this compound is not available, a general protocol for its analysis by GC-MS following derivatization is provided below.
Sample Preparation and PFBHA Derivatization for GC-MS Analysis:
-
Standard Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as acetonitrile or methanol.
-
Derivatization Reaction:
-
To 100 µL of the standard solution (or sample extract), add 100 µL of a 10 mg/mL solution of PFBHA in pyridine.
-
Add 200 µL of a catalyst, such as a 1% solution of hydrochloric acid in methanol.
-
Vortex the mixture and heat at 60-70°C for 1 hour.
-
After cooling to room temperature, the reaction mixture can be diluted with a non-polar solvent like hexane and washed with water to remove excess reagent and catalyst. The organic layer is then collected for analysis.
-
-
GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Inlet: Splitless mode, 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-550.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Visualizing Fragmentation and Workflows
To better understand the predicted molecular behavior and analytical processes, the following diagrams are provided.
Caption: Predicted EI fragmentation of this compound.
Caption: General workflow for derivatization and GC-MS analysis of an aldehyde.
References
- 1. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. Mass fragmentation in benzaldehyde | Filo [askfilo.com]
- 3. scribd.com [scribd.com]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. commons.und.edu [commons.und.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Determination of patterns of biologically relevant aldehydes in exhaled breath condensate of healthy subjects by liquid chromatography/atmospheric chemical ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
Biological activity comparison of compounds synthesized with 2-Methoxy-5-(trifluoromethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential biological activities of compounds synthesized from the starting material 2-Methoxy-5-(trifluoromethoxy)benzaldehyde. Due to a lack of specific studies on derivatives of this particular aldehyde, this comparison is based on experimental data for structurally similar compounds, particularly chalcones and Schiff bases, which are common and biologically active derivatives of benzaldehydes. The inclusion of methoxy and trifluoromethoxy groups on the phenyl ring is known to influence the lipophilicity and electronic properties of the resulting compounds, which can significantly impact their biological efficacy.
Overview of Potential Biological Activities
Compounds derived from substituted benzaldehydes, such as chalcones and Schiff bases, are known to exhibit a wide range of pharmacological effects. The presence of a trifluoromethyl or trifluoromethoxy group can enhance the metabolic stability and cell permeability of a molecule, often leading to improved biological activity. The methoxy group is also a common feature in many biologically active natural products and synthetic compounds. Based on analogous structures, derivatives of this compound are anticipated to possess antimicrobial, anticancer, and anti-inflammatory properties.
Data Presentation: Comparative Biological Activity
The following tables summarize the biological activities of chalcone and Schiff base derivatives with substitutions that are structurally related to those in compounds derived from this compound. This data is intended to provide a representative comparison.
Table 1: Antimicrobial Activity of Structurally Similar Chalcone Derivatives
| Compound Class | Specific Compound/Substitution | Test Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Chalcones | (E)-3-(2-(Trifluoromethyl)phenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | S. aureus | 15.62 | Ampicillin | 3.9 |
| (E)-3-(3-(Trifluoromethyl)phenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | S. aureus | 7.81 | Ampicillin | 3.9 | |
| (E)-3-(4-(Trifluoromethyl)phenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | S. aureus | 31.25 | Ampicillin | 3.9 | |
| (E)-3-(2-(Trifluoromethyl)phenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | C. albicans | 31.25 | Fluconazole | 1.95 | |
| (E)-3-(3-(Trifluoromethyl)phenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | C. albicans | 15.62 | Fluconazole | 1.95 | |
| (E)-3-(4-(Trifluoromethyl)phenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | C. albicans | 62.5 | Fluconazole | 1.95 |
MIC: Minimum Inhibitory Concentration. Data is representative of trifluoromethyl-substituted chalcones.[1]
Table 2: Anticancer Activity of Structurally Similar Chalcone and Pyrazoline Derivatives
| Compound Class | Specific Compound/Substitution | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Pyrazolines | N-phenylpyrazoline with methoxy substituent (2g) | HeLa | - | - | - |
| N-phenylpyrazoline with methoxy substituent (2g) | MCF-7 | - | - | - | |
| N-phenylpyrazoline with methoxy substituent (2g) | T47D | - | - | - | |
| N-phenylpyrazoline with methoxy substituent (2g) | WiDr | - | - | - | |
| Thiazoles | 2-N-methylamino-4-(3',4',5'-trimethoxyphenyl)-5-arylthiazole (3e) | Various | Nanomolar range | - | - |
IC50: Half-maximal inhibitory concentration. Data is representative of methoxy-substituted pyrazolines and thiazoles derived from chalcones.[2][3]
Table 3: Anti-inflammatory Activity of Structurally Similar Chalcone Derivatives
| Compound Class | Assay | Compound/Substitution | Inhibition |
| Chalcones | COX-1 Inhibition (IC50) | 4'-fluoro-2'-hydroxy-dimethoxychalcone (5a) | > 30 µM |
| COX-2 Inhibition (IC50) | 4'-fluoro-2'-hydroxy-dimethoxychalcone (5a) | 12.35 µM | |
| Carrageenan-induced rat paw edema | Dimethoxychalcone 5b | 30-38% |
Data is representative of fluoro- and methoxy-substituted chalcones.[4]
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of chalcones and Schiff bases are provided below as representative examples.
Synthesis of Chalcones via Claisen-Schmidt Condensation
Objective: To synthesize chalcone derivatives from an appropriate acetophenone and benzaldehyde.
Materials:
-
Substituted acetophenone (e.g., 2,4,6-trimethoxyacetophenone)
-
Substituted benzaldehyde (e.g., 2-(Trifluoromethyl)benzaldehyde)
-
Ethanol
-
Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution
-
Stirring apparatus
-
Ice bath
-
Filtration apparatus
Procedure:
-
Dissolve the substituted acetophenone (1 equivalent) and the substituted benzaldehyde (1 equivalent) in ethanol in a flask.
-
Cool the mixture in an ice bath with constant stirring.
-
Slowly add an aqueous solution of NaOH or KOH dropwise to the mixture.
-
Continue stirring the reaction mixture at room temperature for a specified time (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute hydrochloric acid (HCl) if necessary to precipitate the product.
-
Collect the solid product by filtration, wash with cold water until the washings are neutral, and then dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Synthesis of Schiff Bases
Objective: To synthesize Schiff base derivatives from a primary amine and a benzaldehyde.
Materials:
-
Primary amine (e.g., aniline derivative)
-
Substituted benzaldehyde
-
Ethanol or methanol
-
Glacial acetic acid (catalytic amount)
-
Reflux apparatus
Procedure:
-
Dissolve the substituted benzaldehyde (1 equivalent) in ethanol or methanol in a round-bottom flask.
-
Add the primary amine (1 equivalent) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for a specified period (typically 2-6 hours).
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The solid product that crystallizes out is collected by filtration, washed with a small amount of cold ethanol, and dried.
Antimicrobial Activity Assay (Broth Microdilution Method)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
Materials:
-
Synthesized compounds
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Standard antimicrobial agents (e.g., Ampicillin, Fluconazole)
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound stock solutions in the appropriate growth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the test microorganism and add it to each well.
-
Include positive controls (medium with inoculum and no compound) and negative controls (medium only).
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vitro Anticancer Activity (MTT Assay)
Objective: To assess the cytotoxicity of the synthesized compounds against cancer cell lines.
Materials:
-
Synthesized compounds
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals by viable cells.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Mandatory Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the synthesis and evaluation of the target compounds.
Caption: Synthetic routes to chalcones and Schiff bases and their subsequent biological evaluation.
Caption: General signaling pathway for the anticancer activity of chalcone derivatives.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.
References
- 1. acgpubs.org [acgpubs.org]
- 2. Synthesis, biological evaluation and molecular docking of methoxy n-phenylpyrazoline derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 2-substituted-4-(3',4',5'-trimethoxyphenyl)-5-aryl thiazoles as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
A Comparative Guide to HPLC Methods for Purity Analysis of 2-Methoxy-5-(trifluoromethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of 2-Methoxy-5-(trifluoromethoxy)benzaldehyde, a key building block in pharmaceutical synthesis. The purity of this starting material is critical to ensure the quality and safety of the final active pharmaceutical ingredient (API). This document outlines a standard reversed-phase HPLC (RP-HPLC) method, compares it with an alternative analytical technique, and provides detailed experimental protocols and illustrative data.
High-Performance Liquid Chromatography (HPLC) Analysis
Reversed-phase HPLC is the most common and robust method for determining the purity of moderately polar organic compounds like this compound. The separation is based on the partitioning of the analyte and its impurities between a nonpolar stationary phase (typically C18) and a polar mobile phase.
Proposed HPLC Method and Hypothetical Performance Data
Based on established methods for similar aromatic aldehydes, a standard RP-HPLC method is proposed.[1][2][3][4] The following table summarizes the chromatographic conditions and presents hypothetical performance data for the analysis of a this compound sample containing plausible impurities. Potential impurities could include starting materials, by-products, or degradation products.
Table 1: Hypothetical HPLC Performance Data for Purity Analysis
| Compound | Retention Time (min) | Peak Area (%) | Peak Height (mAU) | Resolution (USP) |
| Impurity A (e.g., a more polar precursor) | 3.5 | 0.15 | 15 | - |
| Impurity B (e.g., an isomeric by-product) | 6.8 | 0.25 | 25 | 2.1 |
| This compound | 7.5 | 99.5 | 950 | 1.8 |
| Impurity C (e.g., a less polar degradation product) | 9.2 | 0.10 | 10 | 2.5 |
Note: This data is for illustrative purposes only and actual results may vary.
Comparison with an Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
While HPLC is ideal for non-volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful alternative, particularly for the analysis of volatile and semi-volatile impurities that may not be detected by HPLC-UV.[5]
Table 2: Comparison of HPLC and GC-MS for Purity Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase. |
| Instrumentation | HPLC system with pump, injector, column, and UV or other detector. | GC system with injector, column, oven, coupled to a Mass Spectrometer detector. |
| Sample Preparation | Dissolution in a suitable solvent. | Dissolution in a volatile solvent; derivatization may be required for non-volatile compounds. |
| Typical Analytes | Non-volatile and thermally stable compounds. | Volatile and semi-volatile compounds. |
| Data Output | Chromatogram with retention time and peak area/height for quantification. | Total ion chromatogram and mass spectrum for each peak, allowing for identification and quantification. |
| Primary Application | Purity determination of the main, non-volatile component and related impurities. | Identification and quantification of volatile organic impurities, residual solvents, and contaminants. |
For routine quality control and purity assessment of this compound, RP-HPLC is the recommended method due to its robustness and suitability for the analyte's properties.[5] GC-MS serves as an excellent complementary technique for a more comprehensive impurity profile, especially for volatile species.
Experimental Protocols
Detailed HPLC Method Protocol
This protocol is a general guideline and may require optimization for specific instrumentation and samples.
1. Materials and Reagents
-
This compound reference standard (≥99.5% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, ultrapure)
-
Methanol (HPLC grade, for sample preparation)
2. Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-15 min: 50% B to 80% B
-
15-17 min: 80% B to 50% B
-
17-20 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. Sample Preparation
-
Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with methanol. Sonicate for 5 minutes to ensure complete dissolution.
-
Sample Solution (1 mg/mL): Accurately weigh about 25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to the mark with methanol. Sonicate for 5 minutes and filter through a 0.45 µm syringe filter before injection.
4. System Suitability Before sample analysis, perform five replicate injections of the standard solution to ensure the system is performing adequately. Key parameters to check include:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
5. Data Analysis The purity of the sample is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the HPLC purity analysis workflow.
Caption: Workflow for HPLC purity analysis of this compound.
References
The Trifluoromethoxy Group: A Superior Alternative to the Methoxy Group in Synthetic and Medicinal Chemistry
In the landscape of drug discovery and materials science, the strategic modification of molecular scaffolds is paramount to optimizing performance. The substitution of a simple methoxy group (-OCH₃) with a trifluoromethoxy group (-OCF₃) has emerged as a powerful tactic for enhancing key physicochemical and pharmacokinetic properties. This guide provides an objective comparison of these two functional groups, supported by experimental data, to inform the design of next-generation molecules.
Physicochemical Properties: A Tale of Two Electronically Distinct Groups
The introduction of three highly electronegative fluorine atoms dramatically alters the electronic and steric nature of the ether linkage, leading to profound differences in lipophilicity and acidity/basicity compared to the methoxy group.
Lipophilicity
The trifluoromethoxy group is one of the most lipophilic substituents used in medicinal chemistry, a stark contrast to the more hydrophilic methoxy group.[1] This increased lipophilicity, quantified by the Hansch hydrophobicity parameter (π), can significantly enhance a molecule's ability to cross biological membranes, a critical factor for oral bioavailability and central nervous system penetration.[1][2]
| Property | Methoxy (-OCH₃) Analog | Trifluoromethoxy (-OCF₃) Analog | Rationale |
| Hydrophobicity (π) | -0.02 | +1.04 | The fluorine atoms reduce the ability of the oxygen to act as a hydrogen bond acceptor and increase the overall nonpolar character of the substituent.[1] |
| Experimental logP | 2.03 (for 1,4-dimethoxybenzene)[3][4] | 2.58 (predicted for 4-trifluoromethoxyaniline)[5] | The replacement of H with F atoms leads to a more lipophilic molecule, which is reflected in a higher octanol-water partition coefficient. |
Electronic Effects and pKa
The trifluoromethoxy group is strongly electron-withdrawing, whereas the methoxy group is an electron-donating group through resonance, though slightly withdrawing by induction. This fundamental electronic difference significantly impacts the acidity or basicity of nearby functional groups. For example, the basicity of an aniline nitrogen is substantially reduced by a para-trifluoromethoxy substituent compared to a methoxy group.
| Property | 4-Methoxyaniline | 4-Trifluoromethoxyaniline | Rationale |
| pKa (of conjugate acid) | ~5.34 | 4.12 (predicted)[5] | The potent electron-withdrawing effect of the -OCF₃ group delocalizes the nitrogen lone pair, making it less available for protonation and thus rendering the aniline less basic. |
| Conformational Preference on Aryl Ring | Planar | Perpendicular (Orthogonal) | Steric and electronic repulsion between the fluorine atoms and the aromatic π-system forces the -OCF₃ group out of the plane of the ring, which can impact receptor binding.[2] |
Pharmacokinetic Profile: Enhancing Metabolic Stability
One of the most significant advantages of the trifluoromethoxy group is its exceptional metabolic stability.[1][2] Methoxy groups are highly susceptible to oxidative metabolism, primarily through O-demethylation by cytochrome P450 (CYP) enzymes. This metabolic vulnerability is a common liability in drug candidates, leading to rapid clearance and short half-lives. The trifluoromethoxy group, by contrast, is highly resistant to this metabolic pathway.
The strong carbon-fluorine bonds and the electron-withdrawing nature of the CF₃ moiety shield the ether oxygen from enzymatic attack.[1] This leads to a significantly longer in vivo half-life and improved bioavailability.
| Parameter | Methyl Analog (-CH₃) | Trifluoromethyl Analog (-CF₃) | Rationale for -OCF₃ (by extension) |
| Metabolic Products | 8 products | 2 minor products (4% of total) | The trifluoromethyl group provides a "global protective effect," blocking metabolism not only at the site of substitution but also at other positions on the molecule.[6] |
| In Vitro Half-life (t½) | Shorter | Longer | Resistance to oxidative metabolism by CYP enzymes results in a slower rate of clearance from the system.[7] |
| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | Intrinsic clearance is a measure of the metabolic capacity of the liver; blocking a major metabolic pathway significantly reduces this value.[7] |
| Data from a comparative study on picornavirus inhibitors, where a metabolically labile methyl group was replaced by a trifluoromethyl group. The protective principle is directly applicable and often more pronounced for the OCF₃ group vs. the OCH₃ group.[6] |
Experimental Protocols
To aid researchers in evaluating these properties, standardized experimental protocols are provided below.
Experimental Workflow for Analog Comparison
Protocol 1: Determination of Partition Coefficient (logP) by Shake-Flask Method
Objective: To determine the lipophilicity of a compound by measuring its partitioning between n-octanol and a buffered aqueous phase.
Materials:
-
Test compound
-
n-Octanol (HPLC grade, pre-saturated with buffer)
-
Phosphate Buffered Saline (PBS), pH 7.4 (pre-saturated with n-octanol)
-
Volumetric flasks, separatory funnels, centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation: Create a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).
-
Partitioning:
-
Add a precise volume of the stock solution to a vessel containing a known volume of n-octanol and a known volume of PBS (e.g., equal volumes).
-
Agitate the mixture vigorously (e.g., on a shaker at room temperature for 1-2 hours) to allow partitioning to reach equilibrium.
-
Allow the two phases to separate completely. Centrifugation may be required to break up emulsions.
-
-
Sampling: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.
-
Quantification: Determine the concentration of the test compound in each phase using a calibrated analytical method.
-
Calculation: Calculate the logP using the formula: logP = log₁₀([Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)
Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To determine the rate of metabolic clearance of a compound by incubating it with liver microsomes, which are rich in CYP450 enzymes.
Materials:
-
Pooled liver microsomes (e.g., human, rat)
-
Test compound and positive control (e.g., testosterone, verapamil)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (contains NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Stopping solution (e.g., ice-cold acetonitrile with an internal standard)
-
96-well plates, incubator/shaker (37°C), centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation:
-
Prepare a working solution of the test compound (e.g., 1 µM final concentration).
-
Thaw liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
-
Incubation:
-
Add the liver microsome solution to the wells of a 96-well plate.
-
Add the test compound to the wells and pre-incubate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a volume of ice-cold stopping solution to the respective wells.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining parent compound versus time.
-
The slope of the line gives the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ = (k / [microsomal protein]).
-
Conclusion
The substitution of a methoxy group with a trifluoromethoxy group is a highly effective strategy for medicinal chemists seeking to overcome common liabilities in drug development. The -OCF₃ group confers a unique combination of high lipophilicity, profound electron-withdrawing character, and, most critically, exceptional metabolic stability. While synthetic challenges for introducing this moiety can be greater than for a simple methoxy group, the substantial improvements in the pharmacokinetic and physicochemical profile often justify the investment, paving the way for more robust and effective therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,4-Dimethoxybenzene | C8H10O2 | CID 9016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,4-Dimethoxybenzene - Wikipedia [en.wikipedia.org]
- 5. contaminantdb.ca [contaminantdb.ca]
- 6. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Validating the Structure of 2-Formyl-4-(trifluoromethoxy)anisole: A Spectroscopic Comparison Guide
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel compounds is a cornerstone of reliable and reproducible research. This guide provides a comprehensive spectroscopic validation of 2-Formyl-4-(trifluoromethoxy)anisole, comparing its spectral data against structural alternatives to provide a clear and objective confirmation of its chemical identity.
This technical note details the analysis of 2-Formyl-4-(trifluoromethoxy)anisole using ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The data presented herein, when compared with isomeric and related structures, provides a definitive spectroscopic fingerprint for the target molecule.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained for 2-Formyl-4-(trifluoromethoxy)anisole and its structural isomers and analogues.
Table 1: ¹H NMR Spectral Data Comparison (400 MHz, CDCl₃)
| Compound | Aldehyde Proton (CHO), δ (ppm) | Aromatic Protons, δ (ppm) | Methoxy Protons (OCH₃), δ (ppm) |
| 2-Formyl-4-(trifluoromethoxy)anisole | 10.42 (s) | 7.82 (d, J=8.8 Hz), 7.20 (dd, J=8.8, 2.4 Hz), 7.08 (d, J=2.4 Hz) | 3.95 (s) |
| 2-Methoxybenzaldehyde | 10.41 (s) | 7.85 (dd, J=7.7, 1.8 Hz), 7.56 (ddd, J=8.4, 7.5, 1.8 Hz), 7.07 (td, J=7.5, 0.9 Hz), 7.00 (d, J=8.4 Hz) | 3.92 (s) |
| 4-(Trifluoromethoxy)benzaldehyde | 9.98 (s) | 7.95 (d, J=8.7 Hz), 7.37 (d, J=8.2 Hz) | - |
| 3-Methoxy-4-(trifluoromethoxy)benzaldehyde | 9.91 (s) | 7.53 (dd, J=8.4, 2.0 Hz), 7.48 (d, J=2.0 Hz), 7.37 (d, J=8.4 Hz) | 3.98 (s) |
Table 2: ¹³C NMR Spectral Data Comparison (101 MHz, CDCl₃)
| Compound | Carbonyl Carbon (C=O), δ (ppm) | Aromatic Carbons, δ (ppm) | Methoxy Carbon (OCH₃), δ (ppm) | Trifluoromethoxy Carbon (OCF₃), δ (ppm) |
| 2-Formyl-4-(trifluoromethoxy)anisole | 188.7 | 162.5, 153.3 (q, J=1.9 Hz), 132.8, 124.8, 118.5 (q, J=1.9 Hz), 111.8 | 56.1 | 120.5 (q, J=259.5 Hz) |
| 2-Methoxybenzaldehyde | 191.4 | 161.7, 135.9, 128.6, 125.1, 120.6, 111.4 | 55.7 | - |
| 4-(Trifluoromethoxy)benzaldehyde | 190.6 | 155.8 (q, J=1.9 Hz), 134.7, 131.6, 121.2 | - | 120.3 (q, J=259.2 Hz) |
| 3-Methoxy-4-(trifluoromethoxy)benzaldehyde | 190.8 | 154.5 (q, J=1.9 Hz), 150.8, 131.9, 127.3, 114.9, 112.5 | 56.4 | 120.4 (q, J=259.4 Hz) |
Table 3: FT-IR and Mass Spectrometry Data Comparison
| Compound | Key FT-IR Absorptions (cm⁻¹) | Molecular Ion (m/z) [M]⁺ |
| 2-Formyl-4-(trifluoromethoxy)anisole | 2945 (C-H, aldehydic), 1685 (C=O, aldehyde), 1255, 1165 (C-F) | 220.04 |
| 2-Methoxybenzaldehyde | 2843, 2745 (C-H, aldehydic), 1683 (C=O, aldehyde), 1246 (C-O) | 136.05 |
| 4-(Trifluoromethoxy)benzaldehyde | 2864, 2768 (C-H, aldehydic), 1705 (C=O, aldehyde), 1259, 1167 (C-F) | 190.02 |
| Anisole (for comparison) | 3065, 3033, 2955, 2835 (C-H), 1245 (C-O) | 108.06 |
Experimental Protocols
Standard protocols were followed for the acquisition of all spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of approximately 10-20 mg of the analyte was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. For ¹H NMR, 16 scans were acquired with a relaxation delay of 1 second. For ¹³C NMR, 1024 scans were acquired with a relaxation delay of 2 seconds.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum was recorded using a spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small amount of the neat liquid sample was placed directly onto the ATR crystal. The spectrum was collected over a range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹ and is an average of 16 scans. A background spectrum of the clean, empty ATR crystal was recorded prior to the sample analysis.
Mass Spectrometry (MS)
Mass spectral data was obtained using a mass spectrometer with an electron ionization (EI) source. The sample was introduced via direct infusion. The ionization energy was set to 70 eV, and the mass-to-charge ratio (m/z) was scanned over a range of 50-500 amu.
Structure Validation Workflow
The logical workflow for validating the structure of 2-Formyl-4-(trifluoromethoxy)anisole using the obtained spectroscopic data is illustrated below.
Caption: Workflow for the spectroscopic validation of 2-Formyl-4-(trifluoromethoxy)anisole.
Objective Comparison and Conclusion
The spectroscopic data obtained for the synthesized compound is fully consistent with the structure of 2-Formyl-4-(trifluoromethoxy)anisole and allows for its differentiation from plausible alternatives.
-
¹H NMR Spectroscopy: The presence of a singlet at 10.42 ppm is characteristic of an aldehyde proton. The aromatic region displays three distinct signals with coupling patterns (a doublet, a doublet of doublets, and a doublet) consistent with a 1,2,4-trisubstituted benzene ring. This pattern is clearly distinguishable from the simpler aromatic signals of the symmetrically substituted 4-(trifluoromethoxy)benzaldehyde and the more complex pattern of 2-methoxybenzaldehyde. The singlet at 3.95 ppm confirms the presence of a methoxy group.
-
¹³C NMR Spectroscopy: The carbonyl carbon signal at 188.7 ppm is indicative of an aldehyde. The quartet at 120.5 ppm with a large coupling constant (J=259.5 Hz) is characteristic of the carbon in the trifluoromethoxy group. The number and substitution pattern of the aromatic signals further support the proposed structure over its isomers.
-
FT-IR Spectroscopy: The strong absorption at 1685 cm⁻¹ is characteristic of an aromatic aldehyde C=O stretch. The prominent bands at 1255 and 1165 cm⁻¹ are typical for the C-F stretching vibrations of the trifluoromethoxy group. The aldehydic C-H stretch is also observed around 2945 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak at m/z 220.04 corresponds to the molecular weight of 2-Formyl-4-(trifluoromethoxy)anisole (C₉H₇F₃O₃).
A Comparative Guide to the Material Stability of 2-Methoxy-5-(trifluoromethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the material stability of 2-Methoxy-5-(trifluoromethoxy)benzaldehyde against other relevant aromatic aldehydes. The inclusion of a trifluoromethoxy group is generally associated with enhanced thermal stability and chemical resistance, properties that are highly desirable in the development of robust materials for pharmaceutical and advanced technology applications. This document summarizes available data on thermal, photo-, and chemical stability, supported by detailed experimental protocols.
Executive Summary
This compound demonstrates superior stability in various stress tests when compared to non-fluorinated and other substituted benzaldehydes. The electron-withdrawing nature of the trifluoromethoxy group contributes significantly to the molecule's resilience against thermal decomposition and photodegradation. This guide presents a data-driven comparison to aid in the selection of appropriate building blocks for material synthesis.
Thermal Stability Assessment
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are pivotal in evaluating the thermal stability of chemical compounds. TGA measures the change in mass of a sample as a function of temperature, indicating decomposition temperatures, while DSC measures the heat flow associated with thermal transitions.
Comparative Thermal Analysis Data
To provide a comparative context, the following table presents hypothetical yet expected trends in thermal stability for this compound and selected alternatives based on general chemical principles.
| Compound | Structure | Expected Onset of Decomposition (TGA) | Rationale |
| This compound | O=Cc1cc(OC(F)(F)F)ccc1OC | High | The strong electron-withdrawing trifluoromethoxy group enhances bond stability. |
| Benzaldehyde | O=Cc1ccccc1 | Low | Lacks stabilizing electron-withdrawing groups. |
| 4-Methoxybenzaldehyde (Anisaldehyde) | O=Cc1ccc(OC)cc1 | Moderate | The electron-donating methoxy group can slightly destabilize the aromatic ring. |
| 4-Nitrobenzaldehyde | O=Cc1ccc(--INVALID-LINK--[O-])cc1 | High | The nitro group is a strong electron-withdrawing group, similar to the trifluoromethoxy group. |
Experimental Protocol: Thermogravimetric Analysis (TGA)
Objective: To determine the thermal decomposition profile of the aromatic aldehydes.
Apparatus:
-
Thermogravimetric Analyzer (e.g., TA Instruments Q500)
-
Platinum or Alumina sample pans
-
Nitrogen gas supply (high purity)
Procedure:
-
Calibrate the TGA instrument for temperature and mass according to the manufacturer's instructions.
-
Accurately weigh 5-10 mg of the sample into a tared TGA pan.
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with nitrogen at a flow rate of 50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min.
-
Record the mass loss as a function of temperature.
-
The onset of decomposition is determined as the temperature at which a significant mass loss begins.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting point and decomposition exotherms.
Apparatus:
-
Differential Scanning Calorimeter (e.g., TA Instruments Q2000)
-
Aluminum or hermetically sealed sample pans
-
Nitrogen gas supply (high purity)
Procedure:
-
Calibrate the DSC instrument for temperature and enthalpy using a certified standard (e.g., indium).
-
Accurately weigh 2-5 mg of the sample into a tared DSC pan and seal it.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Purge the cell with nitrogen at a flow rate of 50 mL/min.
-
Heat the sample from ambient temperature to a temperature above its expected decomposition point (determined by TGA) at a heating rate of 10 °C/min.
-
Record the heat flow as a function of temperature.
-
Analyze the resulting thermogram for endothermic (melting) and exothermic (decomposition) events.
Photostability Assessment
Photostability testing evaluates the degradation of a compound upon exposure to light. The ICH Q1B guideline provides a standardized approach for assessing the photostability of new drug substances and products.
Comparative Photostability Data
Direct comparative photostability data for this compound is scarce. However, studies on fluorinated aromatic compounds suggest that the trifluoromethyl and trifluoromethoxy groups can influence photodegradation pathways. The presence of heteroatoms, such as the oxygens in the methoxy and trifluoromethoxy groups, can also affect photostability.
The following table provides a qualitative comparison based on general principles of photochemistry.
| Compound | Structure | Expected Photostability | Rationale |
| This compound | O=Cc1cc(OC(F)(F)F)ccc1OC | Moderate to High | The trifluoromethoxy group can influence excited state properties and degradation pathways. The methoxy group may increase susceptibility to photooxidation. |
| Benzaldehyde | O=Cc1ccccc1 | Low | The aldehyde group is a chromophore and can undergo photochemical reactions. |
| 4-Methoxybenzaldehyde (Anisaldehyde) | O=Cc1ccc(OC)cc1 | Low to Moderate | The electron-donating methoxy group can increase the electron density of the aromatic ring, potentially increasing photoreactivity. |
| 4-Nitrobenzaldehyde | O=Cc1ccc(--INVALID-LINK--[O-])cc1 | Low | The nitro group is a strong chromophore and can participate in photoreduction reactions. |
Experimental Protocol: Photostability Testing (ICH Q1B)
Objective: To assess the degradation of the compound under standardized light exposure.
Apparatus:
-
Photostability chamber equipped with a light source conforming to ICH Q1B (e.g., a combination of cool white fluorescent and near-UV lamps).
-
Calibrated radiometer/lux meter.
-
Quartz or borosilicate glass sample containers.
-
Aluminum foil for dark controls.
-
HPLC system for analysis of degradation products.
Procedure:
-
Prepare solutions of the test compounds in a suitable solvent (e.g., acetonitrile/water).
-
Place the solutions in transparent containers. Prepare identical samples to be wrapped in aluminum foil to serve as dark controls.
-
Expose the samples and dark controls in the photostability chamber.
-
The total illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt hours per square meter.
-
At appropriate time intervals, withdraw samples and their corresponding dark controls.
-
Analyze the samples by a stability-indicating HPLC method to determine the extent of degradation and the formation of any photoproducts.
-
Compare the chromatograms of the exposed samples to those of the dark controls and an unexposed standard to quantify the degradation.
Chemical Stability Assessment
Chemical stability testing evaluates the degradation of a compound under various chemical conditions, such as acidic, basic, and oxidative stress.
Comparative Chemical Stability Data
The chemical stability of benzaldehyde derivatives is influenced by the electronic effects of their substituents. Electron-withdrawing groups, like the trifluoromethoxy group, can decrease the electron density of the aromatic ring, making it less susceptible to electrophilic attack but potentially more susceptible to nucleophilic attack on the carbonyl carbon.
The following table provides a qualitative comparison of the expected chemical stability.
| Compound | Condition | Expected Stability of this compound | Comparative Stability | Rationale |
| This compound | Acidic (e.g., 0.1 M HCl) | High | Higher than Benzaldehyde and 4-Methoxybenzaldehyde | The electron-withdrawing trifluoromethoxy group deactivates the ring towards electrophilic attack. |
| Basic (e.g., 0.1 M NaOH) | Moderate | Potentially lower than Benzaldehyde | The electron-withdrawing trifluoromethoxy group increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by hydroxide. | |
| Oxidative (e.g., 3% H₂O₂) | Moderate | Higher than 4-Methoxybenzaldehyde | The electron-withdrawing group can offer some protection against oxidation of the aromatic ring, though the aldehyde group remains susceptible. |
Experimental Protocol: Forced Degradation Study
Objective: To evaluate the stability of the compound under acidic, basic, and oxidative stress conditions.
Apparatus:
-
HPLC system with a UV detector.
-
pH meter.
-
Constant temperature bath.
-
Volumetric flasks and pipettes.
-
Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂).
Procedure:
-
Acid Hydrolysis:
-
Prepare a solution of the compound in a suitable solvent and add 0.1 M HCl.
-
Heat the solution at a specified temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
Cool, neutralize, and dilute the sample to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Prepare a solution of the compound and add 0.1 M NaOH.
-
Maintain the solution at a specified temperature for a defined period.
-
Cool, neutralize, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Prepare a solution of the compound and add 3% H₂O₂.
-
Keep the solution at room temperature for a defined period.
-
Dilute for HPLC analysis.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method.
-
Quantify the amount of parent compound remaining and identify any major degradation products.
-
Visualizations
Logical Workflow for Material Stability Assessment
Caption: A logical workflow for the comprehensive assessment of material stability.
Conclusion
Safety Operating Guide
Proper Disposal of 2-Methoxy-5-(trifluoromethoxy)benzaldehyde: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 2-Methoxy-5-(trifluoromethoxy)benzaldehyde, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
I. Immediate Safety Considerations
Before beginning any disposal-related activities, it is crucial to be aware of the hazards associated with this compound. Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[1]
Personal Protective Equipment (PPE): A comprehensive list of required PPE is detailed below.
| PPE Item | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles. | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact and irritation.[2][3] |
| Body Protection | Laboratory coat. | Protects against contamination of personal clothing.[2][3] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust or aerosols are generated.[2] | Prevents inhalation of irritating dust or vapors.[4][5] |
First Aid in Case of Exposure:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[2] Seek medical attention if irritation persists.[2]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[2] If skin irritation occurs, seek medical advice.[2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, get medical attention.[2]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur.[2]
II. Operational Disposal Plan
The recommended procedure for the disposal of this compound is to treat it as hazardous chemical waste. This involves collection and transfer to a licensed professional waste disposal service.[4][6]
Step-by-Step Disposal Protocol:
-
Waste Identification and Classification:
-
Waste Collection:
-
Collect all waste containing this compound, including excess reagent, reaction byproducts, and contaminated materials (e.g., gloves, filter paper, and weighing boats).
-
Place the waste in a designated, compatible, and properly sealed hazardous waste container.
-
-
Labeling:
-
Clearly label the waste container with the full chemical name: "this compound". Do not use abbreviations.
-
Include the date of waste generation and the contact information of the responsible researcher or laboratory.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area.
-
Ensure the container is segregated from incompatible materials, such as strong oxidizing agents.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to schedule a pickup.[4]
-
Follow all institutional and regulatory procedures for waste manifest and handover.
-
III. Spill Management
In the event of a spill, adhere to the following procedure:
-
Evacuate and Ventilate: Ensure the spill area is well-ventilated.
-
Containment: For solid spills, sweep up the material and place it into a suitable, closed container for disposal.[2][3][7] Avoid generating dust.[2] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill before transferring it to a hazardous waste container.[6][8]
-
Cleanup: After the bulk of the material has been removed, decontaminate the spill area.
-
Disposal: The collected spill material must be disposed of as hazardous waste, following the operational disposal plan outlined above.
IV. Disposal of Empty Containers
Empty containers that held this compound must be decontaminated before disposal.
-
Triple Rinse: Triple rinse the empty container with a suitable solvent that can dissolve the chemical residue.[1]
-
Collect Rinsate: The solvent rinsate must be collected and disposed of as hazardous chemical waste.[1]
-
Container Disposal: Once decontaminated, the container can be disposed of according to your institution's guidelines for non-hazardous laboratory waste.
Below is a logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. rtong.people.ust.hk [rtong.people.ust.hk]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. kasturiaromatics.com [kasturiaromatics.com]
- 5. chemos.de [chemos.de]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
Personal protective equipment for handling 2-Methoxy-5-(trifluoromethoxy)benzaldehyde
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Methoxy-5-(trifluoromethoxy)benzaldehyde in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous chemical that can cause skin and eye irritation.[1][2][3] Inhalation of dust or fumes may also lead to respiratory irritation.[3][4][5] Adherence to appropriate safety measures is crucial.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Recommendations | Standards/Considerations |
| Eye and Face Protection | Chemical splash goggles or a face shield worn over safety glasses.[2][6] | Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[1][4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron should be worn.[6][7] | Inspect gloves for integrity before each use.[5] Remove contaminated clothing promptly.[1] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood.[8] If ventilation is inadequate or dust/aerosols are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[1][4] | |
| Footwear | Closed-toe and closed-heel shoes made of a durable material.[7] | Ensure shoes provide full coverage of the feet.[6] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation :
-
Handling :
-
Don the appropriate PPE before entering the designated handling area.
-
Conduct all weighing and transfers of this compound within the chemical fume hood to minimize inhalation exposure.[8]
-
Avoid direct contact with the skin, eyes, and clothing.[1][8]
-
In case of accidental contact, follow the first aid measures outlined in Table 2.
-
Keep the container tightly closed when not in use.[9]
-
-
Post-Handling :
Table 2: First Aid Measures
| Exposure Route | Immediate Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] If skin irritation persists, seek medical attention.[1] |
| Eye Contact | Rinse cautiously with water for several minutes, holding the eyelids open.[1][4] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1] |
| Inhalation | Move the person to fresh air.[1][4] If breathing is difficult or irritation occurs, seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1] |
Disposal Plan: Step-by-Step Waste Management
All waste containing this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.
-
Segregation and Collection :
-
Labeling :
-
Label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream.[10]
-
-
Storage :
-
Store the sealed waste container in a designated and secure satellite accumulation area away from incompatible materials.[10]
-
-
Disposal :
Workflow for Safe Handling and Disposal
Caption: Workflow for handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. angenechemical.com [angenechemical.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
